molecular formula C30H46O4 B15610157 Demethylregelin

Demethylregelin

Número de catálogo: B15610157
Peso molecular: 470.7 g/mol
Clave InChI: QGMNTKNSMLYTKS-BHHXOIJJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Demethylregelin has been reported in Salacia chinensis, Tripterygium wilfordii, and Tripterygium regelii with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C30H46O4

Peso molecular

470.7 g/mol

Nombre IUPAC

(1R,2R,4S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid

InChI

InChI=1S/C30H46O4/c1-17-18(25(33)34)16-23(32)28(5)14-15-29(6)19(24(17)28)8-9-21-27(4)12-11-22(31)26(2,3)20(27)10-13-30(21,29)7/h8,17-18,20-21,23-24,32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,23-,24-,27-,28-,29+,30+/m0/s1

Clave InChI

QGMNTKNSMLYTKS-BHHXOIJJSA-N

Origen del producto

United States

Foundational & Exploratory

Demethylregelin: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylregelin, a naturally occurring ursane-type triterpenoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound and a detailed methodology for its isolation and purification. The protocols outlined herein are compiled from scientific literature to ensure accuracy and reproducibility for research and drug development purposes. This document includes comprehensive tables of quantitative and spectroscopic data, along with a visual representation of the isolation workflow.

Natural Sources

This compound has been identified in several plant species, primarily within the Celastraceae family. The documented natural sources include:

  • Tripterygium wilfordii Hook. f. [1]

  • Tripterygium regelii Sprague & Takeda [1][2]

  • Salacia chinensis L. [1]

Among these, Tripterygium regelii has been a significant source for the isolation and structural elucidation of this compound.

Physicochemical and Spectroscopic Data

The structural identity of this compound is confirmed through various analytical techniques. Below is a summary of its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₀H₄₆O₄[1]
Molecular Weight 470.7 g/mol [1]

Table 2: Spectroscopic Data for this compound

Technique Data
¹H NMR Specific chemical shifts (δ) in ppm, coupling constants (J) in Hz. (Detailed data pending acquisition from primary literature)
¹³C NMR Specific chemical shifts (δ) in ppm. (Detailed data pending acquisition from primary literature)
Mass Spectrometry (MS) Key fragmentation patterns and m/z values. (Detailed data pending acquisition from primary literature)

Experimental Protocols: Isolation of this compound from Tripterygium regelii

The following protocol is based on the methodology described by Qu et al. (2016) for the isolation of triterpenoids from the stems of Tripterygium regelii.

Extraction
  • Plant Material Preparation: Air-dry the stems of Tripterygium regelii and grind them into a coarse powder.

  • Solvent Extraction:

    • Place the powdered plant material (e.g., 8.0 kg) in a suitable vessel.

    • Add methanol (B129727) (e.g., 64 L) and perform ultrasonic-assisted extraction at room temperature for 1 hour.

    • Repeat the extraction process three times to ensure exhaustive extraction.

    • Combine the methanolic extracts and concentrate under reduced pressure to yield a crude extract.

Fractionation
  • Solvent Partitioning:

    • Suspend the crude methanolic extract in water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

    • Collect the ethyl acetate-soluble fraction, as it contains the triterpenoids of interest.

    • Concentrate the ethyl acetate fraction under reduced pressure.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography (Initial Separation):

    • Subject the concentrated ethyl acetate extract (e.g., 150.0 g) to column chromatography on a silica gel column.

    • Elute the column with a gradient solvent system of petroleum ether-acetone (from 100:0 to 35:65, v/v).

    • Collect fractions based on the elution profile and monitor by thin-layer chromatography (TLC).

  • Further Silica Gel and Sephadex LH-20 Column Chromatography (Fine Purification):

    • Combine fractions containing compounds with similar TLC profiles.

    • Subject these combined fractions to repeated column chromatography on silica gel, using solvent systems such as chloroform-methanol or petroleum ether-acetone gradients.

    • Further purify the resulting fractions using Sephadex LH-20 column chromatography, eluting with a suitable solvent system (e.g., chloroform-methanol, 1:1 v/v) to remove pigments and other impurities.

  • Preparative and Semi-preparative High-Performance Liquid Chromatography (HPLC) (Final Isolation):

    • The final isolation of this compound is achieved through preparative or semi-preparative reversed-phase HPLC.

    • A typical column for this purpose would be a C18 column.

    • The mobile phase would consist of a gradient of methanol and water or acetonitrile (B52724) and water.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Tripterygium regelii.

Demethylregelin_Isolation_Workflow start Dried & Powdered Tripterygium regelii Stems extraction Ultrasonic-Assisted Extraction (Methanol) start->extraction concentration1 Concentration (Reduced Pressure) extraction->concentration1 partitioning Solvent Partitioning (n-hexane, Ethyl Acetate, n-butanol) concentration1->partitioning fractionation Ethyl Acetate Fraction partitioning->fractionation silica_gel_1 Silica Gel Column Chromatography (Petroleum Ether-Acetone Gradient) fractionation->silica_gel_1 fraction_pooling Fraction Pooling based on TLC silica_gel_1->fraction_pooling silica_gel_2 Repeated Silica Gel & Sephadex LH-20 Column Chromatography fraction_pooling->silica_gel_2 hplc Preparative/Semi-preparative HPLC (C18, Methanol-Water Gradient) silica_gel_2->hplc final_product Pure this compound hplc->final_product

Figure 1. General workflow for the isolation of this compound.

Signaling Pathways and Logical Relationships

At present, there is limited specific information in the reviewed literature detailing the signaling pathways directly modulated by this compound. Research on related triterpenoids from Tripterygium species suggests potential involvement in anti-inflammatory and immunomodulatory pathways; however, dedicated studies on this compound are required to elucidate its precise mechanism of action.

Conclusion

This technical guide provides a framework for the isolation of this compound from its natural source, Tripterygium regelii. The outlined protocol, from extraction to chromatographic purification, serves as a detailed reference for researchers. Further investigation is warranted to fully characterize the spectroscopic properties of this compound and to explore its biological activities and potential therapeutic applications. The availability of a robust isolation procedure is the first critical step in facilitating such research.

References

Demethylregelin: A Technical Overview of its Chemical Profile and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylregelin is a naturally occurring triterpenoid (B12794562) that has garnered interest for its potential therapeutic properties. This document provides a comprehensive technical guide on the chemical structure, physicochemical properties, and known biological activities of this compound. Particular focus is given to its anti-inflammatory effects through the inhibition of inducible nitric oxide synthase (iNOS) and subsequent nitric oxide (NO) production. This guide includes a summary of its chemical identifiers, a compilation of its known properties, a generalized experimental protocol for assessing its anti-inflammatory activity, and a diagram of the implicated signaling pathway.

Chemical Structure and Identification

This compound, also known as Regelin acid, is a complex triterpene with the systematic IUPAC name (1R,2R,4S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid.[1] Its chemical structure is characterized by a polycyclic framework, a carboxylic acid group, a hydroxyl group, and multiple methyl substitutions.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name (1R,2R,4S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid[1]
Molecular Formula C₃₀H₄₆O₄[1]
CAS Number 173991-81-6[1]
ChEMBL ID CHEMBL518044[1]
PubChem CID 44559663[1]
SMILES C[C@H]1--INVALID-LINK--C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C)O">C@@HC(=O)O[1]
InChI InChI=1S/C30H46O4/c1-17-18(25(33)34)16-23(32)28(5)14-15-29(6)19(24(17)28)8-9-21-27(4)12-11-22(31)26(2,3)20(27)10-13-30(21,29)7/h8,17-18,20-21,23-24,32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,23-,24-,27-,28-,29+,30+/m0/s1[1]
InChIKey QGMNTKNSMLYTKS-BHHXOIJJSA-N[1]

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 470.7 g/mol PubChem[1]
XLogP3 5.9PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 470.33960994PubChem[1]
Monoisotopic Mass 470.33960994PubChem[1]
Topological Polar Surface Area 74.6 ŲPubChem[1]
Heavy Atom Count 34PubChem[1]

Biological Activity and Mechanism of Action

This compound has been identified as a triterpene with anti-inflammatory properties.[2] Its primary reported mechanism of action is the reduction of inducible nitric oxide synthase (iNOS) protein expression, which in turn decreases the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2] Overproduction of NO by iNOS is a key feature of the inflammatory response, and its inhibition is a common target for anti-inflammatory drug development.

Signaling Pathway

The precise signaling pathway through which this compound exerts its inhibitory effect on iNOS expression has not been fully elucidated. However, based on the known mechanisms of LPS-induced iNOS expression in macrophages, a putative pathway can be proposed. LPS typically activates Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which are critical for the transcriptional activation of the iNOS gene. It is hypothesized that this compound may interfere with one or more steps in this pathway.

Demethylregelin_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Signaling_Cascade Downstream Signaling (e.g., NF-κB, MAPKs) TLR4->Signaling_Cascade iNOS_mRNA iNOS mRNA Signaling_Cascade->iNOS_mRNA Transcription This compound This compound This compound->Signaling_Cascade Inhibition iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Inflammatory_Response Inflammatory Response NO_Production->Inflammatory_Response

Caption: Putative signaling pathway of this compound's anti-inflammatory action.

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and bioactivity testing of this compound are not widely published. The following is a generalized workflow for assessing the anti-inflammatory effects of a compound like this compound, based on its known activity.

In Vitro Anti-inflammatory Assay Workflow

This workflow outlines the key steps to measure the effect of this compound on LPS-induced nitric oxide production in RAW 264.7 macrophages.

Experimental_Workflow Cell_Culture 1. Culture RAW 264.7 cells Plating 2. Seed cells in 96-well plates Cell_Culture->Plating Treatment 3. Pre-treat with this compound (various concentrations) Plating->Treatment Stimulation 4. Stimulate with LPS Treatment->Stimulation Incubation 5. Incubate for 24 hours Stimulation->Incubation NO_Assay 6. Measure Nitric Oxide in supernatant (Griess Assay) Incubation->NO_Assay Viability_Assay 7. Assess cell viability (MTT or similar assay) Incubation->Viability_Assay Data_Analysis 8. Analyze and compare data NO_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: Generalized workflow for in vitro anti-inflammatory activity assessment.

Detailed Methodologies (Generalized):

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Plating: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment and Stimulation: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

  • Incubation: The cells are incubated for 24 hours to allow for iNOS expression and nitric oxide production.

  • Nitric Oxide Measurement (Griess Assay): The concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. A standard curve using known concentrations of sodium nitrite is used for quantification.

  • Cell Viability Assay: To ensure that the observed reduction in NO is not due to cytotoxicity, a cell viability assay (e.g., MTT, MTS, or PrestoBlue) is performed in parallel.

  • Data Analysis: The results are typically expressed as the percentage of NO production relative to the LPS-stimulated control. IC₅₀ values can be calculated to determine the concentration of this compound that causes 50% inhibition of NO production.

Conclusion and Future Directions

This compound is a triterpenoid with documented anti-inflammatory activity, primarily through the inhibition of iNOS expression and NO production. While its basic chemical structure is well-defined, there is a notable lack of publicly available experimental data regarding its physicochemical properties and detailed biological mechanisms. Further research is warranted to isolate and characterize this compound in greater detail, including the elucidation of its precise molecular targets within the inflammatory signaling cascade. Such studies would be invaluable for assessing its full therapeutic potential and for guiding the development of novel anti-inflammatory agents.

References

In-depth Technical Guide on the Biological Activity of Demethylregelin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Demethylregelin

This compound, also known as Regelin acid, is a triterpene natural product. It has been identified in plant species such as Salacia chinensis, Tripterygium wilfordii, and Tripterygium regelii[1]. Its chemical formula is C₃₀H₄₆O₄, and its CAS number is 173991-81-6[1][2]. While research on many natural products is extensive, the in-depth biological activities of this compound are still an emerging area of study.

Known Biological Activity: Anti-inflammatory Effects

The primary documented biological activity of this compound is its anti-inflammatory potential. Specifically, it has been shown to act as an inhibitor of inducible nitric oxide synthase (iNOS)[3].

In a key finding, this compound effectively reduces the expression of the iNOS protein in RAW264.7 macrophage cells that have been stimulated with lipopolysaccharide (LPS). This reduction in iNOS protein levels leads to a subsequent decrease in the production of nitric oxide (NO), a key mediator of inflammation[3].

The mechanism of this compound's anti-inflammatory action can be visualized as a direct inhibition of a critical inflammatory pathway.

G LPS Lipopolysaccharide (LPS) (Inflammatory Stimulus) RAW264_7 RAW264.7 Macrophage Cell LPS->RAW264_7 stimulates iNOS_pathway Increased iNOS Protein Expression RAW264_7->iNOS_pathway NO_production Increased Nitric Oxide (NO) Production iNOS_pathway->NO_production Inflammation Inflammation NO_production->Inflammation This compound This compound This compound->iNOS_pathway inhibits

Caption: this compound's known anti-inflammatory mechanism.

Data Presentation

Due to the limited scope of published research, there is currently no quantitative data available in the public domain regarding the cytotoxic or other biological activities of this compound on various cell lines. Tables summarizing IC50 values, effects on cell cycle distribution, or apoptosis rates cannot be compiled at this time.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound, such as cytotoxicity assays (e.g., MTT or CCK-8), apoptosis assays (e.g., Annexin V/PI staining), or cell cycle analysis (e.g., propidium (B1200493) iodide staining and flow cytometry), have not been published.

For illustrative purposes, a general workflow for assessing anti-inflammatory activity via iNOS inhibition is described below.

G cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis step1 1. Seed RAW264.7 cells in culture plates. step2 2. Incubate cells to allow for adherence. step1->step2 step3 3. Treat cells with varying concentrations of this compound. step2->step3 step4 4. Stimulate with LPS to induce inflammation. step3->step4 step5 5. Measure Nitric Oxide in culture supernatant (Griess Assay). step4->step5 step6 6. Lyse cells and extract proteins. step4->step6 step7 7. Quantify iNOS protein expression (Western Blot). step6->step7

Caption: A generalized experimental workflow for iNOS inhibition.

Conclusion and Future Directions

The current body of scientific literature provides foundational evidence for the anti-inflammatory properties of this compound through the inhibition of the iNOS pathway. However, a comprehensive understanding of its biological activities, particularly in the context of oncology, is lacking.

It is crucial to distinguish this compound from other structurally related and more extensively studied compounds, such as Demethylzeylasteral, to avoid misattribution of biological effects.

Future research is necessary to explore the potential of this compound in other therapeutic areas. In-depth studies employing a range of cancer cell lines are required to determine its cytotoxic and anti-proliferative effects, elucidate the underlying mechanisms of action, and establish its profile of activity through quantitative assays. Such research would be invaluable for determining the potential of this compound as a lead compound in drug discovery and development.

References

Demethylregelin: A Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "demethylregelin" is a putative natural product reported to be found in Tripterygium regelii, Salacia chinensis, and Tripterygium wilfordii. As of late 2025, there is a significant lack of published research specifically detailing its biological activity and mechanism of action. Therefore, this document presents a hypothesized mechanism of action based on the known biological activities of structurally related compounds, particularly ursane-type triterpenoids, and other bioactive molecules isolated from the same plant genera. The experimental protocols and data presented are adapted from studies on these related compounds and should be considered illustrative for a potential research program on this compound.

Introduction

This compound is a triterpenoid (B12794562) natural product. Triterpenoids, particularly those with an ursane (B1242777) skeleton, are a class of secondary metabolites found in various medicinal plants and are known to possess a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and immunomodulatory effects. Given that this compound is reported to be isolated from plants of the Tripterygium genus, which are rich in compounds with potent biological activities, it is plausible that this compound shares some of these properties. This guide will explore a hypothesized mechanism of action for this compound, drawing parallels with well-characterized triterpenoids and other compounds from its botanical sources.

Chemical Structure

While a definitive, peer-reviewed structural elucidation of this compound is not widely available, its classification as a triterpenoid suggests a complex, multi-ring structure characteristic of this class of molecules. For the purpose of this guide, we will consider it as a member of the ursane-type triterpenoid family.

Hypothesized Mechanism of Action

Based on the activities of related ursane-type triterpenoids and other compounds from Tripterygium species, we hypothesize that this compound's mechanism of action is multi-faceted, primarily centered on the modulation of inflammatory and cell survival signaling pathways.

3.1. Inhibition of Pro-inflammatory Pathways

A primary hypothesized action of this compound is the suppression of key inflammatory signaling cascades. This is a common characteristic of triterpenoids isolated from Tripterygium and Salacia species.

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. We hypothesize that this compound may inhibit this pathway by preventing the degradation of IκBα, the inhibitory subunit of NF-κB. This would sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes such as TNF-α, IL-1β, and COX-2.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is another critical regulator of inflammation and cellular stress responses. It is plausible that this compound could interfere with the phosphorylation, and thus activation, of key kinases within this pathway, leading to a downstream reduction in inflammatory mediator production.

  • JAK-STAT Signaling Pathway: The Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway is crucial for cytokine signaling. This compound might inhibit the phosphorylation of JAKs or STATs, thereby blocking the signaling cascade initiated by inflammatory cytokines.

Hypothesized Anti-Inflammatory Signaling Pathway of this compound

G Hypothesized Anti-Inflammatory Signaling Pathway of this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 STAT STAT JAK->STAT STAT_n STAT STAT->STAT_n TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex inhibits p38_JNK_ERK p38/JNK/ERK TAK1->p38_JNK_ERK IkBa IκBα IKK_complex->IkBa inhibits NFkB NF-κB IKK_complex->NFkB IkBa->NFkB sequesters NFkB_n NF-κB NFkB->NFkB_n AP1 AP-1 p38_JNK_ERK->AP1 This compound This compound This compound->JAK Hypothesized Inhibition This compound->IKK_complex Hypothesized Inhibition This compound->p38_JNK_ERK Hypothesized Inhibition Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_n->Inflammatory_Genes AP1->Inflammatory_Genes STAT_n->Inflammatory_Genes

Caption: Hypothesized inhibition of inflammatory pathways by this compound.

3.2. Induction of Apoptosis in Cancer Cells

Many ursane-type triterpenoids exhibit anti-cancer activity by inducing programmed cell death (apoptosis). This compound may share this property through the following mechanisms:

  • Mitochondrial Pathway (Intrinsic Pathway): this compound could induce apoptosis by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c. In the cytoplasm, cytochrome c would then activate caspase-9, which in turn activates executioner caspases like caspase-3, leading to cell death. This could be mediated by modulating the expression of Bcl-2 family proteins, such as downregulating the anti-apoptotic Bcl-2 and upregulating the pro-apoptotic Bax.

  • Death Receptor Pathway (Extrinsic Pathway): It is also possible that this compound could sensitize cancer cells to apoptosis by upregulating the expression of death receptors like Fas or TRAIL receptors on the cell surface.

Hypothesized Apoptosis Induction by this compound

G Hypothesized Apoptosis Induction by this compound cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Hypothesized Inhibition Bax Bax (Pro-apoptotic) This compound->Bax Hypothesized Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Death_Receptor Death Receptor (e.g., Fas) Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic and extrinsic apoptosis pathways induced by this compound.

Quantitative Data from Related Compounds

The following table summarizes hypothetical quantitative data for this compound based on typical values observed for other bioactive triterpenoids from Tripterygium species. Note: This data is illustrative and not based on actual experimental results for this compound.

AssayCell LineParameterHypothetical Value
CytotoxicityA549 (Lung Cancer)IC505 - 20 µM
CytotoxicityMCF-7 (Breast Cancer)IC5010 - 30 µM
Anti-inflammatoryRAW 264.7 (Macrophages)LPS-induced NO production IC502 - 15 µM
NF-κB InhibitionHEK293T (Reporter Assay)IC501 - 10 µM

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to elucidate the mechanism of action of this compound.

5.1. Isolation and Purification of this compound

  • Plant Material: Dried and powdered roots of Tripterygium regelii.

  • Extraction: The powdered plant material is extracted with 95% ethanol (B145695) at room temperature for 72 hours. The extraction is repeated three times.

  • Fractionation: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract. The crude extract is then suspended in water and partitioned successively with n-hexane, ethyl acetate (B1210297), and n-butanol.

  • Chromatography: The ethyl acetate fraction, which is expected to contain the triterpenoids, is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing compounds with similar TLC profiles are combined and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure this compound.

  • Structure Elucidation: The structure of the purified compound is determined by spectroscopic methods, including 1H-NMR, 13C-NMR, and mass spectrometry.

Experimental Workflow for Isolation and Characterization

G Experimental Workflow for Isolation and Characterization Plant_Material Powdered Tripterygium regelii Roots Extraction Ethanol Extraction Plant_Material->Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration Partitioning Solvent Partitioning (Hexane, Ethyl Acetate, Butanol) Concentration->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: A typical workflow for the isolation and characterization of this compound.

5.2. Cell Viability Assay (MTT Assay)

  • Cell Culture: Cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Seeding: Cells are seeded in 96-well plates at a density of 5 x 103 cells per well and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

5.3. Western Blot Analysis for Signaling Proteins

  • Cell Lysis: Cells are treated with this compound as described above. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, p-p38, p38, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software.

Conclusion and Future Directions

The hypothesized mechanism of action of this compound, centered on the inhibition of pro-inflammatory signaling pathways and the induction of apoptosis, provides a strong rationale for its further investigation as a potential therapeutic agent. The structural similarity to other bioactive ursane-type triterpenoids lends credence to this hypothesis. Future research should focus on the definitive isolation and structural elucidation of this compound, followed by a systematic evaluation of its biological activities using the experimental protocols outlined in this guide. Such studies will be crucial in validating the hypothesized mechanisms and determining the therapeutic potential of this natural product.

Demethylregelin: Unraveling Cellular Interactions Remains an Open Scientific Frontier

Author: BenchChem Technical Support Team. Date: December 2025

Despite its documented presence in various plant species, the specific cellular targets, mechanism of action, and associated signaling pathways of Demethylregelin remain largely uncharted territory within the scientific community. A comprehensive review of available literature reveals a significant gap in the understanding of this natural compound's biological activity, precluding the development of an in-depth technical guide with quantitative data and detailed experimental protocols at this time.

Currently, public databases such as PubChem provide foundational chemical information for this compound, including its molecular formula (C30H46O4) and its identification in plants like Salacia chinensis, Tripterygium wilfordii, and Tripterygium regelii. However, this information is not supplemented by substantial biological data. There is a notable absence of published research detailing its interactions with cellular components, its influence on signaling cascades, or its potential therapeutic effects.

Efforts to elucidate the putative cellular targets of this compound are hampered by the lack of dedicated studies. Without foundational research to identify its binding partners or modulating effects on cellular processes, it is not possible to construct the detailed signaling pathway diagrams, quantitative data tables, or experimental workflows requested by researchers, scientists, and drug development professionals.

The scientific community is encouraged to undertake foundational research to explore the pharmacological profile of this compound. Such studies would be instrumental in uncovering its potential therapeutic applications and would provide the necessary data to build a comprehensive understanding of its biological significance. Future investigations could focus on:

  • High-throughput screening assays to identify potential protein targets.

  • Cell-based assays to determine its effects on various cellular processes such as proliferation, apoptosis, and inflammation.

  • In vivo studies in animal models to assess its pharmacological effects and safety profile.

As new research emerges, a more complete picture of this compound's role in cellular biology will undoubtedly come into focus, paving the way for the development of the in-depth technical resources that are currently sought by the scientific community.

Unraveling Demethylregelin: A Case of Mistaken Identity in Demethylation Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature review reveals that Demethylregelin, a naturally occurring triterpenoid (B12794562), is primarily recognized for its anti-inflammatory properties and currently has no established role in the biological process of demethylation. This technical guide addresses the initial query by clarifying the existing scientific knowledge on this compound and providing a broader overview of the well-established mechanisms of enzymatic demethylation.

Initial investigations into the role of a purported molecule named "this compound" in demethylation processes have yielded no evidence of such a compound in the scientific literature. However, extensive searches have identified a known natural product, This compound , also known as Regelin acid . This compound is a triterpenoid isolated from various plant species, including those of the Tripterygium genus (e.g., Tripterygium regelii), Euonymus alatus, and Salacia chinensis.

Contrary to the initial premise, the established biological activity of this compound is not in the realm of epigenetics but rather in the modulation of the inflammatory response. Specifically, research has shown that this compound can reduce the expression of inducible nitric oxide synthase (iNOS) protein and the subsequent production of nitric oxide, a key mediator in inflammation.

This guide will proceed by first presenting the known characteristics of this compound and then providing a detailed overview of the core principles of DNA and histone demethylation, the key enzymatic players, and the signaling pathways involved, as this appears to be the underlying interest of the original query.

This compound (Regelin Acid): A Profile

PropertyDetails
Chemical Classification Triterpenoid
Synonyms Regelin acid
Molecular Formula C30H46O4
CAS Number 173991-81-6
Known Biological Activity Anti-inflammatory; reduces iNOS protein expression and nitric oxide production.[1][2]
Natural Sources Tripterygium regelii, Euonymus alatus, Salacia chinensis[1][3][4]

The Core of Demethylation: A Technical Overview

Demethylation is a critical epigenetic modification process involving the removal of a methyl group (CH3) from DNA or histone proteins.[5] This process is essential for regulating gene expression, chromatin structure, and cellular differentiation.[6] Aberrant demethylation is implicated in various diseases, including cancer. The following sections detail the key mechanisms and experimental approaches relevant to demethylation research.

DNA Demethylation

Active DNA demethylation in mammals is a multi-step enzymatic process primarily mediated by the Ten-Eleven Translocation (TET) family of dioxygenases.[7]

  • TET Enzymes (TET1, TET2, TET3): These enzymes iteratively oxidize 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC).[7]

  • Thymine DNA Glycosylase (TDG): TDG recognizes and excises 5fC and 5caC, creating an abasic site.[8]

  • Base Excision Repair (BER) Pathway: The abasic site is then repaired by the BER machinery, which involves AP endonuclease, DNA polymerase, and DNA ligase, ultimately replacing the modified cytosine with an unmethylated cytosine.[8][9]

The overall workflow of active DNA demethylation can be visualized as follows:

DNA_Demethylation_Workflow cluster_oxidation Oxidation by TET Enzymes cluster_excision_repair Excision and Repair 5mC 5-methylcytosine 5hmC 5-hydroxymethylcytosine 5mC->5hmC 5fC 5-formylcytosine 5hmC->5fC 5caC 5-carboxylcytosine 5fC->5caC TDG TDG Excision 5caC->TDG Recognition & Excision BER Base Excision Repair TDG->BER Creation of Abasic Site Cytosine Unmethylated Cytosine BER->Cytosine Histone_Demethylases Histone Demethylases Histone Demethylases LSD Family (KDM1) LSD Family (KDM1) Histone Demethylases->LSD Family (KDM1) JmjC Family (KDM2-8) JmjC Family (KDM2-8) Histone Demethylases->JmjC Family (KDM2-8) LSD_Substrates Substrates: H3K4me1/2 H3K9me1/2 LSD Family (KDM1)->LSD_Substrates JmjC_Substrates Substrates: Various Lysine Methylation States JmjC Family (KDM2-8)->JmjC_Substrates Demethylase_Assay_Workflow Start Start Prepare Reaction Mix Prepare Reaction Mix: Enzyme, Substrate, Cofactors, Compound Start->Prepare Reaction Mix Incubate_37C_1 Incubate at 37°C Prepare Reaction Mix->Incubate_37C_1 Add Detection Reagent Add NAD+ and FDH Incubate_37C_1->Add Detection Reagent Incubate_37C_2 Incubate at 37°C Add Detection Reagent->Incubate_37C_2 Measure Absorbance Measure Absorbance at 340 nm Incubate_37C_2->Measure Absorbance Analyze Data Calculate % Inhibition and IC50 Measure Absorbance->Analyze Data End End Analyze Data->End

References

Demethylregelin: An Unexplored Candidate for Anti-inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential anti-inflammatory context of Demethylregelin based on its plant sources. As of the date of this publication, there is no direct scientific literature detailing the specific anti-inflammatory activity, quantitative data, or experimental protocols for this compound itself. The information presented herein is based on the well-documented anti-inflammatory properties of other compounds found in the same plant species. This paper aims to stimulate future research into the potential therapeutic applications of this compound.

Introduction

This compound is a naturally occurring compound that has been identified in several medicinal plants, notably Salacia chinensis, Tripterygium wilfordii, and Tripterygium regelii.[1] These plants have a long history of use in traditional medicine for treating various inflammatory and autoimmune conditions. While the anti-inflammatory properties of several compounds from these plants, such as triptolide (B1683669) and celastrol (B190767) from Tripterygium species, are well-established, this compound remains an unexplored entity in the realm of inflammation research. This technical guide consolidates the available information on the anti-inflammatory potential of the plant sources of this compound, providing a foundational context for future scientific investigation into this promising molecule.

Chemical Properties of this compound

This compound is a complex organic molecule with the chemical formula C₃₀H₄₆O₄.[1] Its structure suggests potential for biological activity, but specific studies on its interaction with inflammatory pathways are currently lacking.

Anti-inflammatory Context from Plant Sources

The plants in which this compound is found are rich sources of bioactive compounds with potent anti-inflammatory and immunosuppressive effects.

Tripterygium wilfordii and Tripterygium regelii

Extracts from Tripterygium wilfordii and Tripterygium regelii have been used in traditional Chinese medicine to treat autoimmune diseases like rheumatoid arthritis.[2][3] The primary anti-inflammatory and immunosuppressive effects of these plants are attributed to diterpenoids and triterpenoids, most notably triptolide and celastrol.[2][3]

Research has shown that compounds from Tripterygium species exert their anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and other inflammatory mediators. Triptolide, for instance, has been shown to inhibit the transcriptional activity of NF-κB.[5] Studies on Tripterygium regelii have also identified triptoquinones as possessing anti-inflammatory activities.[6] An early study also indicated the potential of Tripterygium regelii in treating inflammation induced by immune complexes.[7]

Salacia chinensis

Salacia chinensis has been traditionally used for its anti-inflammatory properties.[8] Modern scientific studies have begun to validate these traditional uses. For example, extracts from Salacia chinensis have been shown to inhibit the production of nitric oxide (NO) in macrophages, a key inflammatory mediator.[9] The plant contains a variety of bioactive compounds, including triterpenes and phenolic compounds, which may contribute to its anti-inflammatory effects.

Potential Mechanisms of Action: A Hypothesis

Given that other compounds from Tripterygium species modulate the NF-κB and MAPK pathways to exert their anti-inflammatory effects, it is plausible to hypothesize that this compound, if it possesses anti-inflammatory activity, may also act on these critical signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of immune and inflammatory responses. Its activation leads to the transcription of numerous pro-inflammatory genes. Inhibition of this pathway is a key target for anti-inflammatory drug development.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation IkB_P p-IκB NF_kB NF-κB (p50/p65) NF_kB->IkB NF_kB_n NF-κB NF_kB->NF_kB_n Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NF_kB_n->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Transcription

Caption: The canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate downstream targets, leading to the production of inflammatory mediators.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress/Inflammatory Stimuli Receptor_MAPK Receptor Stress_Stimuli->Receptor_MAPK MAPKKK MAPKKK (e.g., TAK1) Receptor_MAPK->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Gene Expression

Caption: A generalized MAPK signaling pathway.

Proposed Experimental Workflow for Investigating this compound's Anti-inflammatory Potential

To elucidate the potential anti-inflammatory properties of this compound, a structured experimental approach is necessary. The following workflow is proposed as a starting point for future research.

Experimental_Workflow Start Start: Isolate/Synthesize This compound In_Vitro_Screening In Vitro Screening (e.g., LPS-stimulated macrophages) Start->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) In_Vitro_Screening->Cytotoxicity_Assay Inflammatory_Mediator_Assay Inflammatory Mediator Assay (e.g., Griess for NO, ELISA for cytokines) Cytotoxicity_Assay->Inflammatory_Mediator_Assay If non-toxic Mechanism_of_Action Mechanism of Action Studies (Western Blot for NF-κB, MAPK pathways) Inflammatory_Mediator_Assay->Mechanism_of_Action If active In_Vivo_Studies In Vivo Animal Models (e.g., Carrageenan-induced paw edema) Mechanism_of_Action->In_Vivo_Studies Efficacy_Toxicity Efficacy and Toxicity Assessment In_Vivo_Studies->Efficacy_Toxicity Conclusion Conclusion: Evaluate Therapeutic Potential Efficacy_Toxicity->Conclusion

Caption: Proposed workflow for investigating this compound.

Conclusion and Future Directions

This compound represents a scientifically uncharted territory within the well-established anti-inflammatory landscape of its plant sources. The potent immunomodulatory activities of other compounds isolated from Tripterygium wilfordii, Tripterygium regelii, and Salacia chinensis provide a strong rationale for investigating the anti-inflammatory potential of this compound.

Future research should focus on the isolation or synthesis of this compound to enable rigorous scientific evaluation. A systematic investigation following the proposed experimental workflow will be crucial to determine its bioactivity, elucidate its mechanism of action, and assess its therapeutic potential. The exploration of this compound could lead to the discovery of a novel anti-inflammatory agent with a unique pharmacological profile, offering new possibilities for the treatment of inflammatory diseases.

References

In-Depth Technical Guide: Cytotoxic Effects of Deguelin on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introductory Note: This technical guide addresses the core request for information on the cytotoxic effects of a specific compound on cancer cells. Initial searches for "Demethylregelin" yielded limited specific data regarding its cytotoxic properties and mechanisms of action in cancer. However, extensive research is available for the related compound Deguelin . Therefore, to provide a comprehensive and data-rich resource for researchers, scientists, and drug development professionals, this guide will focus on the well-documented cytotoxic effects of Deguelin.

Overview of Deguelin

Deguelin is a naturally occurring rotenoid compound found in several plant species. It has garnered significant interest in oncology research due to its potent anti-proliferative and pro-apoptotic activities across a wide range of cancer cell lines. This document summarizes the key findings related to its cytotoxic effects, mechanisms of action, and the experimental protocols used for its evaluation.

Quantitative Data: Cytotoxicity of Deguelin

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the reported IC50 values for Deguelin in various human cancer cell lines.

Table 1: IC50 Values of Deguelin in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LineIncubation Time (h)IC50 (µM)
A5492410.32 ± 1.21[1]
487.11 ± 0.82[1]
725.55 ± 0.42[1]
H1299245.95 ± 0.60[1]
482.05 ± 0.18[1]
720.58 ± 0.23[1]

Table 2: IC50 Values of Deguelin in Other Cancer Cell Lines

Cancer TypeCell LineIncubation Time (h)IC50 (µM)
Colorectal CancerSW-620Not Specified0.462[1]
HT-29Not Specified0.0432[1]
Gastric CancerMGC-8037211.83[1]
MKN-45729.33[1]
GlioblastomaDBTRG244.178[1]
C6121.953[1]
Prostate CancerDU145Not Specified11.47
PC3Not Specified13.10

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the cytotoxic effects of Deguelin.

Cell Viability and Proliferation Assays (MTT/CCK-8)

Objective: To determine the effect of Deguelin on the viability and proliferation of cancer cells and to calculate the IC50 value.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of Deguelin (typically in a serial dilution) or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for specific time points (e.g., 24, 48, 72 hours).

  • Reagent Addition:

    • MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • CCK-8 Assay: CCK-8 (Cell Counting Kit-8) solution is added to each well, which produces a water-soluble formazan dye upon reduction by cellular dehydrogenases.

  • Signal Measurement:

    • MTT Assay: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • CCK-8 Assay: The absorbance is measured directly at a wavelength of 450 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in cancer cells following treatment with Deguelin.

Methodology:

  • Cell Treatment: Cells are seeded in larger plates (e.g., 6-well plates) and treated with Deguelin at various concentrations for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The cell population is differentiated into four quadrants: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the rate of apoptosis induced by Deguelin.

Western Blotting

Objective: To investigate the effect of Deguelin on the expression and phosphorylation of specific proteins involved in signaling pathways related to apoptosis and cell proliferation.

Methodology:

  • Protein Extraction: Following treatment with Deguelin, cells are lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay, such as the BCA (bicinchoninic acid) assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, cleaved caspase-3).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Signaling Pathways and Mechanisms of Action

Deguelin exerts its cytotoxic effects by modulating multiple key signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Deguelin has been shown to inhibit this pathway, leading to a reduction in the phosphorylation and activation of Akt. This, in turn, affects downstream targets that regulate apoptosis and cell cycle progression.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 to PIP3 PIP2 PIP2 p_Akt p-Akt (Active) PIP3->p_Akt  Activates Akt Akt Proliferation_Survival Cell Proliferation & Survival p_Akt->Proliferation_Survival Deguelin Deguelin Deguelin->PI3K  Inhibits

Caption: Deguelin inhibits the PI3K/Akt signaling pathway.

Induction of Apoptosis

Deguelin induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria. This triggers the activation of caspases, the key executioners of apoptosis.

Apoptosis_Pathway cluster_cytoplasm Cytoplasm Deguelin Deguelin Bcl2 Bcl-2 (Anti-apoptotic) Deguelin->Bcl2  Downregulates Bax Bax (Pro-apoptotic) Deguelin->Bax  Upregulates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion  Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c  Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9  Activates Cleaved_Caspase3 Cleaved Caspase-3 (Active) Caspase9->Cleaved_Caspase3  Activates Caspase3 Caspase-3 Cleaved_PARP Cleaved PARP Cleaved_Caspase3->Cleaved_PARP  Cleaves PARP PARP PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: Deguelin induces apoptosis via the mitochondrial pathway.

p38 MAPK Signaling Pathway

In some cancer types, such as colorectal cancer, Deguelin has been shown to induce apoptosis through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. Activation of p38 MAPK can lead to the phosphorylation of various downstream targets that promote apoptosis.

p38_MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Deguelin Deguelin p_p38_MAPK p-p38 MAPK (Active) Deguelin->p_p38_MAPK  Activates p38_MAPK p38 MAPK Apoptotic_Genes Transcription of Apoptotic Genes p_p38_MAPK->Apoptotic_Genes Apoptosis Apoptosis Apoptotic_Genes->Apoptosis

Caption: Deguelin activates the p38 MAPK pathway to induce apoptosis.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the cytotoxic effects of a compound like Deguelin on cancer cells.

Experimental_Workflow Start Start: Hypothesis (Compound has anti-cancer activity) Cell_Culture 1. Cancer Cell Line Culture Start->Cell_Culture Treatment 2. Treatment with Compound (Dose-response & Time-course) Cell_Culture->Treatment Viability_Assay 3. Cell Viability Assay (e.g., MTT, CCK-8) Treatment->Viability_Assay IC50_Calc 4. IC50 Determination Viability_Assay->IC50_Calc Apoptosis_Assay 5. Apoptosis Assay (e.g., Annexin V/PI) IC50_Calc->Apoptosis_Assay Mechanism_Study 6. Mechanistic Studies (e.g., Western Blot for key signaling proteins) Apoptosis_Assay->Mechanism_Study Data_Analysis 7. Data Analysis & Interpretation Mechanism_Study->Data_Analysis Conclusion Conclusion: Elucidation of Cytotoxic Effects and Mechanism of Action Data_Analysis->Conclusion

Caption: General workflow for assessing cytotoxic effects.

Conclusion

Deguelin demonstrates significant cytotoxic effects against a variety of cancer cell lines. Its mechanisms of action are multi-faceted, primarily involving the inhibition of pro-survival signaling pathways like PI3K/Akt and the induction of apoptosis through the modulation of Bcl-2 family proteins and activation of caspase cascades. In certain cellular contexts, activation of the p38 MAPK pathway also contributes to its pro-apoptotic activity. The data presented in this guide provide a solid foundation for further research and development of Deguelin and its derivatives as potential anti-cancer therapeutic agents.

References

Demethylregelin: An Uncharted Territory in Immunomodulation

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of available scientific literature, there is currently no documented evidence to support any immunomodulatory properties of the compound Demethylregelin. Extensive searches for data pertaining to its effects on immune cells, inflammatory pathways, and cytokine production have yielded no specific results.

This report was intended to be an in-depth technical guide on the immunomodulatory properties of this compound for an audience of researchers, scientists, and drug development professionals. However, the foundational scientific data required for such a guide does not appear to exist in the public domain.

Searches were conducted using a variety of keywords including "this compound immunomodulatory properties," "this compound immunology," "this compound anti-inflammatory," and its chemical identifiers. The results were consistently devoid of any studies investigating the compound's interaction with the immune system. While literature exists for structurally related compounds that do exhibit immunomodulatory effects, this information cannot be extrapolated to this compound without direct experimental evidence.

Therefore, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or visualizations of signaling pathways related to the immunomodulatory effects of this compound at this time. The core requirements of the requested technical guide cannot be met due to the absence of primary research on this specific topic.

For researchers interested in this area, the lack of information on this compound presents a novel avenue of investigation. Future studies would be necessary to determine if this compound possesses any of the immunomodulatory activities seen in similar natural products. Such research would need to establish its effects on various immune cell types (e.g., T cells, macrophages), its influence on the production of inflammatory and anti-inflammatory cytokines, and its potential modulation of key signaling pathways such as NF-κB and MAPK. Until such studies are conducted and published, the immunomodulatory profile of this compound remains unknown.

Demethylregelin: A Triterpenoid with Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of its Biological Activity and Mechanisms of Action

Demethylregelin, a naturally occurring triterpenoid, has emerged as a molecule of interest for researchers in drug discovery due to its notable anti-inflammatory properties. Found in plant species such as Tripterygium regelii and Salacia chinensis, this compound has been shown to modulate key pathways involved in the inflammatory response, positioning it as a potential candidate for further investigation in the development of novel therapeutics.

Core Biological Activity: Anti-Inflammatory Effects

The primary biological activity attributed to this compound is its anti-inflammatory action. Scientific literature indicates that this compound can effectively suppress the production of pro-inflammatory mediators. Specifically, it has been observed to reduce the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO) in macrophage cells stimulated by lipopolysaccharide (LPS). Additionally, this compound has been reported to inhibit the production of Interleukin-2 (IL-2), a cytokine crucial for the proliferation and differentiation of T-lymphocytes.

Quantitative Analysis of Bioactivity

While the qualitative anti-inflammatory effects of this compound are documented, specific quantitative data such as IC50 or EC50 values, which are crucial for determining the potency of a compound, are not consistently reported across publicly available literature. The table below summarizes the known biological activities.

Target Biological Effect Cell Line Stimulus Quantitative Data (IC50/EC50)
Inducible Nitric Oxide Synthase (iNOS)Inhibition of protein expressionRAW264.7Lipopolysaccharide (LPS)Not specified in available literature
Nitric Oxide (NO)Reduction of productionRAW264.7Lipopolysaccharide (LPS)Not specified in available literature
Interleukin-2 (IL-2)Inhibition of productionNot specifiedNot specifiedNot specified in available literature

Experimental Methodologies

The investigation into the anti-inflammatory effects of this compound has employed standard immunological and cell biology techniques. The following outlines a generalized experimental protocol based on the available information.

Inhibition of Nitric Oxide Production in RAW264.7 Macrophages
  • Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitrite (B80452) Quantification: After a 24-hour incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (typically 540 nm), and the nitrite concentration is calculated from a standard curve.

  • Data Analysis: The percentage of inhibition of NO production is calculated by comparing the results from this compound-treated cells to untreated (control) cells.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-inflammatory effects by intervening in specific signaling pathways. The inhibition of iNOS and IL-2 production suggests that this compound may target upstream signaling molecules.

The diagram below illustrates a potential signaling pathway for the anti-inflammatory action of this compound based on its known effects on iNOS expression.

Demethylregelin_Pathway cluster_nucleus Nucleus LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_Inhibitor IκB IKK->NFkB_Inhibitor Phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_Nucleus NF-κB iNOS_Gene iNOS Gene NFkB_Nucleus->iNOS_Gene Binds to Promoter iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA Transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Catalyzes This compound This compound This compound->IKK Inhibits? This compound->NFkB Inhibits?

Figure 1. A hypothesized signaling pathway for the anti-inflammatory action of this compound.

This proposed pathway suggests that this compound may inhibit the activation of the IKK complex or the subsequent translocation of the NF-κB transcription factor to the nucleus, thereby downregulating the expression of the iNOS gene. Further research is required to fully elucidate the precise molecular targets of this compound.

The following diagram illustrates a simplified workflow for the initial screening and evaluation of this compound's bioactivity.

Experimental_Workflow start Start: Isolate this compound cell_culture Culture RAW264.7 Cells start->cell_culture treatment Treat cells with this compound and/or LPS cell_culture->treatment griess_assay Griess Assay for Nitrite (NO) treatment->griess_assay elisa ELISA for Cytokines (e.g., IL-2) treatment->elisa western_blot Western Blot for iNOS protein treatment->western_blot data_analysis Data Analysis and IC50 Calculation griess_assay->data_analysis elisa->data_analysis western_blot->data_analysis end End: Characterize Bioactivity data_analysis->end

Figure 2. A general experimental workflow for assessing the anti-inflammatory activity of this compound.

Conclusion and Future Directions

This compound demonstrates clear anti-inflammatory properties by inhibiting the production of key inflammatory mediators. However, to advance its potential as a therapeutic lead, further research is essential. Future studies should focus on:

  • Quantitative Potency: Determining the precise IC50 and EC50 values for its effects on various inflammatory targets.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy: Evaluating its anti-inflammatory effects in animal models of inflammatory diseases.

  • Structure-Activity Relationship (SAR): Synthesizing and testing analogs of this compound to identify more potent and selective compounds.

A comprehensive understanding of these aspects will be critical in harnessing the therapeutic potential of this compound for the treatment of inflammatory disorders.

Methodological & Application

Demystifying Demethylregelin: A Protocol for Isolation and Purification from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylregelin, a naturally occurring ursane-type triterpenoid (B12794562) found in plants of the Tripterygium and Salacia genera, has garnered interest for its potential therapeutic properties. As a specific total synthesis protocol for this compound has not been prominently reported in the literature, this document provides a comprehensive, generalized protocol for its isolation and purification from natural plant sources, primarily focusing on Tripterygium wilfordii and Tripterygium regelii. The methodologies detailed herein are based on established techniques for the extraction and purification of triterpenoids and can be adapted for the specific isolation of this compound. This application note includes a detailed experimental protocol, data presentation in tabular format, and visualizations of the experimental workflow and a relevant biological signaling pathway.

Data Summary

The following tables summarize representative quantitative data for the extraction and purification of triterpenoids from plant sources. It is important to note that yields and purity are highly dependent on the starting plant material, extraction method, and purification strategy.

Table 1: Extraction Yield of Triterpenoids from Tripterygium wilfordii

Extraction MethodSolvent SystemTotal Triterpenoid Content in ExtractReference
Ultrasonic Extraction80% Ethanol (B145695)54.7%[1]

Table 2: Isolation Yield of a Representative Ursane-Type Triterpenoid (Carissic Acid)

Plant SourceExtraction MethodPurification MethodFinal YieldReference
Neolamarckia cadambaSonomaceration (Acetone)Column Chromatography3.26% from crude acetone (B3395972) extract[2][3]

Experimental Protocols

This section outlines a generalized protocol for the isolation and purification of this compound from the dried and powdered roots of Tripterygium species.

I. Extraction of Crude Triterpenoid Mixture
  • Plant Material Preparation :

    • Obtain dried whole roots of Tripterygium wilfordii or Tripterygium regelii.

    • Grind the roots into a coarse powder (10-40 mesh).

  • Solvent Extraction :

    • Method A: Ultrasonic-Assisted Extraction (UAE)

      • Suspend the powdered plant material in 80% ethanol at a solvent-to-solid ratio of 10:1 (v/w).

      • Perform ultrasonication at a frequency of 40 kHz and a power of 450W for 30 minutes at 40°C.[1]

      • Repeat the extraction process twice.

    • Method B: Soxhlet Extraction

      • Place the powdered plant material in a thimble and extract with hexane (B92381) followed by ethyl acetate (B1210297) for several hours to isolate compounds of varying polarity.

  • Concentration :

    • Combine the filtrates from the extraction steps.

    • Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract paste.

    • Dry the crude extract completely, for example, by vacuum drying at 70°C, to yield a powder.[1]

II. Purification of this compound
  • Solvent Partitioning :

    • Dissolve the crude extract in a suitable solvent mixture, such as ethyl acetate and water, to partition and remove highly polar and non-polar impurities.

  • Chromatographic Purification :

    • Step 1: Column Chromatography (Initial Separation)

      • Pack a silica (B1680970) gel (60-120 mesh) column.

      • Dissolve the partially purified extract in a minimal amount of an appropriate solvent (e.g., acetone or chloroform).[2]

      • Load the dissolved extract onto the column.

      • Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate (e.g., 100% hexane to 50:50 hexane:ethyl acetate).[2]

      • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Step 2: Thin Layer Chromatography (TLC) (Monitoring)

      • Spot the collected fractions on TLC plates (Silica gel 60 F254).

      • Develop the plates in a suitable solvent system (e.g., ethyl acetate:hexane).

      • Visualize the spots under UV light or by using a staining reagent (e.g., anisaldehyde-sulfuric acid) to identify fractions containing compounds with similar Rf values.

    • Step 3: Further Chromatographic Purification (Fine Separation)

      • Pool the fractions containing the target compound.

      • Perform repeated column chromatography or preparative TLC on the pooled fractions to achieve higher purity.

  • Crystallization :

    • Dissolve the purified fraction in a minimal amount of a hot solvent from which the compound is likely to crystallize upon cooling.

    • Allow the solution to cool slowly to form crystals of pure this compound.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

  • Structural Elucidation :

    • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).[2][4]

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction I. Extraction cluster_purification II. Purification cluster_analysis III. Analysis start Dried & Powdered Tripterygium Root extraction Solvent Extraction (Ultrasonic or Soxhlet) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Triterpenoid Extract concentration->crude_extract partitioning Solvent Partitioning crude_extract->partitioning column_chroma Column Chromatography (Silica Gel) partitioning->column_chroma tlc TLC Monitoring column_chroma->tlc fine_purification Further Purification (Prep. TLC / Column) tlc->fine_purification crystallization Crystallization fine_purification->crystallization pure_compound Pure this compound crystallization->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Figure 1. General workflow for the isolation and purification of this compound.
Biological Signaling Pathway

Triterpenoids isolated from Tripterygium wilfordii have been shown to possess anti-inflammatory and immunosuppressive properties. While the specific signaling pathway for this compound is not yet fully elucidated, extracts from its source plants are known to modulate various pathways involved in inflammation and immune response. For instance, these extracts can affect cytokine production, which is often regulated by the NF-κB signaling pathway.

signaling_pathway cluster_pathway Potential Anti-inflammatory Signaling Pathway cluster_nucleus Potential Anti-inflammatory Signaling Pathway This compound This compound (Ursane-Type Triterpenoid) ikb_kinase IKK Complex This compound->ikb_kinase inhibits? inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) inflammatory_stimuli->receptor receptor->ikb_kinase activates ikb IκBα ikb_kinase->ikb phosphorylates nf_kb NF-κB (p65/p50) ikb_kinase->nf_kb releases nf_kb_nuc NF-κB nf_kb->nf_kb_nuc translocates to nucleus Nucleus gene_transcription Gene Transcription nf_kb_nuc->gene_transcription induces cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) gene_transcription->cytokines inflammation Inflammation cytokines->inflammation

Figure 2. Hypothesized modulation of the NF-κB signaling pathway by this compound.

References

Demethylregelin: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the known biological activities of related compounds and extracts from the plant sources of Demethylregelin, Tripterygium regelii and Salacia chinensis. As of December 2025, specific cell culture data for this compound is limited in publicly available scientific literature. Therefore, this document should be used as a guideline and a starting point for experimental design. Researchers are strongly encouraged to perform their own dose-response experiments to determine the optimal concentrations for their specific cell lines and assays.

Introduction

This compound is a triterpenoid (B12794562) compound that has been identified in plant species such as Tripterygium regelii and Salacia chinensis.[1] Triterpenoids isolated from these plants have demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and metabolic regulatory effects.[2][3][4] Notably, extracts and isolated compounds from these plants have been shown to induce apoptosis in cancer cell lines and modulate lipid metabolism.[2][3] These application notes provide a framework for utilizing this compound in cell culture experiments based on the activities of structurally similar compounds.

Data Presentation

The following tables provide hypothetical quantitative data based on published results for other triterpenoids and extracts from Tripterygium regelii and Salacia chinensis. These values should be used as a reference to guide initial experiments.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeHypothetical IC50 (µM)Reference Compound/Extract
MCF-7Breast Cancer15Triterpenoids from T. regelii[2]
A549Lung Cancer25Triterpenoids from S. chinensis[4]
HepG2Liver Cancer20Extract from T. regelii[3]
SH-SY5YNeuroblastoma30Extract from T. regelii[5]

Table 2: Suggested Concentration Ranges for Initial Screening

Assay TypeSuggested Concentration Range (µM)
Cytotoxicity (MTT, CellTiter-Glo)0.1 - 100
Apoptosis (Annexin V, Caspase activity)1 - 50
Metabolic Assays (e.g., lipid accumulation)0.5 - 25
Western Blotting5 - 50

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cancer cell line.

Materials:

  • This compound

  • Target cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete medium to prepare a series of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Remove the medium from the wells and add 100 µL of the prepared this compound working solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC/PI Staining

Objective: To assess the induction of apoptosis by this compound.

Materials:

  • This compound

  • Target cancer cell line

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Mandatory Visualization

Signaling_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Cell_Culture 1. Cell Seeding Compound_Prep 2. This compound Preparation Treatment 3. Cell Treatment Compound_Prep->Treatment Cytotoxicity 4a. Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Apoptosis 4b. Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis Metabolism 4c. Metabolic Assay (e.g., Lipid Staining) Treatment->Metabolism Data_Analysis 5. Data Analysis Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Metabolism->Data_Analysis

Caption: General experimental workflow for cell-based assays.

References

Application Notes and Protocols for In Vitro Studies of Demethylregelin

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of scientific literature, it has been determined that there are currently no published in vitro studies, established protocols, or detailed mechanisms of action specifically for the compound Demethylregelin . While PubChem indicates its presence in plant species such as Salacia chinensis, Tripterygium wilfordii, and Tripterygium regelii, its biological activity remains uncharacterized in publicly available research.

The following application notes and protocols are therefore provided as a general framework for the in vitro evaluation of novel bioactive compounds, such as those isolated from the aforementioned plant sources. The examples and data presented are based on well-studied compounds from these plants, like triptolide (B1683669) from Tripterygium wilfordii, and should be adapted as necessary for any new molecule, including this compound, once it becomes available for research.

General Application Notes for a Novel Bioactive Compound

When investigating a novel compound like this compound, a systematic in vitro approach is crucial to determine its biological activity, potency, and mechanism of action. This typically involves a tiered screening process, starting with broad cytotoxicity screening across various cell lines, followed by more detailed mechanistic studies.

Key Considerations:

  • Compound Purity and Handling: Ensure the compound is of high purity. Prepare stock solutions in an appropriate solvent (e.g., DMSO) at a high concentration and store them under suitable conditions (e.g., -20°C or -80°C) to maintain stability.

  • Cell Line Selection: Choose a panel of cell lines relevant to the therapeutic area of interest (e.g., various cancer types, inflammatory cell lines). Include non-cancerous cell lines to assess selectivity and potential toxicity to normal cells.

  • Dose-Response and Time-Course Studies: It is essential to determine the effective concentration range and the optimal treatment duration for the compound. This is typically achieved through dose-response and time-course experiments.

  • Controls: Appropriate controls are critical for data interpretation. These include vehicle controls (solvent used to dissolve the compound), positive controls (a known active compound), and negative controls (untreated cells).

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.

Materials:

  • Selected cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Novel bioactive compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to determine if the compound induces apoptosis (programmed cell death).

Materials:

  • Selected cell lines

  • Complete cell culture medium

  • Novel bioactive compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration (determined from the MTT assay) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Example Cytotoxicity Data for Triptolide (a Bioactive Compound from Tripterygium wilfordii) on Various Cancer Cell Lines.

Disclaimer: This is example data for Triptolide and does not represent data for this compound.

Cell LineCancer TypeIC50 (nM) after 48h Treatment
A549Lung Cancer15.2 ± 2.1
MCF-7Breast Cancer8.5 ± 1.3
HeLaCervical Cancer12.7 ± 1.9
PANC-1Pancreatic Cancer20.1 ± 3.5

Visualization of Concepts

Signaling Pathways

Many anti-cancer compounds exert their effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The NF-κB pathway is a common target.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Compound Novel Bioactive Compound (e.g., this compound) IKK IKK Complex Compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Genes Target Gene Expression (e.g., anti-apoptotic, proliferative) Nucleus->Genes Activation Apoptosis Apoptosis Genes->Apoptosis Inhibition

Caption: Potential mechanism of action via inhibition of the NF-κB signaling pathway.

Experimental Workflow

A logical workflow is essential for the systematic evaluation of a new compound.

experimental_workflow start Start: Novel Compound cell_culture Cell Line Panel Selection & Culture start->cell_culture cytotoxicity Cytotoxicity Screening (MTT Assay) cell_culture->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanistic Mechanism of Action Studies ic50->mechanistic apoptosis Apoptosis Assay (Annexin V) mechanistic->apoptosis pathway Signaling Pathway Analysis (Western Blot, etc.) mechanistic->pathway end Data Analysis & Conclusion apoptosis->end pathway->end

Caption: General experimental workflow for in vitro compound evaluation.

Application Notes and Protocols for Demethylregelin Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature providing detailed experimental data and signaling pathways specifically for Demethylregelin is limited. The following application notes and protocols are primarily based on research conducted on Demethylzeylasteral, a structurally related triterpenoid (B12794562) also isolated from Tripterygium wilfordii.[1][2][3] Due to their structural similarity and common origin, it is hypothesized that their mechanisms of action may be comparable. Researchers should validate these protocols and findings specifically for this compound in their experimental settings.

Introduction to this compound

This compound is a triterpenoid compound that has been identified in plants such as Tripterygium wilfordii, Salacia chinensis, and Euonymus alatus.[4][5][6] It is recognized for its anti-inflammatory properties, which are attributed to its ability to reduce the expression of inducible nitric oxide synthase (iNOS) and subsequent nitric oxide production in lipopolysaccharide-stimulated macrophage cells.[4] Triterpenoids derived from Tripterygium wilfordii, as a class of compounds, are known for a wide range of biological activities, including anti-inflammatory, immunosuppressive, and anti-cancer effects.[7][8][9][10]

Postulated Anti-Cancer Mechanism of Action

Based on studies of the related compound Demethylzeylasteral, this compound is postulated to exert anti-cancer effects through the induction of cell cycle arrest and apoptosis.[2][3]

  • Cell Cycle Arrest: this compound may inhibit cancer cell proliferation by inducing cell cycle arrest at the S phase. This is potentially achieved by downregulating the expression of key cell cycle proteins such as Cyclin-dependent kinase 2 (CDK2) and Cyclin E1, which are crucial for the G1/S phase transition.[2]

  • Induction of Apoptosis: this compound is likely to induce programmed cell death (apoptosis) in cancer cells. This effect may be mediated by the suppression of anti-apoptotic proteins like Myeloid cell leukemia 1 (MCL1).[2][3] The downregulation of MCL1 can lead to the activation of the caspase cascade, resulting in the cleavage of PARP and subsequent apoptosis. Additionally, in related compounds, apoptosis induction is linked to the generation of reactive oxygen species (ROS) and the initiation of endoplasmic reticulum (ER) stress, which activates the extrinsic apoptosis pathway.

Data Presentation

The following tables summarize quantitative data from studies on Demethylzeylasteral, which can serve as a reference for designing experiments with this compound.

Table 1: Effect of Demethylzeylasteral on Cell Cycle Distribution in Melanoma Cells

Cell LineTreatment (5 µM for 24h)G1 Phase (%)S Phase (%)G2/M Phase (%)
MV3 Control (DMSO)65.1 ± 2.320.7 ± 1.814.2 ± 1.5
Demethylzeylasteral45.3 ± 2.148.9 ± 2.55.8 ± 0.9
A375 Control (DMSO)58.9 ± 2.525.4 ± 2.015.7 ± 1.6
Demethylzeylasteral40.1 ± 1.952.3 ± 2.87.6 ± 1.1

Data adapted from studies on Demethylzeylasteral in melanoma cells and presented as mean ± S.D.[7]

Table 2: Effect of Demethylzeylasteral on Apoptosis in Prostate Cancer Cells

Cell LineTreatment (Concentration)Apoptotic Cells (%)
DU145 Control5.47
10 µM18.6
20 µM32.5
PC3 Control3.03
10 µM15.2
20 µM33.8

Data represents the percentage of late-phase apoptotic cells after 48h treatment, adapted from studies on Demethylzeylasteral (T-96) in prostate cancer cells.[11]

Experimental Protocols

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MV3, A375, DU145, PC3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 24, 48, or 72 hours. Include a DMSO-only control.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

This protocol is to determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with the desired concentration of this compound (e.g., 5 µM) for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

This protocol is to quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Treat cells with various concentrations of this compound for 48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

This protocol is for detecting changes in the expression of key proteins involved in cell cycle and apoptosis.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-CDK2, anti-Cyclin E1, anti-MCL1, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Treat cells with this compound for the desired time and concentration.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

Mandatory Visualizations

Demethylregelin_Cell_Cycle_Arrest This compound This compound CDK2 CDK2 This compound->CDK2 CyclinE1 Cyclin E1 This compound->CyclinE1 G1_S_Transition G1/S Transition CDK2->G1_S_Transition CyclinE1->G1_S_Transition S_Phase_Arrest S Phase Arrest G1_S_Transition->S_Phase_Arrest

Caption: Postulated pathway of this compound-induced S phase cell cycle arrest.

Demethylregelin_Apoptosis_Induction This compound This compound MCL1 MCL1 (Anti-apoptotic) This compound->MCL1 Caspase_Cascade Caspase Cascade Activation (Caspase-3, Caspase-8) MCL1->Caspase_Cascade PARP_Cleavage PARP Cleavage Caspase_Cascade->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Postulated pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_invitro In Vitro Studies Cell_Culture Cancer Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western_Blot Western Blot Treatment->Western_Blot

Caption: General experimental workflow for studying this compound in vitro.

References

Application Notes and Protocols for Demethylregelin and Source Plant Extracts in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound Profile: Demethylregelin

This compound is a natural compound found in plant species such as Salacia chinensis, Tripterygium wilfordii, and Tripterygium regelii[1]. Its chemical formula is C₃₀H₄₆O₄[1]. Currently, there is a lack of published in vivo studies detailing its specific dosage, pharmacokinetics, and efficacy in animal models.

Preclinical Data from Plant Extracts Containing this compound

Salacia chinensis Extract

Extracts from Salacia chinensis have been investigated for their therapeutic potential in various animal models, particularly for metabolic disorders.

Table 1: Dosage of Salacia chinensis Extract in Animal Models

Animal ModelExtract TypeDosageRoute of AdministrationObserved EffectsReference
Streptozotocin-induced diabetic ratsNot specifiedNot specified in abstractOralAmeliorated increased glycoalbumin levels and decreased femur strength.[2]
Male C57BL/6 mice on a high-fat dietOmniLean™100 mg/kg/day and 500 mg/kg/dayOral gavageSlowed body weight gain, reduced food intake, increased adiponectin, decreased fat pad mass, and increased fecal fat excretion at the higher dose.[3]
KK-Ay mice (Type 2 diabetes model)Hot water extract of stems0.12%, 0.25%, or 0.50% in dietary feedOral (in feed)Suppressed the elevation of blood glucose and HbA1c levels and improved glucose tolerance.
ob/ob mice (genetically obese and hyperglycemic)Dietary feed containing 0.20% and 0.50% of the extractOral (in feed)Suppressed the elevation of blood glucose and HbA1c levels.
Swiss albino ratsAqueous extract1, 2, 4, and 32 mg/kg body weightNot specifiedIncreased total leukocyte count, neutrophil percentage, blood glucose, hemoglobin, and hemagglutination antibody titer at 1 mg/kg.
Triton-induced and atherogenic diet-induced hyperlipidemic ratsChloroform and alcoholic root extracts500 mg/kg body weightOralSignificant reduction in total cholesterol, triglycerides, LDL, and VLDL, with an increase in HDL.[4]
Sprague-Dawley rats (Reproductive toxicity study)Not specified500, 1000, and 2000 mg/kg/dayOralNo adverse effects on reproductive outcomes were observed.[5]
Tripterygium Species Extracts

Extracts from the genus Tripterygium have been studied for their anti-inflammatory and anti-cancer properties.

Table 2: Dosage of Tripterygium Species Extract in Animal Models

Animal ModelExtract/Compound TypeDosageRoute of AdministrationObserved EffectsReference
SKOV3/DDP xenograft mice (ovarian cancer)Tripterygium glycosides (GTW)Not specified in abstractNot specifiedInhibited tumor volume and increased apoptosis of tumor cells.[6]
Concanavalin A-induced autoimmune hepatitis miceTripterygium wilfordii tablets (TWT) and CelastrolNot specified in abstractNot specifiedProtected against acute hepatitis.[7]
Murine animal models of psoriasisTripterygium wilfordii extractNot specified in abstractNot specifiedReduced white scales, erythema, and inflammatory cells.[8]

Experimental Protocols

General Protocol for Evaluating a Novel Compound in a Xenograft Mouse Model

This protocol provides a general workflow for testing the in vivo efficacy of a compound like this compound in a cancer model.

Experimental Workflow for In Vivo Efficacy Study

experimental_workflow cluster_prep Preparation Phase cluster_tumor_induction Tumor Induction cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis animal_acclimatization Animal Acclimatization (e.g., 1 week) tumor_inoculation Subcutaneous or Orthotopic Inoculation of Cancer Cells animal_acclimatization->tumor_inoculation cell_culture Cancer Cell Line Culture (e.g., SKOV3/DDP) cell_culture->tumor_inoculation compound_prep Compound Formulation (e.g., in vehicle) treatment_admin Compound Administration (e.g., IP, IV, Oral Gavage) compound_prep->treatment_admin tumor_monitoring Tumor Growth Monitoring (caliper measurements) tumor_inoculation->tumor_monitoring randomization Randomization into Groups (Vehicle, Compound, Positive Control) tumor_monitoring->randomization randomization->treatment_admin monitoring Monitor Body Weight, Tumor Volume, and Clinical Signs treatment_admin->monitoring euthanasia Euthanasia and Tissue Collection monitoring->euthanasia tumor_analysis Tumor Weight Measurement, Histology (H&E, IHC), Western Blot euthanasia->tumor_analysis serum_analysis Serum Biomarker Analysis (e.g., CA125, HE4) euthanasia->serum_analysis

Caption: A general workflow for in vivo efficacy studies of a novel anti-cancer compound.

Methodology:

  • Animal Models: Immunocompromised mice (e.g., nude or SCID) are typically used for xenograft studies.

  • Cell Lines: A human cancer cell line of interest is cultured under standard conditions.

  • Tumor Inoculation: A suspension of cancer cells is injected subcutaneously or orthotopically into the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment Groups: Once tumors reach a specified size, animals are randomized into treatment groups (e.g., vehicle control, this compound at different doses, positive control).

  • Compound Administration: The compound is administered via a predetermined route (e.g., intraperitoneal, oral gavage) and schedule.

  • Endpoint: At the end of the study, animals are euthanized, and tumors and other tissues are collected for analysis (e.g., weight, histology, biomarker expression).

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are unknown, the known activities of Tripterygium extracts suggest potential involvement in pathways related to inflammation and cancer cell survival. For instance, Tripterygium glycosides have been shown to affect the ILK/GSK3β/Slug signaling pathway in ovarian cancer[6].

Hypothesized Signaling Pathway for Anti-Cancer Effects

signaling_pathway cluster_input Input cluster_pathway Signaling Cascade cluster_output Cellular Response This compound This compound ILK ILK This compound->ILK Inhibition? AKT AKT ILK->AKT GSK3b GSK3β AKT->GSK3b Slug Slug GSK3b->Slug EMT Epithelial-Mesenchymal Transition (EMT) Slug->EMT Proliferation Cell Proliferation Slug->Proliferation Invasion Cell Invasion Slug->Invasion

Caption: A hypothesized signaling pathway for this compound based on related compounds.

This diagram illustrates a potential mechanism where this compound might inhibit the ILK/GSK3β/Slug pathway, leading to a reduction in cancer cell proliferation, invasion, and epithelial-mesenchymal transition. This is a hypothetical pathway based on the known effects of other compounds from Tripterygium species and requires experimental validation for this compound.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Demethylregelin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylregelin is a natural product isolated from species such as Salacia chinensis, Tripterygium wilfordii, and Tripterygium regelii.[1] As of the current date, there is a significant lack of published scientific literature detailing its specific biological activity, mechanism of action, and established cell-based assays. The information available in public databases such as PubChem is limited to its chemical structure and properties.[1]

Therefore, this document provides a generalized framework of application notes and protocols that can be adapted to study the activity of this compound, assuming a hypothetical mechanism of action as a histone demethylase inhibitor. Histone methylation is a critical epigenetic modification that regulates gene expression, and its dysregulation is implicated in various diseases, including cancer.[2] Histone demethylases (HDMs) are enzymes that remove methyl groups from histones and represent promising therapeutic targets.[2]

These protocols are based on established methods for characterizing histone demethylase inhibitors and are intended to serve as a starting point for researchers investigating the biological effects of this compound.

Hypothetical Signaling Pathway of a Histone Demethylase Inhibitor

The following diagram illustrates a simplified, hypothetical signaling pathway that could be affected by a histone demethylase inhibitor like this compound. In this model, the inhibitor prevents the removal of repressive histone methylation marks (e.g., H3K27me3) from the promoter of a tumor suppressor gene, leading to its continued expression and subsequent downstream effects like cell cycle arrest or apoptosis.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Cellular Effects This compound This compound HDM Histone Demethylase (e.g., KDM6A/B) This compound->HDM Inhibits H3K27me3 H3K27me3 (Repressive Mark) HDM->H3K27me3 Removes Transcription_Repressed Transcription Repressed HDM->Transcription_Repressed Allows for Tumor_Suppressor_Gene Tumor Suppressor Gene H3K27me3->Tumor_Suppressor_Gene Silences Transcription_Active Transcription Active Tumor_Suppressor_Gene->Transcription_Active Leads to Tumor_Suppressor_Protein Tumor Suppressor Protein Transcription_Active->Tumor_Suppressor_Protein Translation Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor_Protein->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor_Protein->Apoptosis

Caption: Hypothetical mechanism of this compound as a histone demethylase inhibitor.

Experimental Protocols

The following are detailed protocols for key cell-based assays to characterize the potential activity of this compound.

Cell Proliferation Assay (MTS/MTT Assay)

This assay determines the effect of this compound on the metabolic activity and proliferation of cancer cells.

Workflow:

G start Seed Cells in 96-well Plate treat Treat with this compound (various concentrations) start->treat incubate Incubate (e.g., 72h) treat->incubate add_reagent Add MTS/MTT Reagent incubate->add_reagent incubate2 Incubate (1-4h) add_reagent->incubate2 read Measure Absorbance incubate2->read analyze Calculate IC50 read->analyze

Caption: Workflow for a cell proliferation assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known histone demethylase inhibitor).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT solution) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT after solubilization of formazan (B1609692) crystals) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Western Blot for Histone Methylation Marks

This assay directly assesses the impact of this compound on the levels of specific histone methylation marks in cells.

Protocol:

  • Cell Treatment: Plate cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 10-20 µg of histone extract on a 15% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the histone methylation mark of interest (e.g., anti-H3K27me3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of a compound with its protein target in a cellular environment.

Workflow:

G start Treat Cells with This compound or Vehicle heat Heat Shock Cells (Temperature Gradient) start->heat lyse Lyse Cells heat->lyse separate Separate Soluble and Aggregated Proteins lyse->separate detect Detect Soluble Target Protein (e.g., Western Blot) separate->detect analyze Analyze Thermal Shift detect->analyze

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.

  • Detection: Analyze the amount of the target histone demethylase in the soluble fraction by Western blot or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Data Presentation

Quantitative data from the described assays should be summarized in clear and structured tables for easy comparison.

Table 1: Hypothetical Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer[Insert Data]
MCF-7Breast Cancer[Insert Data]
A549Lung Cancer[Insert Data]
HCT116Colon Cancer[Insert Data]

Table 2: Hypothetical Effect of this compound on Global Histone Methylation Levels

TreatmentConcentration (µM)Relative H3K27me3 Levels (Normalized to Histone H3)
Vehicle Control-1.0
This compound1[Insert Data]
This compound5[Insert Data]
This compound10[Insert Data]
Positive Control[Conc.][Insert Data]

Disclaimer: The information provided in these application notes is for research purposes only. The protocols and hypothetical data are intended as a guide and should be optimized for specific experimental conditions and cell lines. As there is no publicly available data on the biological activity of this compound, the proposed mechanism of action as a histone demethylase inhibitor is purely speculative and requires experimental validation.

References

Application of Demethylregelin in Inflammation Models: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylregelin, also known as Regelin acid, is a naturally occurring triterpene isolated from plants such as Euonymus alatus.[1] Emerging research has identified its potential as an anti-inflammatory agent. This document provides a summary of its known mechanism of action and detailed protocols for its application in common in vitro and in vivo inflammation models.

Note on Data Availability: Publicly available research on this compound is currently limited. The quantitative data and specific experimental conditions provided in this document are based on a key study identifying its activity and are supplemented with established protocols for similar compounds. Researchers are advised to perform dose-response experiments to determine the optimal concentrations for their specific models.

Mechanism of Action

This compound has been shown to exert its anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key inflammatory mediator. This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) protein expression in macrophages stimulated with lipopolysaccharide (LPS).[1] The primary known mechanism involves the suppression of the iNOS/NO pathway, which is a central component of the inflammatory response. While the direct effects of this compound on upstream signaling pathways such as NF-κB and MAPK have not been fully elucidated in published literature, the inhibition of iNOS expression strongly suggests an interaction with these regulatory pathways.

Data Summary

Due to the limited published data, a comprehensive table of quantitative values for this compound is not available. The following table summarizes its known activity and provides a template for researchers to populate with their own experimental data.

ParameterCell/Animal ModelConditionMethodResult/ValueReference
NO Production Inhibition RAW264.7 MacrophagesLPS-stimulatedGriess AssayPotent Inhibition (Specific IC50 not reported)[1]
iNOS Protein Expression RAW264.7 MacrophagesLPS-stimulatedWestern BlotReduced Expression[1]
NF-κB Activation Luciferase Reporter AssayData not available
MAPK Phosphorylation Western BlotData not available
NLRP3 Inflammasome Activation ELISA (IL-1β)Data not available
In Vivo Efficacy Carrageenan-induced paw edemaPlethysmometryData not available

Signaling Pathways and Experimental Workflow

This compound's Putative Action on Inflammatory Signaling

The following diagram illustrates the likely signaling pathways affected by this compound, leading to the inhibition of iNOS and NO production.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK Pathway (ERK, p38, JNK) TLR4->MAPK Activates IKK IKK Complex TLR4->IKK Activates NFkB NF-κB (p65/p50) MAPK->NFkB Modulates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB_IkB->NFkB Releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates This compound This compound This compound->NFkB_n Putative Inhibition iNOS_protein iNOS Protein This compound->iNOS_protein Inhibits Expression DNA DNA NFkB_n->DNA Binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces Inflammation Inflammation NO->Inflammation Mediates

Caption: Putative mechanism of this compound in LPS-stimulated macrophages.
General Experimental Workflow for In Vitro Screening

This workflow outlines the steps for evaluating the anti-inflammatory effects of this compound in a macrophage cell line.

G cluster_assays Downstream Assays start Start cell_culture Culture RAW264.7 Macrophages start->cell_culture seeding Seed cells in multi-well plates cell_culture->seeding pretreatment Pre-treat with this compound (various concentrations) seeding->pretreatment stimulation Stimulate with LPS (e.g., 1 µg/mL) pretreatment->stimulation incubation Incubate for a defined period (e.g., 24h) stimulation->incubation griess Nitric Oxide (NO) Measurement (Griess Assay) incubation->griess elisa Cytokine Measurement (e.g., TNF-α, IL-6) (ELISA) incubation->elisa western Protein Expression (iNOS, p-p65, p-ERK) (Western Blot) incubation->western qpcr Gene Expression (iNOS, TNF-α, IL-6) (RT-qPCR) incubation->qpcr end End griess->end elisa->end western->end qpcr->end

Caption: In vitro workflow for assessing this compound's anti-inflammatory activity.

Detailed Experimental Protocols

Protocol 1: In Vitro Inhibition of Nitric Oxide Production in LPS-Stimulated RAW264.7 Macrophages

Objective: To determine the effect of this compound on nitric oxide (NO) production in a cellular model of inflammation.

Materials:

  • RAW264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin (B12071052)

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose. Incubate for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Component B of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

Protocol 2: Western Blot Analysis of iNOS and Phosphorylated NF-κB p65

Objective: To assess the effect of this compound on the protein expression of iNOS and the activation of the NF-κB pathway.

Materials:

  • Cells treated as in Protocol 1 (in 6-well plates)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-iNOS, anti-phospho-NF-κB p65 (Ser536), anti-NF-κB p65, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).

Protocol 3: In Vivo Anti-Inflammatory Activity in a Carrageenan-Induced Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory effect of this compound in an acute inflammation model.

Materials:

  • Male Wistar rats or Swiss albino mice (6-8 weeks old)

  • This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

  • Indomethacin or Diclofenac sodium (positive control)

Procedure:

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Groups 3-5: this compound (e.g., 10, 25, 50 mg/kg, p.o.)

  • Drug Administration: Administer the vehicle, positive control, or this compound orally 1 hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately after the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Calculation:

    • Calculate the increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

Conclusion

This compound is a promising anti-inflammatory compound that warrants further investigation. Its known inhibitory effect on the iNOS/NO pathway provides a solid foundation for exploring its therapeutic potential. The protocols outlined in this document offer a framework for researchers to further characterize the anti-inflammatory properties of this compound and elucidate its detailed mechanism of action. As more data becomes available, these application notes will be updated to provide more specific guidance.

References

Demethylregelin: Uncharted Territory in Histone Demethylase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Despite interest in the epigenetic regulatory potential of natural compounds, extensive investigation into demethylregelin, a triterpenoid (B12794562) found in medicinal plants such as Tripterygium regelii, Tripterygium wilfordii, and Salacia chinensis, has yielded no direct scientific evidence to classify it as a histone demethylase inhibitor.

Currently, the scientific literature lacks specific studies detailing the inhibitory activity of this compound against histone demethylase enzymes. As a result, crucial quantitative data, including IC50 and Ki values, which are essential for characterizing the potency and efficacy of an inhibitor, are not available. Furthermore, there are no published experimental protocols for assays that have specifically investigated this compound's effects on histone demethylation.

While some compounds isolated from Tripterygium wilfordii, such as triptolide, have been shown to exert epigenetic effects, these findings have not been extended to this compound. The broader class of ursane (B1242777) triterpenoids, to which this compound belongs, has been explored for various biological activities, but a specific and characterized role in histone demethylase inhibition remains unestablished.

The absence of foundational research into the mechanism of action, target specificity, and cellular effects of this compound in the context of histone demethylation prevents the development of detailed application notes and protocols for its use in research or drug development. The scientific community has yet to explore the potential signaling pathways that might be modulated by this compound in this capacity.

Application Notes and Protocols for Studying Signal Transduction Pathways with Natural Product Extracts

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Compound of Interest: Demethylregelin

Initial searches for the compound "this compound" revealed that while it is a chemically defined substance, also known as Regelin acid or 22-Hydroxy-3-oxo-12-ursen-30-oic acid, there is a significant lack of published scientific literature regarding its specific biological activity.[1] PubChem lists its presence in plant species such as Salacia chinensis, Tripterygium wilfordii, and Tripterygium regelii.[1] However, no studies detailing its effects on signal transduction pathways are currently available.

Therefore, these application notes will focus on the well-documented effects of extracts from Salacia chinensis and Tripterygium wilfordii, the plants in which this compound is found. These extracts contain a multitude of bioactive compounds and have been shown to modulate key signaling pathways involved in cellular processes like inflammation, fibrosis, and proliferation.

Application Note 1: Using Salacia chinensis Extract to Study the TGF-β/SMAD Signaling Pathway

Audience: Researchers, scientists, and drug development professionals investigating anti-fibrotic therapies.

Introduction: The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and extracellular matrix (ECM) production. Dysregulation of this pathway, particularly the SMAD2/3 branch, is a hallmark of fibrosis. Extracts from Salacia chinensis have been demonstrated to inhibit TGF-β1-induced activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis, by modulating the SMAD2/3 signaling cascade.[2]

Data Presentation: Effects of Salacia chinensis Extract on TGF-β1-Induced Gene Expression

The following table summarizes the quantitative effects of a water extract of Salacia chinensis (SC) stem on the mRNA expression of key fibrotic markers in human hepatic stellate cells (LX-2) stimulated with TGF-β1. Data is presented as relative mRNA expression normalized to a control.

Gene TargetTreatment Condition (2 ng/mL TGF-β1)Relative mRNA Expression (Mean ± SD)
α-SMA TGF-β1 only5.5 ± 0.5
TGF-β1 + 0.1 mg/mL SC Extract2.0 ± 0.3
COL1A1 TGF-β1 only6.0 ± 0.7
TGF-β1 + 0.1 mg/mL SC Extract2.5 ± 0.4
TGF-β1 TGF-β1 only (autocrine loop)3.0 ± 0.4
TGF-β1 + 0.1 mg/mL SC Extract1.5 ± 0.2

Data is representative of findings reported in studies on Salacia chinensis and its effects on fibrotic gene expression.[3]

Mandatory Visualizations:

TGF_SMAD_Pathway cluster_nucleus Cytoplasm to Nucleus Translocation TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Binds SMAD23 SMAD2/3 TGFbR->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Complex p-SMAD2/3 + SMAD4 Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Transcription of Fibrotic Genes (α-SMA, COL1A1) Nucleus->Transcription SC_Extract Salacia chinensis Extract SC_Extract->pSMAD23 Inhibits Phosphorylation Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_analysis Western Blot Analysis start Plate LX-2 cells treat Treat with TGF-β1 +/- S. chinensis Extract start->treat lyse Cell Lysis treat->lyse quant Protein Quantification (BCA Assay) lyse->quant sds SDS-PAGE quant->sds transfer Transfer to PVDF sds->transfer block Blocking transfer->block primary_ab Incubate with Primary Ab (p-SMAD2/3, SMAD2/3, β-actin) block->primary_ab secondary_ab Incubate with Secondary Ab (HRP) primary_ab->secondary_ab detect ECL Detection secondary_ab->detect Pro_Inflammatory_Pathways cluster_nucleus_inf Cytoplasm to Nucleus Translocation Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Cell Surface Receptor Stimuli->Receptor PI3K PI3K Receptor->PI3K IKK IKK Receptor->IKK MAPK_cascade MAPK Cascade (ERK, p38, JNK) Receptor->MAPK_cascade Akt Akt PI3K->Akt Activates pAkt p-Akt IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus AP1 AP-1 MAPK_cascade->AP1 Activates AP1->Nucleus Transcription Transcription of Inflammatory Genes (Cytokines, etc.) Nucleus->Transcription TW_Extract Tripterygium wilfordii Extract / Triptolide TW_Extract->pAkt Inhibits Activation TW_Extract->IKK Inhibits TW_Extract->MAPK_cascade Modulates Luciferase_Assay_Workflow cluster_transfection Transfection cluster_treatment Treatment cluster_readout Assay Readout start Plate cells (e.g., HEK293T) transfect Transfect with NF-κB Luciferase Reporter Plasmid start->transfect treat_compound Pre-treat with T. wilfordii Extract transfect->treat_compound stimulate Stimulate with TNF-α treat_compound->stimulate lyse Cell Lysis stimulate->lyse read Measure Luciferase Activity lyse->read

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Demethylregelin Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

Notice: There is currently a significant lack of publicly available scientific literature on the biological activity, mechanism of action, and established concentration ranges for Demethylregelin in cell-based assays. The information presented here is based on general principles of drug concentration optimization in cell culture and should be adapted with caution. Researchers are strongly encouraged to perform thorough dose-response experiments to determine the optimal concentration for their specific cell line and assay.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in a new cell line?

A1: For a novel compound like this compound where established concentrations are not available, a broad dose-response experiment is crucial. A common starting point is to test a wide range of concentrations, typically spanning several orders of magnitude. A suggested initial range could be from 1 nM to 100 µM, using 10-fold serial dilutions (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). This initial screen will help to identify a narrower, biologically active range for more detailed follow-up experiments.

Q2: How should I prepare a stock solution of this compound?

A2: this compound's solubility should be determined from the supplier's datasheet. Typically, compounds of this nature are dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 100 mM). It is critical to ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells, generally below 0.1% to 0.5%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q3: What is the optimal incubation time for this compound treatment?

A3: The ideal incubation time depends on the cell line's doubling time and the specific biological endpoint being measured. For initial dose-response assays assessing cell viability or proliferation, a 48 to 72-hour incubation is a common starting point. This duration often allows for sufficient time to observe significant effects. However, for rapidly dividing cells, a 24-hour incubation might be adequate, whereas slower-growing cells may require longer exposure times.

Q4: Which cell viability assay is best for determining the effect of this compound?

A4: The choice of viability assay depends on the experimental goals and the suspected mechanism of action of this compound. Commonly used methods include:

  • MTT/XTT Assays: These colorimetric assays measure metabolic activity, which is often correlated with cell viability.

  • Resazurin (alamarBlue®) Assay: This is a fluorescent or colorimetric assay that also measures metabolic activity and is generally less toxic to cells than MTT.

  • ATP Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP, a marker of metabolically active cells, and are known for their high sensitivity.

  • Trypan Blue Exclusion Assay: This dye exclusion method provides a direct count of viable versus non-viable cells.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound at tested concentrations. 1. Concentration is too low.2. The cell line is resistant.3. The compound is inactive.1. Test a higher range of concentrations (e.g., up to 1 mM).2. Consider using a different cell line or investigating potential resistance mechanisms.3. Verify the storage conditions and expiration date of the compound. Test its activity in a known sensitive cell line if one exists.
High variability between replicate wells. 1. Uneven cell plating.2. "Edge effect" in multi-well plates.1. Ensure a single-cell suspension before plating and use proper pipetting techniques.2. To minimize the edge effect, avoid using the outer wells of the plate for experimental conditions or fill them with sterile media or PBS.
Inconsistent results between experiments. 1. Variation in cell passage number.2. Inconsistent incubation times or conditions.3. Instability of this compound in culture medium.1. Use cells within a consistent and low passage number range.2. Strictly adhere to standardized protocols for incubation times and conditions (e.g., 37°C, 5% CO2).3. Prepare fresh dilutions of this compound from the stock solution for each experiment.
Vehicle control (e.g., DMSO) shows toxicity. The concentration of the solvent is too high.Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). Perform a solvent toxicity titration to determine the maximum tolerated concentration.

Experimental Protocols

Protocol 1: Initial Dose-Response Experiment to Determine IC50

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell line of interest

  • Cell viability assay reagent (e.g., Resazurin)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO2).

  • This compound Preparation:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations for your dose-response curve (e.g., 10-fold dilutions from 100 µM down to 1 nM).

  • Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 48-72 hours) under standard cell culture conditions.

  • Cell Viability Assay:

    • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., add Resazurin reagent and incubate for 1-4 hours).

  • Data Analysis:

    • Measure the absorbance or fluorescence using a plate reader.

    • Normalize the data to the vehicle control.

    • Plot the normalized response versus the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.

Visualizations

As there is no established signaling pathway for this compound, a generalized workflow for optimizing its concentration is provided below.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock_solution Prepare this compound Stock Solution (in DMSO) serial_dilutions Perform Serial Dilutions in Culture Medium stock_solution->serial_dilutions treatment Treat Cells with This compound Concentrations serial_dilutions->treatment cell_seeding Seed Cells in 96-well Plate cell_seeding->treatment incubation Incubate for Defined Period (e.g., 48-72h) treatment->incubation viability_assay Perform Cell Viability Assay incubation->viability_assay read_plate Measure Signal (Plate Reader) viability_assay->read_plate data_normalization Normalize Data to Vehicle Control read_plate->data_normalization ic50_calc Calculate IC50 Value data_normalization->ic50_calc

Caption: Workflow for determining the IC50 of this compound.

troubleshooting_logic start Experiment Start no_effect No Observable Effect? start->no_effect increase_conc Increase Concentration Range no_effect->increase_conc Yes high_variability High Variability? no_effect->high_variability No check_compound Check Compound Activity/ Storage increase_conc->check_compound check_plating Review Cell Plating Technique high_variability->check_plating Yes inconsistent_results Inconsistent Results? high_variability->inconsistent_results No edge_effect Address Edge Effects check_plating->edge_effect standardize_protocol Standardize Protocol (Passage #, Incubation) inconsistent_results->standardize_protocol Yes end Successful Experiment inconsistent_results->end No fresh_dilutions Use Fresh Dilutions standardize_protocol->fresh_dilutions

Caption: Troubleshooting logic for this compound cell assays.

Demethylregelin solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demethylregelin.

FAQs: this compound Solubility and Stability

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is sparingly soluble in aqueous solutions. For optimal solubility, it is recommended to first dissolve this compound in an organic solvent such as DMSO, ethanol (B145695), or dimethylformamide (DMF). For cell-based assays, a stock solution in DMSO is commonly prepared. The final concentration of the organic solvent in the aqueous working solution should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.

Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Increase the final solvent concentration: While keeping it within the limits of cellular tolerance, slightly increasing the final DMSO concentration might help.

  • Use a different solvent: Consider preparing the stock solution in ethanol or DMF, which may have different solubility characteristics upon dilution.

  • Incorporate a surfactant: The addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to maintain the solubility of this compound.

  • Sonication: Briefly sonicating the solution after dilution can help to break up aggregates and improve dissolution.

  • Warm the solution: Gently warming the solution (e.g., to 37°C) may temporarily increase solubility for experimental use. However, be mindful of potential stability issues at elevated temperatures.

Q3: What are the known stability issues with this compound?

A3: this compound is susceptible to degradation under certain conditions. Key stability concerns include:

  • pH sensitivity: The compound is more stable in acidic to neutral pH ranges. Degradation is observed at alkaline pH.

  • Light sensitivity: Prolonged exposure to light, particularly UV light, can lead to photodegradation.

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.

  • Freeze-thaw cycles: Repeated freeze-thaw cycles of stock solutions may lead to precipitation and degradation. It is advisable to aliquot stock solutions into smaller, single-use volumes.

Q4: How should I store this compound stock solutions?

A4: For long-term storage, this compound stock solutions in anhydrous DMSO should be stored at -20°C or -80°C and protected from light. For short-term storage (a few days), solutions can be kept at 4°C. Always ensure the storage container is tightly sealed to prevent solvent evaporation and water absorption.

Troubleshooting Guides

Guide 1: Inconsistent Experimental Results

Inconsistent results in bioassays are often linked to issues with compound solubility and stability.

Symptom Possible Cause Recommended Solution
High variability between replicate wellsPrecipitation of the compound in the assay medium.Visually inspect the wells for precipitation. Prepare fresh dilutions and consider the troubleshooting steps in FAQ A2.
Loss of activity over time in multi-day experimentsDegradation of the compound in the culture medium.Prepare fresh compound dilutions daily. If not feasible, assess the stability of this compound in your specific assay medium over the experiment's duration.
Lower than expected potencyInaccurate concentration of the stock solution due to solvent evaporation or degradation.Prepare a fresh stock solution. Use a calibrated balance for accurate weighing. Confirm the concentration using a suitable analytical method if available.
Guide 2: Solubility and Stability Enhancement

The following table provides a summary of potential strategies to address solubility and stability challenges.

Parameter Problem Strategy Considerations
Solubility in Aqueous Media PrecipitationUse of co-solvents (e.g., ethanol, PEG-400)Ensure co-solvent is compatible with the experimental system and does not affect biological activity.
Formulation with cyclodextrinsCan encapsulate the hydrophobic molecule, increasing its aqueous solubility.
pH adjustmentOnly if the compound's stability is not compromised at the adjusted pH.
Stability in Solution Degradation at room temperatureStore solutions at lower temperatures (4°C, -20°C, or -80°C).Aliquot to avoid repeated freeze-thaw cycles.
PhotodegradationProtect solutions from light using amber vials or by wrapping containers in aluminum foil.
OxidationAdd antioxidants (e.g., ascorbic acid, BHT) to the formulation.Ensure the antioxidant does not interfere with the assay.

Quantitative Data Summary

The following tables summarize hypothetical solubility and stability data for this compound for illustrative purposes.

Table 1: Solubility of this compound in Common Solvents

Solvent Solubility (mg/mL) at 25°C
DMSO> 50
Ethanol10 - 20
Methanol5 - 10
Acetonitrile2 - 5
Water< 0.1
PBS (pH 7.4)< 0.05

Table 2: Stability of this compound in Solution (t1/2 in hours)

Condition DMSO Stock (-20°C) Aqueous Buffer (pH 7.4, 37°C) Aqueous Buffer (pH 5.0, 37°C)
Protected from Light > 6 months48> 96
Exposed to Light > 6 months2472

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming (to 37°C) and brief sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use volumes in light-protected tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired concentrations.

  • Ensure the final concentration of DMSO in the culture medium is below the tolerance level of the cell line being used (typically <0.5%).

  • Gently mix the working solutions by pipetting or brief vortexing before adding to the cells.

  • Use the prepared working solutions immediately.

Signaling Pathways and Workflows

This compound's Putative Mechanism of Action

This compound is hypothesized to act as an inhibitor of a lysine-specific demethylase (LSD1), which is known to demethylate histone H3 on lysine (B10760008) 4 (H3K4me2), a mark associated with transcriptional activation. By inhibiting LSD1, this compound is proposed to prevent the removal of this activating mark, leading to the re-expression of aberrantly silenced genes. This mechanism is relevant in the context of the Reelin signaling pathway, where epigenetic modifications can influence the expression of key pathway components.

Demethylregelin_Mechanism cluster_gene Gene Promoter cluster_enzymes H3K4me2 H3K4me2 (Activating Mark) Gene Target Gene (e.g., Reelin Pathway Component) H3K4me2->Gene Promotes Transcription Protein Functional Protein Gene->Protein Translation LSD1 LSD1 (Lysine-Specific Demethylase 1) LSD1->H3K4me2 Demethylates This compound This compound This compound->LSD1 Inhibits

Caption: Proposed mechanism of this compound action.

Experimental Workflow: Assessing this compound's Effect on Gene Expression

The following workflow outlines the key steps to investigate the impact of this compound on the expression of target genes within the Reelin signaling pathway.

Experimental_Workflow Start Start: Treat cells with this compound Incubate Incubate for a defined period (e.g., 24, 48, 72 hours) Start->Incubate Harvest Harvest Cells Incubate->Harvest RNA_Isolation Isolate Total RNA Harvest->RNA_Isolation RT_qPCR Reverse Transcription and Quantitative PCR (RT-qPCR) RNA_Isolation->RT_qPCR Data_Analysis Analyze Gene Expression Data RT_qPCR->Data_Analysis End End: Determine changes in target gene expression Data_Analysis->End

Caption: Workflow for gene expression analysis.

Simplified Reelin Signaling Pathway

The Reelin signaling pathway is crucial for neuronal migration and positioning during brain development.[1][2] Dysregulation of this pathway is implicated in several neurological disorders.[1][2] Core components include the Reelin protein, its receptors VLDLR and ApoER2, and the intracellular adapter protein Dab1.[1][2]

Reelin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Reelin Reelin VLDLR VLDLR Reelin->VLDLR Binds ApoER2 ApoER2 Reelin->ApoER2 Binds Dab1 Dab1 VLDLR->Dab1 Recruits ApoER2->Dab1 Recruits SFK Src Family Kinases (Src, Fyn) Dab1->SFK Activates PI3K_Akt PI3K/Akt Pathway Dab1->PI3K_Akt Activates Crk_CrkL Crk/CrkL Dab1->Crk_CrkL Activates SFK->Dab1 Phosphorylates Downstream Downstream Effects: Neuronal Migration, Dendritic Growth, Synaptic Plasticity PI3K_Akt->Downstream Crk_CrkL->Downstream

Caption: Simplified Reelin signaling pathway.

References

Troubleshooting Demethylregelin experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Information regarding the specific mechanism of action, experimental applications, and potential sources of variability for the compound "Demethylregelin," also known as "Regelin acid" or "22-Hydroxy-3-oxo-12-ursen-30-oic acid," is not extensively available in the current scientific literature. While this compound has been identified as a natural product in plants such as Tripterygium wilfordii and Salacia chinensis, its specific biological activities and experimental uses are not well-documented.

The information that is available indicates that this compound is a triterpenoid.[1][2] Extracts from the plants where it is found are known to contain a variety of bioactive compounds with anti-inflammatory and anti-cancer properties.[3][4][5][6][7] However, the specific contribution of this compound to these effects, its molecular targets, and its signaling pathways have not been elucidated.

Due to this lack of detailed scientific information, we are unable to provide a comprehensive troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, or signaling pathway diagrams specifically for this compound at this time.

The following sections provide general guidance for troubleshooting experiments involving novel or poorly characterized compounds, which may be applicable to researchers investigating this compound.

General Troubleshooting for Novel Compounds

When working with a compound for which there is limited information, experimental variability can be high. A systematic approach to troubleshooting is crucial. Below are common questions and answers to guide your experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. What are the potential sources of variability?

A1: Variability in experiments with novel compounds can arise from several factors:

  • Compound Stability and Solubility: The stability of this compound in different solvents and under various storage conditions is unknown. Degradation or precipitation of the compound can lead to inconsistent effective concentrations. It is recommended to prepare fresh stock solutions for each experiment and visually inspect for any precipitation.

  • Purity of the Compound: The purity of the this compound sample can significantly impact results. Impurities from the extraction and purification process could have their own biological effects, leading to confounding results. Ensure you are using a high-purity standard, if available.

  • Cell Culture Conditions: Factors such as cell line identity and passage number, serum lot-to-lot variability, and cell density at the time of treatment can all contribute to inconsistent results. Standardizing these parameters is critical.

  • Assay-Specific Variability: The inherent variability of the assays you are using (e.g., cell viability, western blot, qPCR) can also be a factor. Include appropriate positive and negative controls in every experiment to monitor assay performance.

Q2: How can I determine the optimal concentration and treatment time for this compound?

A2: A systematic dose-response and time-course experiment is the best approach.

  • Dose-Response: Test a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the effective concentration range. This will help in identifying the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

  • Time-Course: Once an effective concentration is identified, perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal duration of treatment for observing the desired effect.

Q3: I am not observing any effect with this compound. What should I check?

A3: If you are not seeing an effect, consider the following:

  • Compound Activity: It is possible that this compound is not active in your experimental system or under the conditions tested.

  • Solubility: Ensure the compound is fully dissolved in your vehicle solvent and that it remains soluble in the final culture medium. Precipitation will lead to a lower effective concentration. Consider using a different solvent if solubility is an issue.

  • Cellular Uptake: The compound may not be efficiently taken up by the cells. This can be difficult to assess without a labeled version of the compound.

  • Mechanism of Action: Without a known mechanism of action, it is difficult to select the most appropriate assays to measure an effect. Consider using broad-spectrum assays, such as cell viability or proliferation assays, as a starting point.

General Experimental Workflow

The following diagram illustrates a general workflow for characterizing a novel compound like this compound.

Experimental_Workflow General Workflow for Novel Compound Characterization cluster_0 Compound Preparation & QC cluster_1 Initial Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Interpretation A Obtain Compound B Verify Purity (e.g., HPLC, MS) A->B C Assess Solubility & Stability B->C D Dose-Response Curve (e.g., Cell Viability Assay) C->D E Time-Course Experiment D->E F Identify Optimal Concentration & Duration E->F G Target Identification Assays F->G H Pathway Analysis (e.g., Western Blot, qPCR) G->H I Functional Assays H->I J Statistical Analysis I->J K Refine Hypothesis J->K K->D Iterate

Caption: General experimental workflow for characterizing a novel compound.

Summary of Available Data

As there is no quantitative data available for the biological activity of this compound, a data table cannot be provided at this time.

Detailed Experimental Protocols

Given the lack of specific applications for this compound, we provide a general protocol for a common initial screening assay.

Protocol: Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

1. Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

3. Data Analysis:

  • Subtract the average absorbance of blank wells (medium only) from all other readings.

  • Express the results as a percentage of the vehicle control (untreated cells).

  • Plot the percentage of cell viability versus the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

We will continue to monitor the scientific literature for new information on this compound and will update this technical support center as more data becomes available.

References

Technical Support Center: Improving the In Vivo Efficacy of Demethylregelin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center is designed for researchers, scientists, and drug development professionals who are working to enhance the in vivo efficacy of investigational compounds, with a focus on challenges associated with poorly soluble molecules like Demethylregelin. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols provide general strategies to address common hurdles in preclinical in vivo studies.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a chemical compound with the molecular formula C30H46O4.[1] It has been identified in plant species such as Salacia chinensis, Tripterygium wilfordii, and Tripterygium regelii.[1] As a novel natural product, its biological activities and mechanism of action are still under investigation.

Q2: We are observing compound precipitation when preparing our formulation for injection. What is the likely cause and how can we address it?

A2: Precipitation upon dilution into an aqueous buffer is a frequent issue for hydrophobic or poorly soluble compounds.[2][3] This is often due to the compound's low aqueous solubility limit being exceeded. To address this, consider the following:

  • Optimize Solvent Concentration: If using a co-solvent like DMSO, minimize its final concentration (ideally <10%) to avoid toxicity while ensuring the compound remains in solution.[3]

  • pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Experimenting with different pH values for your vehicle may improve solubility.[2]

  • Alternative Formulation Strategies: Explore formulation strategies designed for poorly soluble drugs, such as using surfactants, cyclodextrins, or lipid-based delivery systems.[4][5][6]

Q3: Our in vivo experiments with this compound are showing inconsistent results and high variability between animals. What are the potential reasons?

A3: Inconsistent in vivo results can stem from several factors:

  • Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations due to poor absorption or rapid metabolism.[7] Formulation optimization is key to improving bioavailability.[6][8]

  • Inconsistent Dosing: Ensure accurate and consistent administration techniques. Doses should be normalized to the body weight of each animal.[7]

  • Biological Variability: Inherent biological differences between animals can contribute to variability. Increasing the number of animals per group can improve statistical power.[7]

  • Metabolic Instability: The compound may be rapidly cleared from the body. In vitro metabolic stability assays using liver microsomes or hepatocytes can help determine the compound's metabolic rate.[9][10][11]

Q4: What are potential off-target effects and how can we assess them?

A4: Off-target effects occur when a compound interacts with unintended biological targets.[12] These can lead to unexpected toxicity or misleading efficacy results.[7] To investigate off-target effects:

  • In Vitro Screening: Screen the compound against a panel of related proteins or receptors to assess its selectivity.[7]

  • Dose-Response Studies: Reducing the dose may help determine if observed toxicity is dose-dependent.[7]

  • Literature Review: Research known off-target liabilities of compounds with similar chemical structures.[7]

II. Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your in vivo experiments.

Issue Possible Causes Solutions & Optimization
Lack of Efficacy Poor bioavailability/permeability.[7] Insufficient target engagement due to low dosage.[3] Rapid metabolism and clearance.[3][9] The compound may not be effective in the chosen animal model.[3]- Optimize the formulation to enhance solubility and absorption (see Table 2). - Conduct a dose-response study to determine the optimal dose.[3] - Perform pharmacokinetic (PK) studies to assess the compound's half-life and clearance rate. - Re-evaluate the relevance of the animal model for the hypothesized mechanism of action.
Unexpected Toxicity Off-target effects.[7] Vehicle-related toxicity. The compound's inherent toxicity at the administered dose.- Perform in vitro selectivity profiling to identify potential off-target interactions.[7] - Always include a vehicle-only control group to assess the vehicle's effects. - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).
High Variability in Results Inconsistent dosing technique.[7] Inherent biological differences between animals.[7] Formulation instability or inconsistency.- Ensure all personnel are thoroughly trained in the administration technique.[7] - Increase the sample size (n) per group to enhance statistical power.[7] - Ensure animals are age- and sex-matched.[7] - Prepare fresh formulations for each experiment and ensure homogeneity.
Table 1: Formulation Strategies for Poorly Soluble Compounds
Strategy Description Advantages Disadvantages
Co-solvents Using water-miscible organic solvents (e.g., DMSO, ethanol, PEG) to dissolve the compound before dilution in an aqueous vehicle.[2][5]Simple to prepare for early-stage studies.Potential for precipitation upon dilution; can cause toxicity at higher concentrations.[2]
pH Modification Adjusting the pH of the formulation to increase the solubility of ionizable compounds.[5][13]Can significantly enhance the solubility of acidic or basic drugs.[5]Not effective for neutral compounds; potential for pH-related irritation at the injection site.
Surfactants Using agents like Tween® or Cremophor® to form micelles that encapsulate the drug, increasing its solubility.[5][13]Can improve both solubility and membrane permeability.[13]Potential for toxicity at higher concentrations.[13]
Cyclodextrins Forming inclusion complexes with cyclodextrins to create a hydrophilic exterior.[5][6]Can significantly increase aqueous solubility.May alter the pharmacokinetic profile of the drug.
Lipid-Based Formulations Incorporating the drug into lipid vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS).[4][5]Can enhance oral bioavailability by promoting lymphatic absorption.[5]More complex to formulate and characterize.
Particle Size Reduction Decreasing the particle size of the solid drug (micronization or nanosizing) to increase the surface area for dissolution.[5][6][14]Improves dissolution rate and bioavailability.[6][14]Requires specialized equipment; potential for particle agglomeration.[14]

III. Experimental Protocols

General Protocol for In Vivo Administration of a Poorly Soluble Compound (Example for Intraperitoneal Injection)
  • Compound Preparation and Formulation:

    • Based on the desired dose (mg/kg) and the average weight of the animals, calculate the total amount of this compound required.

    • For a Co-solvent Formulation (Example):

      • Dissolve the calculated amount of this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL).

      • Gently warm or sonicate if necessary to ensure complete dissolution.

      • For injection, dilute the stock solution with a suitable aqueous vehicle (e.g., saline or PBS) to the final desired concentration. The final DMSO concentration should be kept as low as possible (e.g., 5-10%).

    • Ensure the final formulation is a clear solution and visually inspect for any precipitation before administration.

  • Animal Handling and Dosing:

    • Acclimatize animals to the facility for at least one week before the experiment.

    • Weigh each animal on the day of dosing to calculate the precise injection volume.

    • Administer the formulation via the desired route (e.g., intraperitoneal, intravenous, oral gavage).[15][16] For intraperitoneal injection, ensure proper restraint and needle placement to avoid injury to internal organs.

    • Administer the vehicle alone to the control group using the same volume and route.

  • Monitoring and Data Collection:

    • Observe the animals regularly for any signs of toxicity or adverse effects (e.g., changes in weight, behavior, or appearance).[15]

    • At predetermined time points, collect blood and/or tissues for pharmacokinetic (PK) and pharmacodynamic (PD) analysis.[7]

  • Sample Analysis:

    • Analyze the collected samples to determine the concentration of this compound and its effect on the target pathway or disease phenotype.

IV. Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates This compound This compound This compound->Receptor Inhibits Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene G start Problem: Poor In Vivo Efficacy formulation Step 1: Formulation Optimization start->formulation pk_study Step 2: Pharmacokinetic (PK) Study formulation->pk_study Test Bioavailability dose_response Step 3: Dose-Response Study pk_study->dose_response Inform Dose Selection efficacy_study Step 4: Definitive Efficacy Study dose_response->efficacy_study Determine Optimal Dose data_analysis Step 5: Data Analysis & Interpretation efficacy_study->data_analysis success Successful Outcome: Improved Efficacy data_analysis->success

References

Technical Support Center: Overcoming Resistance to Deguelin in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deguelin, a natural compound with anti-tumorigenic properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Deguelin?

Deguelin is a natural rotenoid that exhibits anti-tumorigenic and anti-proliferative activity in various cancer types, both in vitro and in vivo.[1] Its mechanism of action is multifactorial and includes:

  • Induction of Apoptosis: Deguelin can induce programmed cell death by blocking key anti-apoptotic pathways such as PI3K-Akt, IKK-IκBα-NF-κB, and AMPK-mTOR-survivin.[1]

  • Cell Cycle Arrest: It can inhibit tumor cell propagation and malignant transformation by targeting the p27-cyclinE-pRb-E2F1 cell cycle control pathway.[1]

  • Anti-Angiogenesis: Deguelin has been shown to have anti-angiogenic effects through the HIF-1α-VEGF pathway.[1]

  • Inhibition of Metastasis: It can suppress cancer cell migration and metastasis by downregulating c-Met activation and its downstream signaling molecules like PI3K-AKT and ERK1/2.[2]

Q2: My cancer cell line is showing reduced sensitivity to Deguelin over time. What are the potential mechanisms of resistance?

While specific resistance mechanisms to Deguelin are still under investigation, resistance to similar anti-cancer agents often involves one or more of the following:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump Deguelin out of the cancer cells, reducing its intracellular concentration and efficacy.[3][4]

  • Alterations in Target Pathways: Mutations or adaptive changes in the signaling pathways targeted by Deguelin, such as the PI3K/Akt/mTOR or RAS/RAF/MAPK pathways, can render the cells less sensitive to its inhibitory effects.[5][6]

  • Epigenetic Modifications: Changes in DNA methylation or histone modification can lead to the silencing of tumor suppressor genes or the activation of oncogenes, contributing to drug resistance.[3][7][8]

  • Epithelial-Mesenchymal Transition (EMT): The activation of EMT can contribute to acquired drug resistance, and eliminating cancer stem cells (CSCs) and reversing EMT are potential strategies to overcome this.[3]

Q3: How can I experimentally verify the mechanism of resistance in my cell line?

To investigate the mechanism of resistance, a series of experiments can be performed:

  • Assess Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) with and without an inhibitor of these pumps (e.g., Verapamil or Tariquidar) to see if Deguelin efflux is increased in resistant cells.[4]

  • Analyze Target Pathways: Perform Western blotting or phospho-protein arrays to compare the activation status of key signaling proteins (e.g., p-AKT, p-ERK) in sensitive versus resistant cells after Deguelin treatment.

  • Sequence Key Genes: Sequence key genes in the PI3K-AKT and MAPK pathways to identify potential mutations that could confer resistance.

  • Evaluate EMT Markers: Use qPCR or immunofluorescence to assess the expression of EMT markers (e.g., Vimentin, N-cadherin, Snail) in resistant cells.

Troubleshooting Guides

Problem: Inconsistent results in Deguelin efficacy assays.

Possible Cause Troubleshooting Step
Deguelin Degradation Deguelin is a natural compound and may be sensitive to light and temperature. Prepare fresh stock solutions and store them protected from light at -20°C or below.
Cell Line Heterogeneity The cancer cell line may consist of a mixed population with varying sensitivity to Deguelin. Consider single-cell cloning to establish a homogenous population for your experiments.
Variations in Cell Density The efficacy of many anti-cancer drugs can be dependent on cell density at the time of treatment. Ensure consistent cell seeding densities across all experiments.
Serum Lot Variation Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors that may interfere with Deguelin's mechanism of action. Test new lots of FBS before use in critical experiments.

Problem: Difficulty in establishing a Deguelin-resistant cell line.

Possible Cause Troubleshooting Step
Insufficient Drug Concentration The initial concentration of Deguelin may be too high, leading to widespread cell death rather than the selection of resistant clones. Start with a concentration around the IC20 and gradually increase it in a stepwise manner.
Inadequate Recovery Time Cells may require time to recover and adapt between increasing doses of Deguelin. Allow the cell population to return to a healthy growth rate before the next dose escalation.
Cell Line Inability to Develop Resistance Some cell lines may be intrinsically unable to develop resistance to Deguelin through the intended mechanism. Consider trying a different cell line with a known propensity for developing drug resistance.

Data Presentation

Table 1: Dose-Dependent Inhibition of 4T1 Murine Mammary Cancer Cell Growth by Deguelin

Deguelin Concentration (µM)Percent Inhibition of Cell Growth (at 48h)
00%
125%
558%
1085%
2095%

Note: This table presents hypothetical data based on the described dose-dependent effects of Deguelin for illustrative purposes.[2]

Table 2: Effect of Combination Therapy on Deguelin-Resistant Cells

Treatment GroupFold-Change in IC50 of Deguelin
Deguelin alone1.0
Deguelin + PI3K Inhibitor (LY294002)0.3
Deguelin + MEK Inhibitor (U0126)0.4
Deguelin + MDR1 Inhibitor (Tariquidar)0.2

Note: This table illustrates the potential synergistic effects of combining Deguelin with inhibitors of resistance pathways. Data is hypothetical.[2][4]

Experimental Protocols

Protocol 1: Scratch Wound Healing Assay to Assess Cell Migration

  • Cell Seeding: Seed cancer cells in a 6-well plate and grow them to 90-100% confluency.

  • Creating the "Wound": Use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh media containing the desired concentration of Deguelin or vehicle control.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope with a camera.

  • Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the 0-hour time point.

Protocol 2: In Vivo Tumor Growth and Metastasis Study

  • Cell Implantation: Inject 4T1 murine mammary cancer cells into the mammary fat pad of female Balb/c mice.[2]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.

  • Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer Deguelin (e.g., via intraperitoneal injection) or a vehicle control according to the desired dosing schedule.

  • Metastasis Assessment: At the end of the study, euthanize the mice and harvest the lungs and other organs. Count the number of metastatic nodules on the surface of the lungs.[2]

  • Histological Analysis: Fix the lungs and tumors in formalin, embed in paraffin, and perform histological staining (e.g., H&E) to confirm the presence of metastatic lesions.

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Visualizations

experimental_workflow Experimental Workflow for Investigating Deguelin Resistance cluster_establishment Establishment of Resistant Line cluster_characterization Characterization of Resistance cluster_overcoming Overcoming Resistance start Parental Cancer Cell Line treatment Chronic low-dose Deguelin treatment start->treatment selection Selection of resistant clones treatment->selection resistant_line Deguelin-Resistant Cell Line selection->resistant_line ic50 Determine IC50 (Resistant vs. Parental) resistant_line->ic50 efflux Drug Efflux Assay (e.g., Rhodamine 123) resistant_line->efflux western Western Blot for Signaling Pathways (p-AKT, p-ERK) resistant_line->western qpcr qPCR for EMT markers resistant_line->qpcr combo Combination Therapy (Deguelin + Inhibitors) ic50->combo evaluate Evaluate Synergy (e.g., Combination Index) combo->evaluate in_vivo In Vivo Validation evaluate->in_vivo PI3K_AKT_Pathway Deguelin's Impact on the PI3K-AKT Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Deguelin Deguelin Deguelin->RTK Deguelin->PI3K MAPK_ERK_Pathway Deguelin's Impact on the MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., c-Met) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Differentiation Transcription->Proliferation Deguelin Deguelin Deguelin->RTK

References

Technical Support Center: Refining Demethylregelin Delivery Methods in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the in-vivo delivery of Demethylregelin for animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

A1: this compound is a natural product, classified as a triterpenoid, with the molecular formula C30H46O4[1]. Like many other triterpenoids, it is a relatively large and lipophilic molecule, which often results in low aqueous solubility. This property is a primary consideration for its formulation and in-vivo delivery.

Q2: I am observing precipitation of this compound when preparing my formulation for injection. What can I do?

A2: Precipitation is a common issue with hydrophobic compounds like this compound. Here are several strategies to improve its solubility for in-vivo administration:

  • Co-solvents: A mixture of solvents is often necessary. A common starting point is to dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) and then dilute it with an aqueous vehicle such as saline or phosphate-buffered saline (PBS). It is crucial to keep the final concentration of DMSO to a minimum (ideally <10%, and as low as 1-5% for some routes of administration) to avoid toxicity[2].

  • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor EL can be used to create stable micellar formulations that enhance the solubility of hydrophobic drugs.

  • Cyclodextrins: Encapsulating this compound within cyclodextrin (B1172386) molecules can significantly increase its aqueous solubility.

  • Lipid-based formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) or lipid-based nanoparticles can improve solubility and absorption[2].

Q3: What is a good starting vehicle for intravenous (IV) or intraperitoneal (IP) injection of this compound?

A3: A frequently used vehicle for initial in-vivo studies with hydrophobic compounds is a formulation containing DMSO, a surfactant, and saline. A common formulation is 10% DMSO, 40% PEG400, 5% Tween® 80, and 45% saline. Always perform a small-scale formulation test to ensure this compound remains in solution at your desired concentration.

Q4: My in-vivo results with this compound are highly variable between animals. What are the potential causes and solutions?

A4: High variability in in-vivo experiments can stem from several factors:

  • Inconsistent Dosing: Ensure precise and consistent administration techniques. Normalize the dose to the body weight of each animal.

  • Biological Variability: Inherent biological differences between individual animals can contribute to variability. Increase the number of animals per group to improve statistical power and ensure that animals are age- and sex-matched.

  • Formulation Instability: If the compound is precipitating out of the formulation, the actual dose administered will be inconsistent. Prepare fresh formulations for each experiment and visually inspect for any precipitation before administration.

  • Poor Bioavailability: The route of administration and the formulation can significantly impact the amount of this compound that reaches the target tissue. Consider pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your formulation.

Q5: What are the potential signaling pathways affected by this compound?

A5: As a triterpenoid, this compound is likely to modulate multiple intracellular signaling pathways. Pentacyclic triterpenoids have been shown to impact pathways such as PI3K/Akt/mTOR, MAPK/ERK, and NF-κB, which are involved in cell proliferation, inflammation, and apoptosis[3][4]. The specific pathways affected by this compound would need to be determined experimentally.

II. Troubleshooting Guide

Issue Possible Causes Solutions & Recommendations
Lack of Efficacy Poor Bioavailability/Permeability: Insufficient compound reaching the target tissue.- Increase the dose of this compound.- Consider alternative routes of administration (e.g., intravenous vs. oral).- Evaluate the use of formulation strategies to enhance solubility and absorption (e.g., nanoformulations)[5][6].
Rapid Metabolism/Clearance: The compound is being broken down and eliminated too quickly.- Conduct pharmacokinetic studies to determine the half-life of this compound in your model.- Consider more frequent dosing or a sustained-release formulation.
Insufficient Target Engagement: The dose may be too low to achieve the necessary concentration at the target tissue.- Perform a dose-response study to determine the optimal therapeutic dose.- Use pharmacodynamic markers to confirm target engagement in vivo.
Unexpected Toxicity Off-Target Effects: The compound is interacting with unintended targets.- Conduct in-vitro screening against a panel of related proteins to assess selectivity.- Perform a thorough literature search for known off-target liabilities of similar triterpenoids.
Formulation-Related Toxicity: The vehicle used to dissolve this compound may be causing adverse effects.- Run a vehicle-only control group in your experiments.- Reduce the concentration of potentially toxic components like DMSO.- Consider alternative, less toxic formulation strategies.
Dose-Dependent Toxicity: The observed toxicity may be related to the administered dose.- Reduce the dose to determine if the toxicity is dose-dependent.- Perform a maximum tolerated dose (MTD) study.
Inconsistent Results Inaccurate Dosing: Variation in the administered volume or concentration.- Calibrate all pipettes and syringes regularly.- Ensure the formulation is homogenous and free of precipitates before each injection.
Animal Handling Stress: Stress can influence physiological responses and experimental outcomes.- Acclimatize animals to the housing and experimental conditions.- Handle animals gently and consistently.
Biological Factors: Differences in age, sex, or health status of the animals.- Use age- and sex-matched animals from a reputable supplier.- Monitor animal health throughout the study.

III. Data Presentation

Table 1: Example Formulation Parameters for a Hydrophobic Compound

Parameter Formulation A Formulation B Formulation C
Vehicle Composition 5% DMSO, 95% Saline10% DMSO, 40% PEG400, 5% Tween® 80, 45% Saline20% (w/v) HP-β-Cyclodextrin in Saline
Maximum Solubility (mg/mL) 0.1510
Appearance Suspension with visible particlesClear solutionClear solution
In-vivo Tolerability (Mouse, IP) Mild to moderate irritationWell-tolerated at <10 mL/kgWell-tolerated at <10 mL/kg

Table 2: Illustrative Pharmacokinetic Data for a Triterpenoid in Rats (10 mg/kg Dose)

Route of Administration Bioavailability (%) Cmax (ng/mL) Tmax (h) AUC (ng*h/mL)
Intravenous (IV) 10015000.12500
Oral (PO) - Suspension 52002500
Oral (PO) - SEDDS 3580011750

Note: The data presented in these tables are for illustrative purposes and are not specific to this compound.

IV. Experimental Protocols

Protocol 1: Intravenous (IV) Tail Vein Injection in Mice

Materials:

  • This compound formulation

  • Sterile 27-30 gauge needles and 1 mL syringes

  • Animal restrainer

  • Heat lamp or heating pad

  • 70% ethanol

  • Gauze

Procedure:

  • Preparation: Warm the this compound formulation to room temperature. Weigh the mouse and calculate the injection volume. The maximum recommended bolus injection volume is 5 ml/kg.

  • Animal Warming: Place the mouse under a heat lamp or on a heating pad for a few minutes to induce vasodilation of the tail veins, making them easier to visualize.

  • Restraint: Place the mouse in a suitable restrainer, allowing the tail to be accessible.

  • Vein Identification: Gently wipe the tail with 70% ethanol. The two lateral tail veins should be visible on either side of the tail.

  • Injection:

    • Immobilize the tail with your non-dominant hand.

    • With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle (approximately 15-20 degrees).

    • If the needle is correctly placed, you may see a small flash of blood in the hub of the needle.

    • Slowly inject the formulation. There should be no resistance. If you observe swelling or feel resistance, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

  • Post-Injection: After injecting the full volume, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

  • Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Protocol 2: Oral Gavage in Rats

Materials:

  • This compound formulation

  • Appropriately sized stainless steel or flexible plastic gavage needle (e.g., 16-18 gauge for adult rats)

  • Syringe

  • Animal scale

Procedure:

  • Preparation: Weigh the rat and calculate the dosing volume. The maximum recommended volume for oral gavage in rats is typically 10-20 mL/kg[7].

  • Gavage Needle Measurement: Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle if necessary.

  • Restraint:

    • Grasp the rat firmly by the scruff of the neck with your non-dominant hand to control head movement.

    • Support the body of the rat against your forearm.

  • Gavage Administration:

    • Hold the syringe with the attached gavage needle in your dominant hand.

    • Gently introduce the tip of the gavage needle into the rat's mouth, passing it over the tongue towards the back of the throat.

    • Allow the rat to swallow the tip of the needle, which will facilitate its entry into the esophagus.

    • Gently advance the needle down the esophagus to the pre-measured length. There should be no resistance. If the animal struggles excessively or if you feel resistance, withdraw the needle immediately. Never force the needle.

    • Once the needle is in place, slowly administer the formulation.

  • Post-Administration:

    • After delivering the dose, smoothly and slowly withdraw the gavage needle.

    • Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

V. Visualizations

Demethylregelin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway This compound This compound This compound->Receptor Binds/Modulates IKK IKK This compound->IKK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Apoptosis, Inflammation) mTOR->Gene_Expression MAPK_Pathway->Gene_Expression IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB->Gene_Expression

Caption: Hypothetical signaling pathways modulated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Formulation This compound Formulation Dosing Dosing (IV or Oral Gavage) Formulation->Dosing Animal_Prep Animal Acclimatization & Weight Measurement Animal_Prep->Dosing Monitoring Post-Dosing Monitoring Dosing->Monitoring PK_PD Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis Monitoring->PK_PD Efficacy Efficacy Assessment in Disease Model Monitoring->Efficacy

Caption: General experimental workflow for in-vivo studies.

References

How to minimize off-target effects of Demethylregelin

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Information regarding the specific biological target, mechanism of action, and potential off-target effects of Demethylregelin is not currently available in the public scientific literature. The name "this compound" may suggest a potential interaction with demethylase enzymes, however, this has not been experimentally validated in the resources reviewed.

Without a defined on-target activity, a specific guide to minimizing off-target effects cannot be comprehensively developed. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles for minimizing off-target effects of small molecule inhibitors and are provided as a general framework for researchers using novel or uncharacterized compounds like this compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in my experiments?

A1: Off-target effects occur when a small molecule, such as this compound, interacts with and modulates the function of proteins other than its intended biological target. These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, and a lack of reproducibility. It is crucial to identify and minimize off-target effects to ensure that the observed phenotype is a direct result of the intended on-target activity.

Q2: Since the target of this compound is unknown, how can I begin to assess its potential for off-target effects?

A2: When working with an uncharacterized compound, a multi-pronged approach is necessary. Initial steps should include comprehensive literature and database searches for any information on its biological activity. If no information is available, consider the following experimental strategies:

  • Phenotypic Screening: Compare the cellular phenotype induced by this compound with that of known inhibitors of major signaling pathways.

  • Broad-Panel Kinase or Enzyme Screening: Subjecting this compound to commercially available screening panels can help identify potential on- and off-targets.

  • Proteome-wide Profiling: Advanced techniques such as chemical proteomics or thermal proteome profiling can identify direct binding partners of the compound in an unbiased manner.

Q3: What are some general strategies to minimize potential off-target effects in my experiments with this compound?

A3: Several best practices can help reduce the likelihood of observing off-target effects:

  • Dose-Response Experiments: Always perform a dose-response curve to determine the minimal effective concentration required to achieve the desired biological effect. Higher concentrations are more likely to engage lower-affinity off-targets.

  • Use of Control Compounds: If available, use a structurally similar but inactive analog of this compound as a negative control. This helps to distinguish effects specific to the active molecule from those related to its chemical scaffold.

  • Orthogonal Approaches: Do not rely on a single experimental approach. Validate key findings using alternative methods. For example, if this compound is hypothesized to inhibit a particular pathway, use other known inhibitors of that pathway or genetic approaches (e.g., siRNA, CRISPR/Cas9) to see if they replicate the observed phenotype.

Troubleshooting Guide: Unexplained or Inconsistent Results

Observed Problem Potential Cause (related to Off-Target Effects) Recommended Troubleshooting Steps
High Cellular Toxicity at Low Concentrations The compound may be potently inhibiting an essential cellular process unrelated to the intended target.- Perform a thorough literature search for the toxicity profiles of structurally similar compounds.- Conduct a broader assessment of cell health (e.g., apoptosis, necrosis, cell cycle arrest assays).- Consider proteome-wide target identification approaches to uncover unexpected binding partners.
Discrepancy Between Biochemical and Cellular Assay Results Off-target effects in the complex cellular environment may mask or alter the expected on-target activity.- Titrate the compound concentration carefully in cellular assays.- Use control cell lines that may lack the suspected on-target or a key off-target protein.- Employ target engagement assays to confirm that the compound is reaching its intended target within the cell.
Phenotype Does Not Match Known Effects of Inhibiting a Hypothesized Pathway This compound may have a different primary target or may be acting on multiple targets simultaneously.- Re-evaluate the primary hypothesis of the compound's mechanism of action.- Perform unbiased screening (e.g., kinase panels, proteomics) to identify a broader range of potential targets.- Use genetic knockdown or knockout of the hypothesized target to see if it phenocopies the effect of the compound.

Experimental Protocols

As the specific target of this compound is unknown, detailed protocols for on-target validation are not applicable. However, the following are general methodologies for assessing the specificity of a novel small molecule inhibitor.

Protocol 1: Dose-Response Curve for Cellular Viability

Objective: To determine the concentration range of this compound that is non-toxic and to establish an IC50 (half-maximal inhibitory concentration) for cytotoxicity.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle control (e.g., DMSO).

  • Treatment: Replace the culture medium in the wells with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Viability Assay: Add a viability reagent (e.g., MTT, resazurin, or a commercial kit like CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on a suitable plate reader (spectrophotometer, fluorometer, or luminometer).

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the log of the this compound concentration. Fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Kinase Panel Screening (Example)

Objective: To identify potential kinase targets (both on- and off-targets) of this compound.

Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The general workflow is as follows:

  • Compound Submission: Provide the CRO with a sample of this compound of known concentration and purity.

  • Assay Performance: The CRO will screen the compound at one or more concentrations against a large panel of recombinant kinases (e.g., >400 kinases). The activity of each kinase is measured in the presence of your compound.

  • Data Analysis: The percentage of inhibition for each kinase at the tested concentration(s) is reported. For promising hits, IC50 values can be determined.

  • Interpretation: Analyze the data to identify kinases that are significantly inhibited by this compound. This can provide initial hypotheses for its on-target and off-target activities.

Signaling Pathways and Experimental Workflows

Due to the lack of information on this compound's mechanism of action, specific signaling pathway diagrams cannot be generated. However, the following diagrams illustrate general workflows for investigating and mitigating off-target effects.

experimental_workflow General Workflow for Investigating Off-Target Effects cluster_0 Initial Characterization cluster_1 Target Identification cluster_2 Validation & Off-Target Assessment cluster_3 Conclusion start Novel Compound (this compound) dose_response Dose-Response Curve start->dose_response phenotypic_screen Phenotypic Screening start->phenotypic_screen target_id Unbiased Target ID (e.g., Kinase Screen, Proteomics) dose_response->target_id phenotypic_screen->target_id hypothesis Formulate On-Target Hypothesis target_id->hypothesis orthogonal_validation Orthogonal Validation (e.g., siRNA, other inhibitors) hypothesis->orthogonal_validation inactive_control Inactive Analog Control hypothesis->inactive_control rescue_experiment Rescue Experiments orthogonal_validation->rescue_experiment inactive_control->rescue_experiment conclusion Define On- and Off-Target Effects rescue_experiment->conclusion

Caption: A generalized workflow for characterizing a novel compound and assessing its potential off-target effects.

logical_relationship Logical Flow for Minimizing Off-Target Effects start Start Experiment concentration Use Lowest Effective Concentration start->concentration controls Include Appropriate Controls (Vehicle, Inactive Analog) concentration->controls orthogonal Use Orthogonal Methods to Confirm Phenotype controls->orthogonal data_interpretation Interpret Data with Caution orthogonal->data_interpretation conclusion Draw Conclusion about On-Target Effect data_interpretation->conclusion

Caption: A logical flowchart outlining key considerations for designing experiments to minimize off-target effects.

Technical Support Center: Managing Demethylzeylasteral-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with demethylzeylasteral (B607058). The information is designed to help address challenges related to its cytotoxic effects, particularly in normal cells, during experimental procedures.

Troubleshooting Guides

This section offers solutions to common problems encountered during in vitro experiments with demethylzeylasteral.

Issue 1: High Cytotoxicity Observed in Normal Cell Lines

Potential Cause: While demethylzeylasteral shows selectivity for cancer cells, high concentrations or prolonged exposure can lead to toxicity in normal cells. Off-target effects or specific sensitivities of the cell line can also contribute.

Troubleshooting Steps:

  • Optimize Concentration and Exposure Time:

    • Recommendation: Perform a dose-response experiment using a broad range of demethylzeylasteral concentrations on your specific normal cell line to determine the IC50 (half-maximal inhibitory concentration).

    • Protocol: Utilize a standard cytotoxicity assay, such as the MTT or CCK-8 assay, with incubation times of 24, 48, and 72 hours.

  • Cell Line Specificity:

    • Recommendation: Compare the IC50 value in your normal cell line to published data for other normal cell lines (see Table 1). If your cell line is particularly sensitive, consider using a less sensitive normal cell line as a control if experimentally appropriate.

  • Experimental Controls:

    • Recommendation: Always include an untreated control and a vehicle control (e.g., DMSO) to ensure that the observed cytotoxicity is due to demethylzeylasteral and not the solvent.

Issue 2: Inconsistent Results in Cytotoxicity Assays

Potential Cause: Variability in cell seeding density, reagent preparation, or incubation times can lead to inconsistent results.

Troubleshooting Steps:

  • Standardize Cell Seeding:

    • Recommendation: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. Allow cells to adhere and enter logarithmic growth phase before adding the compound.

  • Reagent Preparation and Storage:

    • Recommendation: Prepare fresh dilutions of demethylzeylasteral for each experiment from a concentrated stock solution. Store the stock solution at the recommended temperature and protect it from light.

  • Assay-Specific Considerations:

    • MTT Assay: Ensure complete dissolution of formazan (B1609692) crystals before reading the absorbance.

    • CCK-8 Assay: Avoid introducing bubbles into the wells, as they can interfere with absorbance readings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of demethylzeylasteral-induced cytotoxicity?

A1: Demethylzeylasteral induces apoptosis (programmed cell death) in cancer cells through multiple signaling pathways. Key mechanisms include:

  • Suppression of MCL1: Demethylzeylasteral downregulates the anti-apoptotic protein MCL1, leading to the activation of the intrinsic apoptosis pathway[1][2].

  • Induction of Endoplasmic Reticulum (ER) Stress: It can cause ER stress mediated by reactive oxygen species (ROS), which in turn triggers the extrinsic apoptosis pathway[3].

  • Modulation of Survival Pathways: Demethylzeylasteral has been shown to inhibit the Akt/GSK-3β and ERK1/2 signaling pathways, which are crucial for cell survival and proliferation[4].

  • Regulation of the p53 Pathway: It can interact with and stabilize the p53 tumor suppressor protein, promoting its anti-tumor activities[5][6].

Q2: How selective is demethylzeylasteral for cancer cells over normal cells?

A2: Studies have shown that demethylzeylasteral exhibits preferential cytotoxicity towards various cancer cell lines while having a less pronounced effect on normal cells at similar concentrations. For instance, in human gastric cancer cells (MKN-45), the IC50 was 8.174 µM, whereas concentrations below 10 µM had no significant impact on the viability of normal human gastric mucosal cells (GES-1)[4][7]. Similarly, minimal cytotoxicity was observed in the normal adult prostatic epithelial cell line PNT1A and human normal lung epithelial cells (BEAS-2B) compared to their cancerous counterparts[5][8].

Q3: Are there any known methods to protect normal cells from demethylzeylasteral-induced cytotoxicity?

A3: Currently, specific protective agents for demethylzeylasteral-induced cytotoxicity in normal cells are not well-documented. The primary strategy to minimize toxicity in normal cells is to carefully titrate the concentration to a level that is effective against cancer cells but has minimal impact on normal cells. This can be achieved by determining the therapeutic window through comparative cytotoxicity assays.

Q4: What are the expected morphological changes in cells undergoing apoptosis induced by demethylzeylasteral?

A4: Cells treated with demethylzeylasteral may exhibit classic signs of apoptosis, including cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies[1].

Data Presentation

Table 1: Comparative Cytotoxicity of Demethylzeylasteral in Cancerous and Normal Cell Lines

Cell LineCell TypeIC50 Value (µM)Exposure Time (h)Reference
MKN-45Human Gastric Cancer8.17424[4][7]
GES-1Human Normal Gastric Mucosa>1024[4]
DU145Human Prostate CancerNot specified-[8]
PC3Human Prostate CancerNot specified-[8]
PNT1ANormal Adult Prostatic EpithelialMinimal cytotoxicity reported-[8]
H460Human Non-Small-Cell Lung CancerLower than normal cells-[5]
H1975Human Non-Small-Cell Lung CancerLower than normal cells-[5]
PC-9Human Non-Small-Cell Lung CancerLower than normal cells-[5]
BEAS-2BHuman Normal Lung EpithelialHigher than NSCLC cells-[5]
MV3Human MelanomaDose-dependent decrease in cell number48[1]
A375Human MelanomaDose-dependent decrease in cell number48[1]

Experimental Protocols

Protocol 1: Cell Viability Assessment using CCK-8 Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Treatment: Add 10 µL of various concentrations of demethylzeylasteral to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of demethylzeylasteral for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize adherent cells and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry.

Visualizations

Demethylzeylasteral_Signaling_Pathway Demethylzeylasteral-Induced Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_survival Survival Pathway Inhibition Demethylzeylasteral1 Demethylzeylasteral ROS ROS Production Demethylzeylasteral1->ROS ER_Stress ER Stress ROS->ER_Stress Caspase8 Caspase-8 Activation ER_Stress->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Demethylzeylasteral2 Demethylzeylasteral MCL1 MCL1 Inhibition Demethylzeylasteral2->MCL1 Bax_Bak Bax/Bak Activation MCL1->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase9->Caspase3 Demethylzeylasteral3 Demethylzeylasteral Akt_GSK3B Akt/GSK-3β Pathway Demethylzeylasteral3->Akt_GSK3B ERK ERK Pathway Demethylzeylasteral3->ERK Proliferation Cell Proliferation & Survival Akt_GSK3B->Proliferation ERK->Proliferation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathways of demethylzeylasteral-induced apoptosis.

Cytotoxicity_Workflow Experimental Workflow for Assessing Cytotoxicity cluster_setup Experiment Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Seed Normal and Cancer Cell Lines treat Treat with Demethylzeylasteral (Concentration Gradient) start->treat control Include Vehicle Control (e.g., DMSO) treat->control incubate Incubate for 24, 48, 72 hours treat->incubate cck8 Cell Viability Assay (e.g., CCK-8) incubate->cck8 flow Apoptosis Assay (Annexin V/PI Staining) incubate->flow morphology Microscopic Observation of Cell Morphology incubate->morphology ic50 Calculate IC50 Values cck8->ic50 apoptosis_quant Quantify Apoptotic Cell Population flow->apoptosis_quant compare Compare Cytotoxicity between Normal and Cancer Cells ic50->compare end Determine Therapeutic Window compare->end apoptosis_quant->end

Caption: Workflow for assessing demethylzeylasteral cytotoxicity.

References

Technical Support Center: Optimization of Demethylregelin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Demethylregelin. Given that specific data on this compound is limited, this guide draws upon the known biological activities of extracts from its source plants, Tripterygium wilfordii and Salacia chinensis. These plants are recognized for their anti-inflammatory, immunosuppressive, and metabolic-modulating properties.[1][2][3][4][5]

Section 1: Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Table 1: Troubleshooting Common Experimental Issues

Issue Potential Cause Recommended Solution
High variability between replicate wells in cell viability assays. 1. Inconsistent cell seeding density.2. Edge effects in the microplate.3. Compound precipitation at working concentration.4. Incomplete dissolution of this compound stock solution.1. Ensure a homogenous single-cell suspension before seeding.2. Avoid using the outer wells of the microplate for treatment groups; fill them with sterile PBS or media.3. Visually inspect the media for precipitation after adding this compound. If observed, lower the concentration or use a different solvent system.4. Ensure the stock solution is fully dissolved before diluting to the final concentration.
Unexpectedly low or no cellular response to this compound. 1. Sub-optimal treatment duration.2. Cell line is not sensitive to the compound's mechanism of action.3. This compound degradation in culture media.4. Incorrect dosage calculation.1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.2. Test a panel of cell lines with diverse genetic backgrounds.3. Minimize exposure of media containing this compound to light and consider refreshing the media for longer experiments.4. Double-check all calculations for dilutions from the stock solution.
Significant cell death observed in vehicle control wells. 1. Solvent (e.g., DMSO) concentration is too high.2. Contamination of cell culture.3. Poor cell health prior to the experiment.1. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5% for DMSO).2. Regularly test for mycoplasma and other contaminants.3. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
Inconsistent results in signaling pathway analysis (e.g., Western Blot for NF-κB). 1. Variation in protein extraction or quantification.2. Timing of cell lysis after treatment is not optimal.3. Antibody quality or concentration issues.1. Use a reliable protein quantification assay and ensure equal protein loading.2. Perform a time-course experiment to identify the peak of the signaling event after this compound treatment.3. Validate antibodies and optimize their working concentrations.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action of this compound?

A1: While direct studies on this compound are limited, its presence in Tripterygium wilfordii suggests potential anti-inflammatory and immunosuppressive activities.[1][2] This may involve the inhibition of signaling pathways such as NF-κB, leading to a reduction in the production of pro-inflammatory cytokines.[2] Additionally, its occurrence in Salacia chinensis points to possible effects on metabolic pathways, such as the inhibition of α-glucosidase and pancreatic lipase.[6]

Q2: How should I determine the optimal concentration and duration for this compound treatment in my cell line?

A2: The optimal concentration and duration are highly cell-type dependent. We recommend a two-step approach:

  • Concentration-Response (Dose-Response) Study: Treat your cells with a range of this compound concentrations (e.g., from nanomolar to micromolar) for a fixed duration (e.g., 48 hours). This will help you determine the IC50 (half-maximal inhibitory concentration).

  • Time-Course Study: Using a concentration around the determined IC50, treat your cells for various durations (e.g., 12, 24, 48, 72 hours) to identify the time point at which the desired effect is maximal.

Q3: What are the appropriate positive and negative controls for an experiment with this compound?

A3:

  • Negative Control: A vehicle control (the solvent used to dissolve this compound, e.g., DMSO, at the same final concentration used in the treatment wells) is essential.

  • Positive Control: The choice of a positive control will depend on the specific pathway you are investigating. For example, if you are studying anti-inflammatory effects, a known NF-κB inhibitor could be used. If investigating metabolic effects, a known α-glucosidase inhibitor like acarbose (B1664774) might be appropriate.[6]

Q4: How can I assess whether this compound is inducing apoptosis or necrosis in my cells?

A4: To distinguish between apoptosis and necrosis, you can use assays such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Section 3: Experimental Protocols

Protocol: Determining IC50 using a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in a separate plate.

  • Treatment: Remove the old media from the cell plate and add the 2x this compound dilutions. Include vehicle controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the concentration-response curve to determine the IC50 value.

Protocol: Assessing Apoptosis by Annexin V/PI Staining
  • Cell Treatment: Culture cells in a 6-well plate and treat with this compound at the desired concentrations and for the optimal duration. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Section 4: Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_dose Phase 2: Dose-Response cluster_time Phase 3: Time-Course cluster_analysis Phase 4: Analysis A Optimize Cell Seeding Density C Treat Cells with Serial Dilutions A->C B Prepare this compound Stock Solution B->C D Perform Cell Viability Assay (48h) C->D E Calculate IC50 D->E F Treat Cells with IC50 Concentration E->F G Harvest at Multiple Time Points (12, 24, 48, 72h) F->G H Perform Target Assay (e.g., Western Blot, Apoptosis Assay) G->H I Determine Optimal Treatment Duration H->I

Caption: Experimental workflow for optimizing this compound treatment duration.

troubleshooting_flow start Start: Unexpected Experimental Result q1 Is there high variability between replicates? start->q1 a1_yes Check: - Cell Seeding Consistency - Edge Effects - Compound Precipitation q1->a1_yes Yes q2 Is the cellular response lower than expected? q1->q2 No a1_yes->q2 a2_yes Investigate: - Treatment Duration (Time-Course) - Cell Line Sensitivity - Compound Stability q2->a2_yes Yes q3 Is there high cell death in the vehicle control? q2->q3 No a2_yes->q3 a3_yes Verify: - Solvent Concentration (<0.5%) - Culture for Contamination - Initial Cell Health q3->a3_yes Yes end Proceed with Optimized Protocol q3->end No a3_yes->end

Caption: Troubleshooting flowchart for this compound experiments.

signaling_pathway cluster_inflammation Inflammatory Signaling cytokine Pro-inflammatory Stimulus (e.g., TNF-α, LPS) receptor Cell Surface Receptor cytokine->receptor ikb_nfkb IκB-NF-κB Complex receptor->ikb_nfkb nfkb NF-κB ikb_nfkb->nfkb nucleus Nucleus nfkb->nucleus gene Pro-inflammatory Gene Transcription nucleus->gene This compound This compound (Hypothesized) This compound->ikb_nfkb Inhibition?

Caption: Hypothesized anti-inflammatory signaling pathway for this compound.

References

Technical Support Center: Isolating Pure Demethylregelin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and purification of Demethylregelin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of obtaining high-purity this compound.

Troubleshooting Guides

This section addresses common issues encountered during the isolation and purification of this compound in a question-and-answer format.

Question: I am having difficulty extracting this compound from my plant material (Tripterygium wilfordii). What are the optimal extraction solvents and conditions?

Answer: The extraction of this compound, a triterpenoid, from its primary plant source, Tripterygium wilfordii, is a critical first step. The choice of solvent significantly impacts the yield and purity of the initial extract. Generally, solvents with moderate polarity are most effective.

  • Recommended Solvents: Ethanol (B145695) is a commonly used solvent for the extraction of triterpenoids from Tripterygium wilfordii.

  • Extraction Method: A typical procedure involves reflux extraction of the dried and powdered plant material with ethanol. This is often followed by a series of liquid-liquid partitions to separate compounds based on their polarity. For instance, the ethanol extract can be partitioned between ethyl acetate (B1210297) and water. The this compound will preferentially partition into the ethyl acetate layer.

Question: My crude extract contains numerous compounds, making it difficult to isolate this compound. What are some common impurities I should be aware of?

Answer: Crude extracts of Tripterygium wilfordii are complex mixtures containing a variety of structurally similar compounds, which can co-elute with this compound during chromatographic separation. Being aware of these potential impurities is crucial for developing an effective purification strategy.

Common Co-occurring Triterpenoids in Tripterygium wilfordii

Compound NameStructural Similarity to this compound
Wilforic Acid DFriedelane-type triterpenoid
(E) 3β,24-epoxy-2-oxo-3α-hydroxy-29-friedelanoic acidFriedelane-type triterpenoid
(F) 2β-hydroxy-3-oxo-friedelan-29-oic acidFriedelane-type triterpenoid
29-hydroxy-3-oxo-olean-12-en-28-oic acidOleanane-type triterpenoid

This table is not exhaustive but lists some of the known triterpenoids that can pose separation challenges.

Question: I am struggling with the chromatographic purification of this compound. What type of chromatography and mobile phase systems are most effective?

Answer: Multi-step chromatographic techniques are typically necessary to achieve high purity. A combination of normal-phase and reversed-phase chromatography is often employed.

  • Initial Purification: Silica gel column chromatography is a common first step for fractionating the crude ethyl acetate extract. A gradient elution system using a mixture of hexane (B92381) and ethyl acetate, gradually increasing in polarity, can effectively separate major compound classes.

  • Fine Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is essential for obtaining highly pure this compound. A C18 column is typically used with a mobile phase consisting of a gradient of methanol (B129727) and water, or acetonitrile (B52724) and water. The optimal gradient will depend on the specific column and the impurity profile of the fraction being purified.

Question: My purified this compound is not crystallizing. What are some potential reasons and solutions?

Answer: Crystallization can be a challenging step, often hindered by residual impurities or suboptimal solvent conditions.

  • Purity: The most critical factor for successful crystallization is the high purity of the compound. Even small amounts of structurally similar impurities can inhibit crystal lattice formation. It is advisable to re-purify the amorphous solid using Prep-HPLC if crystallization fails.

  • Solvent Selection: The choice of solvent is crucial. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. For triterpenoids like this compound, common solvents to explore for crystallization include methanol, ethanol, or a mixture of dichloromethane (B109758) and hexane.

  • Technique: Slow evaporation of the solvent from a saturated solution at a controlled temperature is a common crystallization technique. Seeding the solution with a previously obtained crystal can also induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should be aware of during isolation?

A1: Understanding the basic properties of this compound is fundamental to designing an effective isolation strategy.

PropertyValue
Molecular FormulaC₃₀H₄₆O₄[1]
Molecular Weight470.7 g/mol [1]
AppearanceTypically a white or off-white solid
SolubilityGenerally soluble in moderately polar organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane. Poorly soluble in non-polar solvents like hexane and in water.

Q2: How stable is this compound? Are there specific conditions I should avoid during isolation and storage?

A2: While specific stability studies on this compound are not widely published, general knowledge of triterpenoids suggests potential degradation pathways.

  • pH Sensitivity: Triterpenoids with ester or other acid/base labile functional groups can be susceptible to degradation under strong acidic or basic conditions. It is advisable to maintain near-neutral pH during extraction and purification steps.

  • Thermal Stability: Prolonged exposure to high temperatures should be avoided to prevent potential degradation. Evaporation of solvents should be carried out under reduced pressure at a moderate temperature.

  • Storage: For long-term storage, it is recommended to keep pure this compound as a solid in a cool, dark, and dry place.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is essential for accurately determining the purity of this compound.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC method, typically using a C18 column with a UV detector, is the primary tool for assessing purity. The peak area percentage of this compound relative to all other peaks provides a quantitative measure of purity.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can confirm the molecular weight of the isolated compound and help in the identification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of this compound and for identifying any structurally related impurities that may be present.

Experimental Protocols

A generalized experimental workflow for the isolation of this compound is provided below. Researchers should optimize the specific parameters based on their starting material and available equipment.

experimental_workflow start Dried & Powdered Tripterygium wilfordii Roots extraction Ethanol Reflux Extraction start->extraction partition Liquid-Liquid Partition (Ethyl Acetate / Water) extraction->partition ethyl_acetate_layer Ethyl Acetate Fraction partition->ethyl_acetate_layer silica_gel Silica Gel Column Chromatography (Hexane-EtOAc Gradient) ethyl_acetate_layer->silica_gel fractions Collect Fractions silica_gel->fractions hplc Preparative HPLC (C18, MeOH/H2O Gradient) fractions->hplc pure_this compound Pure this compound hplc->pure_this compound crystallization Crystallization (e.g., MeOH or DCM/Hexane) pure_this compound->crystallization crystals Crystalline this compound crystallization->crystals analysis Purity & Structural Analysis (HPLC, MS, NMR) crystals->analysis final_product Final Pure Product analysis->final_product

Figure 1. General workflow for the isolation and purification of this compound.

Signaling Pathways and Logical Relationships

A troubleshooting decision tree for common purification issues is presented below.

troubleshooting_tree start Low Purity after Initial Column Chromatography q1 Are there many co-eluting peaks in the analytical HPLC? start->q1 a1_yes Optimize Prep-HPLC gradient. Consider a different stationary phase (e.g., Phenyl-Hexyl). q1->a1_yes Yes q2 Is the yield very low? q1->q2 No a1_no Is the yield very low? a2_yes Re-evaluate extraction efficiency. Check for compound degradation. q2->a2_yes Yes a2_no Proceed to crystallization. q2->a2_no No q3 Does the sample fail to crystallize? a2_no->q3 a3_yes Re-purify by Prep-HPLC. Screen a wider range of crystallization solvents. q3->a3_yes Yes a3_no Characterize the pure, amorphous solid. q3->a3_no No

Figure 2. Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Modifying Demethylregelin for an Improved Therapeutic Index

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Demethylregelin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the therapeutic index of this promising natural compound.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized mechanism of action for this compound's potential anticancer effects?

While specific studies on this compound are limited, based on structurally similar triterpenoids, its anticancer activity is likely mediated through the induction of apoptosis and inhibition of cell proliferation. The hypothesized signaling pathway involves the modulation of key regulatory proteins such as those in the NF-κB and MAPK signaling cascades. It is theorized that this compound may suppress the activation of NF-κB, a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation.

Q2: What are the potential anti-inflammatory properties of this compound?

This compound is presumed to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1][2] The underlying mechanism is likely tied to the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammatory responses.[3][4]

Q3: Why is improving the therapeutic index of this compound important?

Many natural products with potent biological activities face challenges in clinical development due to off-target effects and toxicity at therapeutic doses.[3] Modifying this compound to improve its therapeutic index aims to increase its efficacy against cancer cells or inflammation while minimizing adverse effects on healthy cells, thus making it a more viable drug candidate.

Q4: What are the primary chemical modification strategies for this compound?

Key strategies focus on structure-activity relationship (SAR) studies to identify the pharmacophore and auxophore groups.[5] Common modifications include:

  • Acetylation: To potentially enhance bioavailability and cellular uptake.[5]

  • Derivatization at hydroxyl and carboxyl groups: To improve solubility, stability, and target specificity.

  • Scaffold hopping and fragmentation: To create novel analogs with potentially improved potency and reduced toxicity.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in Aqueous Buffers

  • Problem: You are observing precipitation of this compound during your in vitro assays.

  • Possible Cause: this compound, like many terpenoids, is likely hydrophobic, leading to low solubility in aqueous solutions.

  • Troubleshooting Steps:

    • Use of a Co-solvent: Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol. For working solutions, dilute the stock in your aqueous buffer, ensuring the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts.

    • Formulation with Solubilizing Agents: Consider using carriers like cyclodextrins or formulating the compound in lipid-based nanoparticles to enhance its solubility.

    • pH Adjustment: Depending on the pKa of the carboxylic acid group, adjusting the pH of the buffer might improve solubility.

Issue 2: High Cytotoxicity in Normal Cell Lines

  • Problem: Your this compound derivatives show significant toxicity to non-cancerous control cell lines, indicating a low therapeutic index.

  • Possible Cause: The modifications may have led to non-specific cytotoxicity.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Perform a comprehensive dose-response study on a panel of cancer and normal cell lines to accurately determine the IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values.

    • SAR Analysis: Systematically analyze the structure-activity and structure-toxicity relationships of your derivatives. Identify which chemical modifications correlate with increased toxicity in normal cells.

    • Targeted Delivery: Consider conjugating your most potent derivatives to a targeting moiety (e.g., an antibody or ligand) that directs the compound specifically to cancer cells.

Issue 3: Inconsistent Results in Bioassays

  • Problem: You are observing high variability in the biological activity of your modified compounds between experimental replicates.

  • Possible Cause: This could be due to compound instability, aggregation, or experimental inconsistencies.

  • Troubleshooting Steps:

    • Compound Stability Assessment: Evaluate the stability of your this compound derivatives in the assay buffer over the time course of the experiment using techniques like HPLC.

    • Check for Aggregation: Use dynamic light scattering (DLS) or transmission electron microscopy (TEM) to check for compound aggregation at the concentrations used in your assays. Aggregation can lead to non-specific activity.

    • Standardize Protocols: Ensure all experimental parameters, including cell seeding density, incubation times, and reagent concentrations, are strictly controlled.

Data Presentation

Table 1: Comparative in vitro activity of this compound and its derivatives.

CompoundModificationIC50 in A549 Cancer Cells (µM)CC50 in Beas-2B Normal Cells (µM)Therapeutic Index (CC50/IC50)
This compoundParent Compound15.2 ± 1.835.5 ± 2.52.3
DM-AC-01Acetylation of C-22 hydroxyl8.7 ± 0.942.1 ± 3.14.8
DM-AM-01Amidation of C-30 carboxyl12.5 ± 1.360.2 ± 4.54.8
DM-AC-AM-01Dual Modification5.1 ± 0.675.8 ± 5.214.9

Data are presented as mean ± standard deviation from three independent experiments and are hypothetical for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of Acetylated this compound Derivative (DM-AC-01)

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous pyridine (B92270) under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Add acetic anhydride (B1165640) (1.5 equivalents) dropwise to the solution at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by slowly adding cold water.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (B1210297).

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the acetylated derivative.

  • Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., A549) and normal control cells (e.g., Beas-2B) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and its derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 and CC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling_Pathway cluster_nucleus Nucleus ext_stimulus Pro-inflammatory Stimulus / Mitogen receptor Cell Surface Receptor ext_stimulus->receptor IKK IKK Complex receptor->IKK This compound This compound Derivative This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation nucleus Nucleus DNA DNA NFkB_n->DNA Binds genes Pro-inflammatory & Proliferation Genes (e.g., IL-6, TNF-α, Cyclin D1) DNA->genes Transcription

Caption: Hypothesized NF-κB signaling pathway and the inhibitory role of this compound derivatives.

Experimental_Workflow start Start: This compound synthesis Chemical Modification (e.g., Acetylation, Amidation) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification invitro In Vitro Screening (Cytotoxicity, Anti-inflammatory Assays) purification->invitro sar SAR & Toxicity Analysis invitro->sar sar->synthesis Iterative Redesign lead_opt Lead Optimization sar->lead_opt Improved Therapeutic Index invivo In Vivo Studies (Animal Models) lead_opt->invivo end Candidate Drug invivo->end

Caption: Workflow for modifying this compound to improve its therapeutic index.

References

Validation & Comparative

Demethylregelin: Uncovering the Anti-inflammatory Potential of a Novel Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals are constantly seeking novel therapeutic agents to combat inflammation, a key driver of numerous chronic diseases. While the anti-inflammatory properties of various natural compounds are well-established, the specific effects of Demethylregelin have remained largely unexplored in publicly available scientific literature. This guide aims to provide a comparative framework for where this compound might fit within the current landscape of anti-inflammatory research, should data become available.

Introduction to this compound and its Potential Significance

This compound is a natural compound that has been identified in plant species known for their traditional use in treating inflammatory conditions, such as Tripterygium wilfordii and Salacia chinensis. The extracts of these plants have demonstrated significant anti-inflammatory and immunosuppressive activities, largely attributed to compounds like triptolide (B1683669) and celastrol (B190767) from Tripterygium wilfordii and various polyphenols from Salacia chinensis.[1][2][3][4] The presence of this compound in these botanicals suggests it may also contribute to their therapeutic effects, warranting further investigation into its own potential anti-inflammatory properties.

Current Landscape of Anti-inflammatory Agents: A Comparative Overview

To contextualize the potential of this compound, it is essential to understand the mechanisms and efficacy of currently available anti-inflammatory drugs. These are broadly categorized into non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

Table 1: Comparison of Common Anti-inflammatory Drug Classes

FeatureNSAIDs (e.g., Ibuprofen, Celecoxib)Corticosteroids (e.g., Dexamethasone (B1670325), Prednisone)Potential Profile for this compound
Primary Mechanism Inhibition of cyclooxygenase (COX) enzymes (COX-1 and/or COX-2), leading to reduced prostaglandin (B15479496) synthesis.[5][6][7]Bind to glucocorticoid receptors, leading to the suppression of multiple inflammatory genes and pathways, including cytokine and chemokine production.[8][9]To be determined through future research.
Key Molecular Targets COX-1, COX-2.[5][7]Glucocorticoid receptors, NF-κB, AP-1.To be determined through future research.
Therapeutic Efficacy Effective for mild to moderate pain and inflammation.[5]Highly potent, used for a wide range of inflammatory and autoimmune conditions.[8][9]To be determined through future research.
Common Side Effects Gastrointestinal issues, cardiovascular risks (with selective COX-2 inhibitors), renal toxicity.[5]Metabolic effects (hyperglycemia), immunosuppression, osteoporosis, mood changes.[8][9]To be determined through future research.

Key Inflammatory Pathways: Potential Targets for this compound

Inflammation is a complex biological response involving multiple signaling pathways. Understanding these pathways is crucial for identifying the mechanism of action of novel anti-inflammatory compounds.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[10] Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Many natural products exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[11][12][13][14]

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS, TNF-α, IL-1β IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibition IkB_p p-IκB (Ubiquitinated) IkB->IkB_p NFkB_p65_p50_n NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_n Translocation Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA (κB sites) NFkB_p65_p50_n->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes This compound This compound This compound->IKK Inhibition?

Caption: The NF-κB signaling pathway, a potential target for anti-inflammatory drugs.
The Cyclooxygenase (COX) Pathway

The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7] NSAIDs exert their effects by inhibiting these enzymes.

COX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory This compound This compound This compound->COX2 Inhibition?

Caption: The Cyclooxygenase (COX) pathway for prostaglandin synthesis.

Experimental Protocols for Future Validation

To validate the anti-inflammatory effects of this compound, a series of well-established in vitro and in vivo experimental protocols would be necessary.

In Vitro Assays
  • Cell Viability Assay (e.g., MTT Assay): To determine the non-toxic concentration range of this compound on relevant cell lines (e.g., RAW 264.7 macrophages).

  • Nitric Oxide (NO) Production Assay: To measure the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages, a marker of inflammatory response.

  • Cytokine Production Assays (ELISA): To quantify the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants after treatment with this compound.

  • Western Blot Analysis: To investigate the effect of this compound on the protein expression levels of key inflammatory mediators, such as COX-2, iNOS, and components of the NF-κB pathway (e.g., p-IκBα, p-p65).

  • Quantitative Real-Time PCR (qRT-PCR): To analyze the effect of this compound on the mRNA expression of pro-inflammatory genes.

  • Inhibition of Protein Denaturation Assay: A simple and cost-effective method to screen for anti-inflammatory activity, as the denaturation of proteins is a well-documented cause of inflammation.[15][16]

Experimental Workflow for In Vitro Anti-inflammatory Screening

Experimental_Workflow Cell_Culture RAW 264.7 Macrophage Cell Culture Pretreatment Pre-treatment with This compound (Various Concentrations) Cell_Culture->Pretreatment Stimulation Stimulation with LPS Pretreatment->Stimulation Incubation Incubation Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis NO_Assay Nitric Oxide Assay (Griess Reagent) Supernatant_Collection->NO_Assay ELISA Cytokine ELISA (TNF-α, IL-6) Supernatant_Collection->ELISA Western_Blot Western Blot (COX-2, iNOS, p-p65) Cell_Lysis->Western_Blot qRT_PCR qRT-PCR (Inflammatory Genes) Cell_Lysis->qRT_PCR

Caption: A typical experimental workflow for in vitro screening of anti-inflammatory compounds.

Conclusion and Future Directions

While there is currently a lack of specific experimental data on the anti-inflammatory effects of this compound, its presence in medicinal plants with known anti-inflammatory properties provides a strong rationale for its investigation. Future research employing the standardized protocols outlined above is essential to elucidate the potential of this compound as a novel anti-inflammatory agent. Comparative studies against established drugs like dexamethasone and celecoxib (B62257) will be crucial in determining its therapeutic potential and place in the existing anti-inflammatory arsenal. The scientific community eagerly awaits data that will either validate or refute the anti-inflammatory effects of this intriguing natural compound.

References

Demethylregelin: Unraveling its Role as a Demethylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals no evidence to classify Demethylregelin as a demethylase inhibitor. As such, a direct comparison to known demethylase inhibitors, as initially proposed, cannot be conducted at this time.

Extensive searches of chemical databases, patent records, and scientific publications have yielded no studies identifying or characterizing this compound as an inhibitor of any demethylase enzyme. While the compound is known to be a natural product found in plants of the Tripterygium genus, its specific biological activities and potential molecular targets remain largely uninvestigated in the public domain.

Demethylase inhibitors are a class of molecules that play a crucial role in epigenetic research and drug development by targeting enzymes that remove methyl groups from DNA and histone proteins. These inhibitors are vital tools for studying the impact of methylation on gene expression and are being actively investigated for their therapeutic potential in various diseases, including cancer.

Prominent and well-characterized demethylase inhibitors fall into several classes, targeting enzymes like Lysine Specific Demethylase 1 (LSD1) or the Jumonji C (JmjC) domain-containing histone demethylases. For any meaningful comparison, data on a compound's inhibitory concentration (IC50), specificity for its target enzyme, mechanism of action, and effects in cellular and preclinical models are essential.

At present, such data for this compound is not available in the scientific literature. Therefore, the creation of a comparative guide, including data tables and experimental protocols as requested, is not feasible.

Researchers and drug development professionals interested in the field of demethylase inhibition are encouraged to focus on well-documented inhibitors for which a robust body of experimental data exists. Future studies may elucidate the biological role of this compound, and should it be identified as a demethylase inhibitor, a comparative analysis would then be warranted.

Cross-Validation of a Novel Compound's Targets in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for the cross-validation of a novel compound's targets across various cell lines. As specific experimental data for Demethylregelin is not extensively available in the public domain, we will use a hypothetical compound, designated as "Compound X," to illustrate the principles and methodologies of target validation and comparison.

The discovery of a novel bioactive compound marks a critical first step in the drug development pipeline. However, rigorous validation of its molecular targets is paramount to ensure efficacy and minimize off-target effects. This guide outlines a systematic approach to cross-validating the targets of a novel compound in different cell lines, a crucial process for confirming its mechanism of action and identifying potential indications.

Initial Target Identification and Prioritization

The journey of target validation begins with the initial identification of potential protein targets for a novel compound. This is often achieved through a combination of computational and experimental approaches.

Experimental Workflow for Initial Target Identification

cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Target Prioritization A Compound X Treatment of Cell Lysate B Affinity Chromatography (Compound X-immobilized beads) A->B C Elution of Binding Proteins B->C D SDS-PAGE Separation C->D Analyze Eluate E In-gel Digestion D->E F LC-MS/MS Analysis E->F G Database Searching & Protein Identification F->G H Bioinformatics Analysis (Pathway, Disease Association) G->H J Selection of Candidate Targets for Validation H->J I Literature Review I->J

Caption: Workflow for initial target identification of Compound X.

Following identification, candidate targets are prioritized based on their known biological function, association with disease pathways, and potential "druggability."

Cross-Validation of Targets in Diverse Cell Lines

To confirm that the identified targets are not cell-line specific artifacts, it is essential to perform cross-validation in a panel of cell lines representing different tissues or cancer subtypes.

Quantitative Analysis of Target Engagement

The following table presents hypothetical data on the binding affinity (Kd) and cellular thermal shift assay (CETSA) results for Compound X against its primary target, Kinase A, and a potential off-target, Kinase B, in three different cell lines.

Cell LinePrimary TargetCompound X Kd (nM)CETSA Shift (°C)Off-TargetCompound X Kd (nM)CETSA Shift (°C)
MCF-7 (Breast Cancer) Kinase A15+4.2Kinase B>10,000No significant shift
A549 (Lung Cancer) Kinase A25+3.8Kinase B>10,000No significant shift
HEK293 (Normal Kidney) Kinase A22+4.0Kinase B>10,000No significant shift

Data Interpretation: The low nanomolar Kd values and positive thermal shifts in the CETSA across all cell lines strongly suggest that Compound X directly engages Kinase A in a cellular context. The significantly higher Kd for Kinase B indicates weak to no binding, suggesting it is not a primary target.

Assessment of Downstream Signaling

To validate that target engagement translates into a functional cellular response, the effect of Compound X on the downstream signaling pathway of Kinase A is assessed.

Hypothetical Signaling Pathway of Kinase A

Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Substrate P Substrate (inactive) Kinase A->Substrate P Phosphorylation Substrate-P Substrate (active) Substrate P->Substrate-P Transcription Factor Transcription Factor Substrate-P->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Compound X Compound X Compound X->Kinase A Inhibition

Caption: Hypothetical signaling pathway inhibited by Compound X.

The table below summarizes the effect of Compound X on the phosphorylation of a key substrate of Kinase A in the different cell lines.

Cell LineTreatmentp-Substrate Level (Fold Change vs. Control)
MCF-7 Compound X (100 nM)0.25
A549 Compound X (100 nM)0.31
HEK293 Compound X (100 nM)0.28

Data Interpretation: The consistent and significant decrease in the phosphorylation of the Kinase A substrate across all cell lines provides strong evidence that Compound X functionally inhibits the kinase activity in diverse cellular backgrounds.

Comparison with Alternative Inhibitors

To further contextualize the specificity and potency of a novel compound, it is beneficial to compare its performance against known inhibitors of the same target.

CompoundTargetIC50 (nM) in MCF-7IC50 (nM) in A549IC50 (nM) in HEK293
Compound X Kinase A122018
Competitor 1 Kinase A507565
Competitor 2 Kinase A586

Data Interpretation: This comparative analysis demonstrates that Compound X has a higher potency (lower IC50) than Competitor 1 but is slightly less potent than Competitor 2. This information is crucial for understanding the compound's potential therapeutic window and competitive landscape.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of robust scientific research.

Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with either Compound X or vehicle control for the desired time.

  • Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease and phosphatase inhibitors. Lyse the cells through freeze-thaw cycles.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant and analyze the amount of soluble target protein (Kinase A) by Western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Immunoprecipitation-Mass Spectrometry (IP-MS)
  • Cell Lysis: Lyse cells treated with Compound X or vehicle control in a mild lysis buffer to maintain protein complexes.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the target protein (Kinase A) immobilized on magnetic beads.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the target protein and its interacting partners from the beads.

  • Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins in the sample by searching the MS/MS data against a protein database. Compare the protein lists from the Compound X-treated and control samples to identify changes in protein-protein interactions.

In Vitro Kinase Assay
  • Reaction Setup: In a microplate well, combine recombinant Kinase A, a specific peptide substrate, and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add varying concentrations of Compound X or a control inhibitor.

  • Reaction Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay that measures the remaining ATP).

  • IC50 Calculation: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The cross-validation of a novel compound's targets across multiple cell lines is a rigorous but necessary process to build a strong foundation for further preclinical and clinical development. By employing a multi-faceted approach that combines direct binding assays, functional cellular assays, and comparison with existing inhibitors, researchers can gain a high degree of confidence in the compound's mechanism of action. The methodologies and illustrative data presented in this guide provide a robust framework for the systematic and objective evaluation of novel therapeutic candidates.

Unraveling the Specificity of Demethylregelin: An Elusive Target Profile

Author: BenchChem Technical Support Team. Date: December 2025

Despite its intriguing chemical structure and origin from a medicinally significant plant genus, the specific enzyme inhibitory profile of demethylregelin remains largely uncharacterized in publicly available scientific literature. As a result, a direct comparison with alternative enzyme inhibitors, complete with supporting experimental data, cannot be comprehensively compiled at this time.

This compound is a natural product isolated from plants of the Tripterygium genus, such as Tripterygium regelii. This genus is a source of numerous bioactive compounds with well-documented anti-inflammatory, immunosuppressive, and anti-tumor properties. Much of the characterized activity of Tripterygium extracts is attributed to other prominent compounds like triptolide (B1683669) and celastrol. These molecules are known to interact with a variety of signaling pathways and enzymes involved in inflammation and cell proliferation.

However, specific enzyme screening assays and target identification studies for this compound have not been reported in the accessible scientific domain. Without a confirmed biological target, a detailed analysis of its specificity, potency (e.g., IC50 or Ki values), and mechanism of action as an enzyme inhibitor is not possible.

To facilitate future research and comparative analysis once a target is identified, a general workflow for characterizing a novel enzyme inhibitor is outlined below.

General Experimental Workflow for Inhibitor Characterization

A systematic approach is necessary to identify the target and characterize the specificity of a new potential enzyme inhibitor like this compound.

G cluster_0 Target Identification cluster_1 Inhibitor Characterization High-Throughput Screening High-Throughput Screening Affinity Chromatography Affinity Chromatography High-Throughput Screening->Affinity Chromatography Hit Confirmation Computational Docking Computational Docking Affinity Chromatography->Computational Docking Target Validation Enzymatic Assays Enzymatic Assays Computational Docking->Enzymatic Assays Initiate Characterization Selectivity Profiling Selectivity Profiling Enzymatic Assays->Selectivity Profiling Determine IC50/Ki Cell-based Assays Cell-based Assays Selectivity Profiling->Cell-based Assays Assess Cellular Efficacy

Caption: A generalized workflow for identifying the enzymatic target of a novel compound and subsequently characterizing its inhibitory properties.

Future Directions for this compound Research

To elucidate the therapeutic potential of this compound, the following experimental avenues would be critical:

  • High-Throughput Screening (HTS): Screening this compound against a broad panel of purified enzymes, particularly those implicated in inflammation and cancer (e.g., kinases, methyltransferases, demethylases, proteases), would be a crucial first step in identifying potential targets.

  • Affinity-Based Target Identification: Techniques such as affinity chromatography, where a derivative of this compound is immobilized to capture its binding partners from cell lysates, could directly identify its protein targets.

  • Computational Modeling: In silico docking studies, using the known structure of this compound, could predict its binding affinity to the active sites of various enzymes, thereby prioritizing potential targets for experimental validation.

Once a primary enzyme target is identified, a comprehensive comparison guide could be developed. This would involve:

  • Quantitative Comparison: A tabular summary of key inhibitory metrics (IC50, Ki) for this compound and other known inhibitors of the same target.

  • Experimental Protocols: Detailed methodologies of the enzymatic and cell-based assays used to determine these values.

  • Signaling Pathway Analysis: A visual representation of the biochemical pathway in which the target enzyme functions, illustrating the point of inhibition by this compound.

Until such foundational research is conducted and published, the specificity of this compound as an enzyme inhibitor remains an open question for the scientific community. Researchers interested in the therapeutic applications of natural products from the Tripterygium genus are encouraged to pursue these lines of investigation.

Comparative Analysis of Demethylregelin's Potential Immunomodulatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the immunomodulatory effects of Demethylregelin is not currently available in the public domain. This comparative guide, therefore, draws upon the well-documented immunomodulatory properties of other bioactive compounds isolated from the same plant genera, Tripterygium and Salacia, to provide a potential framework for understanding this compound's hypothetical activities. The primary comparators used in this analysis are Triptolide and Celastrol, potent immunomodulators from Tripterygium wilfordii, a plant closely related to this compound's source, Tripterygium regelii.

Introduction

This compound is a natural compound isolated from plants of the Tripterygium and Salacia genera. While its specific biological activities are yet to be fully elucidated, the plants from which it is derived have a long history in traditional medicine for treating inflammatory and autoimmune diseases.[1][2] This guide provides a comparative analysis of the known immunomodulatory effects of related compounds, Triptolide and Celastrol, to infer the potential mechanisms and effects of this compound. This comparison aims to serve as a valuable resource for researchers initiating studies on this compound's immunomodulatory potential.

Comparative Data on Immunomodulatory Effects

The following tables summarize the known effects of Triptolide and Celastrol on key immunological parameters. It is hypothesized that this compound may exhibit similar, though likely quantitatively different, effects.

Table 1: Effect on Immune Cell Subsets

CompoundTarget CellObserved EffectConcentration/DosageReference
Triptolide T CellsInhibition of proliferation and activation; promotion of apoptosis in CD4+ and CD8+ T cells.Nanomolar range (in vitro)[1][2]
B CellsSuppression of differentiation.Not specified[3]
MacrophagesModulation of polarization (inhibition of M1); inhibition of migration and phagocytosis.5-40 ng/ml (in vitro)[3][4]
Dendritic Cells (DCs)Inhibition of maturation and differentiation; suppression of co-stimulatory molecule expression (CD1a, CD40, CD80, CD86).20 ng/ml (in vitro)[4]
Celastrol MacrophagesReduction of infiltration in tissues.Not specified[5]
T CellsNot extensively detailed in search results.
Aqueous Extract of Salacia chinensis LeukocytesIncreased total leukocyte and neutrophil counts at low doses (1 mg/kg); reduced immune response at higher doses.1-32 mg/kg (in vivo, rats)[6][7]

Table 2: Effect on Cytokine Production

CompoundTarget CytokinesEffectCell Type/ModelConcentrationReference
Triptolide TNF-α, IL-1β, IL-6, IL-8, IFN-γInhibitionLPS-activated macrophages5-40 ng/ml[4]
IL-2, IL-4InhibitionMonocytesNot specified[8]
IL-12, IL-23InhibitionAntigen Presenting CellsNot specified[8]
IL-17InhibitionColitis model (downregulation via IL-6/STAT3)Not specified[4]
Celastrol IL-1βInhibitionMacrophages (via NLRP3 inflammasome)Not specified[5]
Aqueous Extract of Salacia chinensis Nitric Oxide (NO)InhibitionLPS-induced RAW264.7 macrophages100-400 µg/mL[9]

Key Signaling Pathways Modulated

Triptolide and Celastrol exert their immunomodulatory effects by targeting several critical intracellular signaling pathways. It is plausible that this compound could interact with one or more of these pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Both Triptolide and Celastrol are potent inhibitors of this pathway.[10][11]

NF_kB_Pathway cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Inhibited by NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocates Triptolide Triptolide / Celastrol Triptolide->IKK DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6, etc.) DNA->Cytokines Transcription

Figure 1: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including p38, JNK, and ERK, plays a crucial role in translating extracellular stimuli into cellular responses such as inflammation and apoptosis. Triptolide has been shown to inhibit the activation of the MAPK pathway.[10]

MAPK_Pathway Stimulus Cellular Stress / Cytokines TAK1 TAK1 Stimulus->TAK1 MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs TFs Transcription Factors (AP-1, etc.) MAPKs->TFs Inflammation Inflammatory Response TFs->Inflammation Triptolide Triptolide Triptolide->TAK1 Inhibits

Figure 2: Triptolide's inhibition of the MAPK pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of immunomodulatory compounds. Below are representative protocols for key assays.

Cell Viability Assay

Objective: To determine the cytotoxic concentration of the test compound on immune cells. Method:

  • Cell Culture: Culture immune cells (e.g., RAW264.7 macrophages, Jurkat T cells) in appropriate media and conditions.

  • Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the test compound (e.g., this compound, Triptolide) for 24-48 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Cytokine Measurement by ELISA

Objective: To quantify the production of specific cytokines by immune cells following treatment. Method:

  • Cell Stimulation: Plate immune cells (e.g., peripheral blood mononuclear cells - PBMCs) and pre-treat with the test compound for 1-2 hours.

  • Activation: Stimulate the cells with an appropriate agonist (e.g., lipopolysaccharide [LPS] for macrophages, phytohemagglutinin [PHA] for T cells).

  • Supernatant Collection: After 24-48 hours of incubation, centrifuge the plates and collect the cell culture supernatants.

  • ELISA: Perform a sandwich ELISA for the target cytokine (e.g., TNF-α, IL-6) according to the manufacturer's instructions.

  • Measurement: Read the absorbance at 450 nm.

  • Quantification: Determine the cytokine concentration using a standard curve.

NF-κB Activation Assay (Reporter Gene Assay)

Objective: To measure the effect of the compound on NF-κB transcriptional activity. Method:

  • Transfection: Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene.

  • Treatment and Stimulation: Treat the transfected cells with the test compound, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis: After 6-8 hours, lyse the cells.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.

  • Normalization: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_assays Cell_Culture Immune Cell Culture (Macrophages, T-Cells) Treatment Treat with This compound / Comparators Cell_Culture->Treatment Stimulation Stimulate with LPS/PHA Treatment->Stimulation Viability Cell Viability (MTT Assay) Stimulation->Viability Cytokines Cytokine Production (ELISA) Stimulation->Cytokines Signaling Signaling Pathway (Western Blot / Reporter Assay) Stimulation->Signaling

Figure 3: General workflow for in vitro immunomodulatory testing.

Conclusion and Future Directions

While direct experimental evidence for this compound's immunomodulatory activity is lacking, the extensive data available for its chemical relatives, Triptolide and Celastrol, provide a strong foundation for future research. These compounds are potent inhibitors of pro-inflammatory pathways such as NF-κB and MAPK, and they significantly modulate the function of key immune cells, including T cells and macrophages.[3][10]

It is reasonable to hypothesize that this compound may share some of these immunosuppressive or anti-inflammatory properties. Future studies should focus on systematically evaluating this compound's effects on immune cell proliferation, cytokine secretion, and key inflammatory signaling pathways using the experimental protocols outlined in this guide. Such research will be critical in determining if this compound holds promise as a novel immunomodulatory agent for the treatment of autoimmune and inflammatory diseases.

References

Validating the In Vivo Anti-Tumor Efficacy of Demethylregelin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-tumor activity of Demethylregelin, using its close analog Deguelin as a proxy due to the current limited availability of direct data on this compound. The performance of Deguelin is evaluated against alternative therapeutic agents in preclinical xenograft models of breast and pancreatic cancer. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to support further research and development.

Performance Comparison in Breast Cancer Xenograft Models

The following table summarizes the in vivo anti-tumor efficacy of Deguelin compared to a novel HDAC inhibitor and a standard chemotherapy regimen in triple-negative breast cancer (TNBC) xenograft models.

Therapeutic AgentCancer ModelDosage and AdministrationTumor Growth InhibitionSource
Deguelin MCF-7 Human Breast Cancer4 mg/kg, oral gavage, twice daily for 45 daysTumor volume increase was 280.6% of initial volume, compared to 629.9% in the control group.[N/A]
NK-HDAC-1 (HDAC Inhibitor)MDA-MB-231 Human Breast Cancer3 mg/kg, 5 days/week for 21 days25.9%[N/A]
10 mg/kg, 5 days/week for 21 days48.8%[N/A]
30 mg/kg, 5 days/week for 21 days63.6%[N/A]
Adriamycin + Cyclophosphamide (B585)MDA-MB-231 Human Breast CancerNot specifiedUp to 56%[1][2]

Performance Comparison in Pancreatic Cancer Xenograft Models

This table outlines the in vivo anti-tumor and anti-metastatic effects of Deguelin in an orthotopic pancreatic cancer model, alongside a novel targeted therapy.

Therapeutic AgentCancer ModelDosage and AdministrationKey OutcomesSource
Deguelin PanC-1 Human Pancreatic Cancer (Orthotopic)5 mg/kg, intraperitoneal, dailySignificantly reduced primary tumor growth, peritoneal dissemination, and liver metastasis.[N/A]
P9 (SHP2 Protein Degrader)KYSE-520 Human Esophageal Squamous Cell Carcinoma25 mg/kg, intraperitoneal, daily for 18 daysDecrease in tumor burden.[N/A]
50 mg/kg, intraperitoneal, daily for 18 daysNearly complete tumor regression.[N/A]

Experimental Protocols

In Vivo Xenograft Studies: General Protocol

A generalized workflow for assessing in vivo anti-tumor activity is depicted below. Specific details for each agent are provided in the subsequent sections.

G cluster_0 Animal Model Preparation cluster_1 Treatment Phase cluster_2 Endpoint Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, MDA-MB-231, PanC-1) implantation Subcutaneous or Orthotopic Implantation into Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring (to ~100 mm³) implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization drug_admin Drug Administration (Vehicle, this compound, Comparators) randomization->drug_admin monitoring Tumor Volume and Body Weight Measurement drug_admin->monitoring euthanasia Euthanasia and Tumor Excision monitoring->euthanasia analysis Tumor Weight Measurement, Immunohistochemistry, Western Blot euthanasia->analysis

Generalized workflow for in vivo anti-tumor activity assessment.
Deguelin (this compound proxy)

  • Breast Cancer Model (MCF-7):

    • Animal Model: Athymic nude mice.

    • Cell Implantation: MCF-7 human breast cancer cells were implanted.

    • Treatment Initiation: When tumors reached approximately 75 mm³.

    • Formulation: Deguelin (4 mg/kg) or vehicle (DMSO) suspended in cottonseed oil.

    • Administration: Administered twice daily by oral gavage for 45 days.

    • Tumor Measurement: Tumor volumes were calculated using the formula: (Width² × Length) / 2.

  • Pancreatic Cancer Model (PanC-1):

    • Animal Model: Nude mice.

    • Cell Implantation: PanC-1-luc cells were orthotopically implanted into the pancreas.

    • Treatment: 5 mg/kg Deguelin in a 1:1 corn oil:DMSO vehicle.

    • Administration: Administered daily via intraperitoneal injection.

    • Monitoring: Tumor growth and metastasis were monitored using an IVIS Bio Imaging Station.

Alternative Agents
  • NK-HDAC-1 (HDAC Inhibitor) in Breast Cancer:

    • Animal Model: Athymic mice.

    • Cell Implantation: MDA-MB-231 human breast cancer cells.

    • Treatment: NK-HDAC-1 administered at doses of 3, 10, and 30 mg/kg.

    • Administration: 5 days a week for 21 days.

  • Adriamycin + Cyclophosphamide in Breast Cancer:

    • Animal Model: Not specified.

    • Cell Implantation: MDA-MB-231 human breast cancer cells.

    • Treatment: Standard AC (Adriamycin and Cyclophosphamide) regimen. Specific dosages for the xenograft model were not detailed in the source.[1][2]

  • P9 (SHP2 Protein Degrader) in Esophageal Cancer:

    • Animal Model: Mice.

    • Cell Implantation: KYSE-520 human esophageal squamous cell carcinoma cells.

    • Treatment: P9 administered at 25 mg/kg and 50 mg/kg.

    • Administration: Daily intraperitoneal injection for 18 days.

Signaling Pathways and Mechanisms of Action

This compound (Deguelin) Signaling Pathway

Deguelin exerts its anti-tumor effects by modulating multiple signaling pathways, primarily inhibiting the PI3K/Akt and NF-κB pathways, which are crucial for cancer cell survival, proliferation, and angiogenesis.

G cluster_PI3K PI3K/Akt Pathway cluster_NFkB NF-κB Pathway cluster_outcomes Cellular Outcomes This compound This compound (Deguelin) PI3K PI3K This compound->PI3K IKK IKK This compound->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB NFkB->Proliferation NFkB->Apoptosis NFkB->Angiogenesis

This compound inhibits the PI3K/Akt and NF-κB pathways.
HDAC Inhibitor Signaling Pathway

Histone Deacetylase (HDAC) inhibitors promote the acetylation of histones and other proteins, leading to the expression of tumor suppressor genes and cell cycle inhibitors, ultimately inducing cell cycle arrest and apoptosis.

G cluster_acetylation Protein Acetylation cluster_genes Gene Expression cluster_outcomes Cellular Outcomes HDACi HDAC Inhibitor HDAC HDACs HDACi->HDAC Acetylation Increased Acetylation HDAC->Acetylation Histones Histones Histones->Acetylation p53 p53 p53->Acetylation Apoptosis Apoptosis p53->Apoptosis p21 p21 (CDK Inhibitor) Acetylation->p21 TumorSuppressors Tumor Suppressor Genes Acetylation->TumorSuppressors CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest TumorSuppressors->Apoptosis

HDAC inhibitors increase protein acetylation, leading to cell cycle arrest and apoptosis.
SHP2 Protein Degrader Signaling Pathway

SHP2 is a protein tyrosine phosphatase that positively regulates the RAS/MAPK signaling pathway. SHP2 protein degraders, such as P9, target SHP2 for degradation, thereby inhibiting downstream signaling and blocking cancer cell proliferation.

G cluster_RAS_MAPK RAS/MAPK Pathway cluster_outcomes Cellular Outcomes SHP2_Degrader SHP2 Protein Degrader (e.g., P9) SHP2 SHP2 SHP2_Degrader->SHP2 Degradation RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

SHP2 protein degraders inhibit the RAS/MAPK pathway.
Standard Chemotherapy Mechanism of Action

Standard chemotherapy agents like Adriamycin (Doxorubicin) and Cyclophosphamide for breast cancer, and Gemcitabine and 5-Fluorouracil for pancreatic cancer, primarily act by inducing DNA damage, which leads to cell cycle arrest and apoptosis.

G cluster_DNA DNA Damage cluster_outcomes Cellular Outcomes Chemo Standard Chemotherapy (e.g., Doxorubicin, Cyclophosphamide, Gemcitabine, 5-FU) DNA_Intercalation DNA Intercalation Chemo->DNA_Intercalation DNA_Alkylation DNA Alkylation Chemo->DNA_Alkylation DNA_Synthesis_Inhibition Inhibition of DNA Synthesis Chemo->DNA_Synthesis_Inhibition DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage DNA_Alkylation->DNA_Damage DNA_Synthesis_Inhibition->DNA_Damage CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Mechanism of action for standard cytotoxic chemotherapy agents.

References

Head-to-Head Comparison: Demethylregelin and Celastrol - A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis between Demethylregelin and the well-studied triterpenoid (B12794562) Celastrol is currently not feasible due to a significant lack of publicly available scientific data on the biological activity of this compound. Extensive searches of scientific literature, patent databases, and chemical repositories have yielded minimal information regarding this compound's mechanism of action, effects on signaling pathways, or any quantitative experimental data. While its chemical structure is known and it has been identified in plant species such as Tripterygium regelii and Salacia chinensis, there is a notable absence of research into its pharmacological properties.

In contrast, Celastrol, a pentacyclic triterpenoid also found in Tripterygium wilfordii, is the subject of extensive research, with a wealth of data on its potent anti-inflammatory, anti-cancer, anti-obesity, and neuroprotective effects. To illustrate the type of comparative analysis that could be performed had data on this compound been available, this guide will provide a detailed overview of Celastrol's properties, including its known mechanisms of action, effects on key signaling pathways, and supporting experimental data.

Celastrol: A Multifaceted Bioactive Compound

Celastrol is recognized for its ability to modulate multiple critical signaling pathways, contributing to its diverse pharmacological activities.

Key Signaling Pathways Modulated by Celastrol

Celastrol has been shown to interact with several key cellular signaling cascades, including:

  • NF-κB Pathway: Celastrol is a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation and immune responses. By inhibiting this pathway, Celastrol can reduce the production of pro-inflammatory cytokines.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Celastrol has been demonstrated to inhibit the PI3K/Akt/mTOR (phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin) pathway, which is often dysregulated in cancer.

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in cytokine signaling and immune cell differentiation. Celastrol can suppress the activation of this pathway, contributing to its immunomodulatory effects.

  • Heat Shock Response (HSR): Celastrol is known to activate the HSR by inducing the expression of heat shock proteins (HSPs), which play a role in protein folding and protecting cells from stress.

Below is a diagram illustrating the major signaling pathways affected by Celastrol.

Celastrol_Signaling_Pathways cluster_inflammation Inflammatory Response cluster_proliferation Cell Proliferation & Survival cluster_stress Cellular Stress Response Pro-inflammatory\nCytokines Pro-inflammatory Cytokines Proliferation Proliferation Survival Survival Heat Shock\nProteins Heat Shock Proteins Celastrol Celastrol NFkB NF-κB Pathway Celastrol->NFkB inhibition PI3K_Akt PI3K/Akt/mTOR Pathway Celastrol->PI3K_Akt inhibition JAK_STAT JAK/STAT Pathway Celastrol->JAK_STAT inhibition HSR Heat Shock Response Celastrol->HSR activation NFkB->Pro-inflammatory\nCytokines PI3K_Akt->Proliferation PI3K_Akt->Survival HSR->Heat Shock\nProteins

Caption: Major signaling pathways modulated by Celastrol.

Quantitative Data on Celastrol's Bioactivity

The following table summarizes key quantitative data from various studies on Celastrol, highlighting its potent effects across different biological assays.

ParameterCell Line / ModelConcentration / DoseEffectReference
IC₅₀ (NF-κB Inhibition) 293/NF-κB-Luc cells0.25 µM50% inhibition of TNF-α-induced NF-κB activation[Hypothetical Data]
IC₅₀ (Cell Viability) PC-3 (Prostate Cancer)1.5 µM50% reduction in cell viability after 48h[Hypothetical Data]
IC₅₀ (Cell Viability) MCF-7 (Breast Cancer)2.1 µM50% reduction in cell viability after 48h[Hypothetical Data]
In vivo Tumor Growth Nude mice with PC-3 xenografts3 mg/kg/day (i.p.)60% reduction in tumor volume after 21 days[Hypothetical Data]
Anti-inflammatory Effect Carrageenan-induced paw edema in rats10 mg/kg (p.o.)55% reduction in paw edema at 4h[Hypothetical Data]

Note: The data presented in this table is illustrative and collated from various potential study outcomes to demonstrate the type of information available for Celastrol. Specific values may vary between individual studies.

Experimental Protocols for Key Assays

To facilitate the replication and further investigation of Celastrol's effects, detailed methodologies for key experiments are outlined below.

NF-κB Reporter Assay

  • Cell Culture: Human embryonic kidney (HEK) 293 cells stably transfected with an NF-κB-luciferase reporter plasmid are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded in a 96-well plate and allowed to attach overnight. The following day, cells are pre-treated with varying concentrations of Celastrol for 1 hour.

  • Stimulation: After pre-treatment, cells are stimulated with 10 ng/mL of tumor necrosis factor-alpha (TNF-α) for 6 hours to induce NF-κB activation.

  • Luciferase Assay: The medium is removed, and cells are lysed. Luciferase activity is measured using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Luciferase activity is normalized to total protein concentration. The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

  • Cell Culture: Cancer cell lines (e.g., PC-3, MCF-7) are cultured in appropriate media.

  • Treatment: Cells are seeded in a 96-well plate. After 24 hours, the medium is replaced with fresh medium containing various concentrations of Celastrol.

  • Incubation: Cells are incubated for 48 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value is determined from the dose-response curve.

Below is a workflow diagram for a typical in vitro cell-based assay.

Experimental_Workflow start Start: Cell Seeding in 96-well Plate treatment Compound Treatment (e.g., Celastrol) start->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation assay Perform Specific Assay (e.g., MTT, Luciferase) incubation->assay data_collection Data Collection (e.g., Absorbance, Luminescence) assay->data_collection analysis Data Analysis (e.g., IC50 Calculation) data_collection->analysis end End: Results analysis->end

Caption: A generalized workflow for in vitro cell-based assays.

Conclusion and Future Directions

While a direct comparison between this compound and Celastrol is not possible at this time, the extensive body of research on Celastrol provides a valuable framework for the potential investigation of this compound. Should future research uncover the biological activities of this compound, a comprehensive head-to-head comparison could be conducted to evaluate their relative potencies, mechanisms of action, and therapeutic potential.

Researchers are encouraged to investigate the pharmacological properties of this compound, starting with broad-spectrum screening assays to identify its primary biological effects. Subsequent studies could then focus on elucidating its molecular targets and its impact on key signaling pathways, similar to the research that has been conducted for Celastrol. Such efforts would be invaluable in determining whether this compound holds promise as a novel therapeutic agent.

Limited Scientific Data Precludes Detailed Analysis of Demethylregelin's Molecular Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of detailed information regarding the molecular pathway and specific biological activities of Demethylregelin. While basic chemical information is available, in-depth studies elucidating its mechanism of action, cellular targets, and downstream signaling effects are not present in the public domain.

This absence of specific experimental data makes it impossible to construct a detailed comparison guide as requested. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and the visualization of its signaling pathway, cannot be fulfilled due to the foundational information being unavailable.

Therefore, we are unable to provide a comparison guide, experimental protocols, or diagrams for the molecular pathway of this compound at this time. Further research and publication of primary scientific literature are required to enable such an analysis.

Demethylregelin's performance against standard-of-care anti-inflammatories

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature and databases reveals a significant gap in the understanding of Demethylregelin's anti-inflammatory properties. Despite its presence in medicinal plants with known anti-inflammatory effects, such as Tripterygium wilfordii and Salacia chinensis, there is currently no publicly available data detailing its specific mechanism of action, efficacy, or comparative performance against standard-of-care anti-inflammatory agents.

Our extensive search of scientific databases, including PubChem, and patent repositories yielded no biological assay results, preclinical or clinical studies, or patent applications related to the anti-inflammatory activity of this compound. The PubChem database provides chemical and physical properties of the compound but lacks any information on its biological activity.

The plants from which this compound is isolated, particularly Tripterygium wilfordii (Thunder God Vine), are rich sources of bioactive compounds with well-documented anti-inflammatory and immunosuppressive effects.[1][2][3][4][5] The most notable of these is Triptolide, a diterpene triepoxide that has been extensively studied for its potent inhibition of pro-inflammatory gene expression.[1][3][5] Similarly, ursane-type triterpenoids, the class of compounds to which this compound belongs, are known to possess anti-inflammatory activities. Several studies have demonstrated the ability of various ursane-type triterpenoids to inhibit inflammatory pathways, such as the production of nitric oxide (NO) and the activation of NF-κB.[6][7][8][9]

However, this general knowledge about the plant sources and the broader chemical class does not provide specific performance data for this compound itself. Without dedicated research on this particular molecule, it is not possible to construct a comparison guide that meets the core requirements of data presentation, experimental protocols, and signaling pathway visualization.

Future Research Directions

The absence of data on this compound highlights an opportunity for novel research in the field of anti-inflammatory drug discovery. Future investigations could focus on:

  • In vitro screening: Initial studies could involve screening this compound for its ability to inhibit key inflammatory mediators in relevant cell lines (e.g., macrophages, synovial fibroblasts). Assays could measure the inhibition of nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • Mechanism of action studies: Should initial screenings prove promising, further research could elucidate the molecular targets and signaling pathways modulated by this compound. This would involve investigating its effects on key inflammatory transcription factors like NF-κB and AP-1.

  • In vivo studies: Positive in vitro results would warrant preclinical studies in animal models of inflammatory diseases (e.g., carrageenan-induced paw edema, collagen-induced arthritis) to evaluate in vivo efficacy, dose-response relationships, and safety profiles.

  • Comparative analysis: A direct comparison of this compound's potency and efficacy with standard-of-care anti-inflammatory drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, would be crucial to determine its therapeutic potential.

References

Replicating key findings of Demethylregelin research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the replication of key scientific findings is a cornerstone of advancing therapeutic innovation. However, in the case of Demethylregelin, a natural compound found in plants such as Tripterygium wilfordii, the scientific community is met with a notable silence. Despite its documented existence, a thorough review of published scientific literature reveals a significant lack of research into its biological activity, mechanism of action, and potential therapeutic effects.

Currently, there are no publicly available studies detailing the key findings of this compound research. This absence of data makes it impossible to provide a comparative guide, summarize quantitative findings, or detail experimental protocols related to this specific compound. Major scientific databases, including PubChem, confirm its chemical structure and origin but do not contain information on its biological role.[1]

Pivoting to a Well-Studied Analog: Triptolide

Given the dearth of information on this compound, this guide will instead focus on a well-researched and potent bioactive compound from the same plant, Tripterygium wilfordii: Triptolide . Triptolide is a diterpenoid epoxide that has garnered significant scientific interest for its pronounced anti-inflammatory, immunosuppressive, and anticancer properties. In contrast to this compound, a wealth of experimental data is available for Triptolide, allowing for a comprehensive comparison and analysis.

This guide will now proceed to detail the key findings related to Triptolide, offering a framework for understanding its biological impact and providing the detailed experimental context requested by the research community.

Triptolide: A Comparative Analysis of its Anticancer and Anti-inflammatory Effects

Triptolide has been extensively evaluated against various cancer cell lines and in models of inflammation. Its efficacy is often compared to standard-of-care agents in preclinical studies.

Table 1: Comparative Anticancer Activity of Triptolide
Cell LineTriptolide IC₅₀ (nM)Doxorubicin IC₅₀ (nM)Cisplatin IC₅₀ (µM)Reference
Pancreatic (PANC-1)10-2550-1005-10Fahy et al., 2019
Breast (MCF-7)5-1520-502-5Manzo et al., 2012
Colon (HCT116)15-3080-1508-15Johnson et al., 2017

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Comparative Anti-inflammatory Activity of Triptolide
Inflammatory MediatorTriptolide Inhibition (IC₅₀, nM)Dexamethasone Inhibition (IC₅₀, nM)Indomethacin Inhibition (IC₅₀, µM)Reference
TNF-α production (LPS-stimulated RAW 264.7 cells)2-51-3>10Li et al., 2015
IL-6 production (LPS-stimulated RAW 264.7 cells)3-82-5>10Wang et al., 2018
Prostaglandin E₂ (PGE₂) production5-100.5-20.1-0.5Chen et al., 2020

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of the specified inflammatory mediator.

Key Experimental Protocols for Triptolide Research

To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., PANC-1, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of Triptolide (and comparative agents) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Measurement of Inflammatory Cytokines (ELISA)
  • Cell Stimulation: Seed RAW 264.7 macrophages in 24-well plates and treat with Triptolide for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA Protocol: Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions (e.g., R&D Systems, eBioscience).

  • Data Analysis: Generate a standard curve and calculate the concentration of cytokines in the samples.

Visualizing Triptolide's Mechanism of Action

Triptolide exerts its effects by targeting key signaling pathways involved in cancer and inflammation. The primary mechanism involves the inhibition of the transcription factor NF-κB.

Triptolide_NFkB_Pathway Triptolide's Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nucleus Nucleus Genes Pro-inflammatory & Pro-survival Genes (TNF-α, IL-6, Bcl-2) NFkB_nuc->Genes activates transcription Triptolide Triptolide Triptolide->IKK inhibits

Caption: Triptolide inhibits the IKK complex, preventing NF-κB activation.

This diagram illustrates how Triptolide blocks the canonical NF-κB signaling pathway, a central hub for inflammatory and cancer cell survival gene expression.

Experimental_Workflow_Triptolide_Evaluation Experimental Workflow for Triptolide Evaluation start Start culture Cell Culture (Cancer or Immune Cells) start->culture treatment Treatment with Triptolide & Controls culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cytokine Cytokine Measurement (e.g., ELISA) treatment->cytokine western Protein Analysis (e.g., Western Blot for NF-κB pathway proteins) treatment->western data Data Analysis viability->data cytokine->data western->data conclusion Conclusion data->conclusion

Caption: Workflow for assessing Triptolide's in vitro efficacy.

This workflow provides a logical sequence for the experimental evaluation of Triptolide's biological effects in a laboratory setting.

References

Safety Operating Guide

Prudent Disposal of Demethylregelin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Disposal of Demethylregelin

This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a chemical compound utilized in scientific research. In the absence of specific disposal directives for this compound, and to ensure the highest safety standards, it is imperative to manage all waste containing this compound as hazardous. These procedures are designed for researchers, scientists, and drug development professionals to facilitate safe and compliant disposal practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. All handling of this compound powder should be conducted in a chemical fume hood to prevent inhalation.[1]

Summary of this compound Chemical Data

For reference and proper labeling, key properties of this compound are summarized below.

PropertyData
Molecular FormulaC₃₀H₄₆O₄[2]
Molecular Weight470.7 g/mol [2]
IUPAC Name(1R,2R,4S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid[2]

Step-by-Step Disposal Protocols

The following protocols outline the procedures for disposing of solid this compound, solutions containing this compound, and contaminated materials. These steps are based on established guidelines for the disposal of hazardous laboratory waste.

Protocol 1: Disposal of Solid this compound Waste
  • Containment : If possible, keep the solid this compound in its original container. If the original container is compromised, transfer the powder to a new, compatible, and clearly labeled sealable container designed for solid hazardous waste.

  • Labeling : Affix a "Hazardous Waste" label to the container. The label must clearly identify the contents as "this compound."

  • Storage : Ensure the container is tightly sealed when not in use. Store it in a designated hazardous waste accumulation area.[3] This area should be secure and separate from general lab traffic.

  • Pickup : Once the container is full, or in accordance with your institution's waste pickup schedule, arrange for its collection by your Environmental Health and Safety (EHS) office.

Protocol 2: Disposal of Liquid Waste Containing this compound
  • Segregation and Containment : Do not pour any liquid containing this compound down the drain.[4] Collect all liquid waste in a dedicated, leak-proof container with a secure screw-on cap. It is advisable to use a container made of a material compatible with the solvent used.

  • Labeling : Clearly label the container with a "Hazardous Waste" sticker. List all chemical constituents, including "this compound" and the solvent(s) used, with their approximate concentrations.

  • Storage : Keep the liquid waste container tightly closed when not in use. Store it in a designated hazardous waste area, preferably within secondary containment to mitigate spills.[5]

  • Pickup : Adhere to your institution's hazardous waste storage time limits (e.g., 90 days) and schedule a pickup with your EHS office before the deadline.

Protocol 3: Disposal of Contaminated Labware and PPE
  • Solid Waste : Items such as gloves, bench paper, and pipette tips that are contaminated with this compound should be considered hazardous waste.

    • Collection : Place these items in a designated, lined container or a durable, leak-proof plastic bag clearly marked as "Hazardous Waste."

    • Labeling : The container or bag must be labeled with the name of the chemical contaminant, "this compound."

    • Disposal : Once the container is full, seal it and arrange for pickup through your institution's EHS department.

  • Sharps : Needles, scalpels, and other sharps contaminated with this compound must be disposed of in a designated sharps container.[6] The container should be puncture-resistant and leak-proof. Once the sharps container is full, it should be disposed of as biohazardous or chemical waste, following your institution's specific guidelines.

  • Glassware : Contaminated glassware should be decontaminated before being discarded or reused.

    • Decontamination : Rinse the glassware with a suitable solvent (e.g., acetone (B3395972) or ethanol) that can dissolve this compound. This rinsing should be performed in a chemical fume hood.

    • Rinsate Collection : The solvent rinsate is considered hazardous waste and must be collected in a properly labeled liquid hazardous waste container.[7]

    • Disposal of Cleaned Glassware : After thorough decontamination, the glassware can be washed and reused or disposed of as non-hazardous waste.

Protocol 4: Disposal of Empty this compound Containers
  • Decontamination : To render an empty container non-hazardous, it must be triple-rinsed.[5]

    • Use a small amount of an appropriate solvent for the initial rinse.

    • Collect this first rinsate as hazardous waste.

    • Repeat the rinsing procedure two more times. The subsequent rinsates may also need to be collected as hazardous waste depending on institutional policy.[5]

  • Final Disposal : Once the container is triple-rinsed and dry (with the cap off, in a fume hood), deface or remove the original label. The clean, empty container can then typically be disposed of in the regular laboratory trash or recycling, in accordance with your institution's policies.[8]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

cluster_waste_generation Waste Generation cluster_waste_type Identify Waste Type cluster_disposal_action Disposal Action Waste This compound Waste Generated Solid Solid this compound Waste->Solid Liquid This compound Solution Waste->Liquid Contaminated Contaminated Labware/PPE Waste->Contaminated Empty Empty Container Waste->Empty Solid_Disposal Contain, Label as Hazardous, Store in Designated Area, EHS Pickup Solid->Solid_Disposal Liquid_Disposal Collect in Labeled, Leak-Proof Container, Store in Secondary Containment, EHS Pickup Liquid->Liquid_Disposal Contaminated_Disposal Segregate (Sharps vs. Non-Sharps), Contain in Labeled Hazardous Waste Bag/Container, EHS Pickup Contaminated->Contaminated_Disposal Empty_Disposal Triple-Rinse (Collect Rinsate as Hazardous), Deface Label, Dispose as Regular Trash/Recycling Empty->Empty_Disposal

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to themselves and the community. Always consult your institution's specific Environmental Health and Safety guidelines for hazardous waste management.

References

Essential Safety and Logistical Information for Handling Demethylregelin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling of Demethylregelin. Due to the limited availability of specific safety data for this compound, a conservative approach to personal protective equipment (PPE) and handling procedures is strongly recommended. This compound is a triterpenoid (B12794562) found in plants such as Salacia chinensis and Tripterygium wilfordii, the latter being known for its potential toxicity. Therefore, it is imperative to handle this compound with a high degree of caution to minimize any potential health risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to ensure the safety of all personnel handling this compound. The following table summarizes the recommended PPE, categorized by the type of protection.

Protection Type Recommended PPE Specifications and Use Considerations
Eye and Face Protection Safety Goggles with side shields or a Face ShieldMust be worn at all times in the laboratory. A face shield should be used in conjunction with safety goggles when there is a significant risk of splashes or aerosol generation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Double gloving is recommended. Gloves should be inspected for any signs of degradation or puncture before use. Change gloves frequently and immediately after any contamination.
Body Protection Laboratory Coat or Chemical-resistant ApronA fully buttoned lab coat should be worn. For larger quantities or when there is a risk of significant splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection N95 Respirator or higher (e.g., a properly fitted half-mask or full-face respirator with appropriate cartridges)Recommended, especially when handling the powder outside of a certified chemical fume hood, to prevent inhalation of fine particles.
Foot Protection Closed-toe shoesShoes should be made of a material that offers protection from spills.

Experimental Protocols: Safe Handling and Disposal

Adherence to strict protocols is critical to mitigate the risks associated with handling this compound.

Engineering Controls and Preparation:
  • Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Work Area: Designate a specific area for handling this compound. This area should be clearly marked and kept clean. An eyewash station and safety shower must be readily accessible.

Step-by-Step Handling Procedure:
  • Donning PPE: Before entering the designated handling area, don all required PPE in the following order: closed-toe shoes, lab coat, N95 respirator, safety goggles, and then gloves (the outer pair over the cuff of the lab coat).

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of the powdered compound within the chemical fume hood. Use tools and equipment dedicated to this substance to avoid cross-contamination.

  • Solution Preparation: When preparing solutions, add the powdered this compound to the solvent slowly to avoid splashing and aerosol generation.

  • Post-Handling: After handling is complete, decontaminate all surfaces and equipment with an appropriate solvent and then a cleaning agent.

Decontamination and Disposal Plan:
  • Spill Management: In case of a spill, evacuate the area and prevent others from entering. For small spills, and if properly trained and equipped, use an appropriate absorbent material to contain the spill. Place the absorbed material in a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.

  • Waste Disposal: All waste contaminated with this compound, including used PPE, disposable labware, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this material down the drain.

Visualization of the Handling Workflow

The following diagram illustrates the logical flow of operations for the safe handling of this compound, from initial preparation to final disposal.

Demethylregelin_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh & Aliquot Powder don_ppe->weigh prepare_solution Prepare Solutions weigh->prepare_solution decontaminate Decontaminate Surfaces & Equipment prepare_solution->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE (in designated area) dispose_waste->doff_ppe end End doff_ppe->end start Start start->prep_area

Caption: Workflow for the safe handling of this compound.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.